2-Iodo-3-methoxyphenol
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-iodo-3-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7IO2/c1-10-6-4-2-3-5(9)7(6)8/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLVPKRMLAXQBGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1I)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60555945 | |
| Record name | 2-Iodo-3-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60555945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121980-50-5 | |
| Record name | 2-Iodo-3-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60555945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of 2-Iodo-3-methoxyphenol from 3-methoxyphenol
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 2-iodo-3-methoxyphenol from 3-methoxyphenol, a valuable intermediate in the development of novel pharmaceutical compounds. This document provides a comprehensive overview of a potential synthetic route, including a detailed experimental protocol adapted from established methodologies for structurally similar compounds. It also presents key physicochemical and spectroscopic data for the starting material and the target compound, crucial for reaction monitoring and product characterization.
Overview of Synthetic Strategy
The synthesis of this compound involves the direct electrophilic iodination of the aromatic ring of 3-methoxyphenol. The hydroxyl (-OH) and methoxy (-OCH₃) groups are ortho-, para-directing activators, making the positions ortho and para to these groups susceptible to electrophilic attack. The primary challenge lies in achieving regioselective iodination at the C2 position, ortho to the hydroxyl group and meta to the methoxy group.
Several methods are available for the iodination of phenols. A common and effective approach involves the use of molecular iodine in the presence of a mild base, such as sodium bicarbonate. This in-situ generation of a more reactive iodine species facilitates the electrophilic substitution. Another powerful method utilizes N-iodosuccinimide (NIS) in the presence of a catalytic amount of a strong acid like trifluoroacetic acid (TFA).[1][2] The acid activates the NIS, enhancing its electrophilicity.
This guide will focus on a detailed protocol adapted from the well-established method of iodinating resorcinol using iodine and sodium bicarbonate, due to the structural similarity of resorcinol to 3-methoxyphenol.[3]
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical properties of the starting material and the product is essential for successful synthesis and purification.
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Boiling Point (°C) |
| 3-Methoxyphenol |
Spectroscopic Data for 3-Methoxyphenol:
-
¹H NMR (CDCl₃): Chemical shifts (δ) for the protons of 3-methoxyphenol are typically observed around 7.15 (t, 1H), 6.5-6.4 (m, 3H), and 3.75 (s, 3H, -OCH₃).
-
¹³C NMR (CDCl₃): The carbon signals for 3-methoxyphenol generally appear at approximately 160.5, 156.9, 130.3, 107.9, 106.8, 101.5, and 55.3 (-OCH₃) ppm.[4]
Experimental Protocol: Iodination of 3-Methoxyphenol
This protocol is adapted from a procedure for the iodination of resorcinol and should be optimized for the specific substrate, 3-methoxyphenol.[3]
Materials and Equipment:
-
3-Methoxyphenol
-
Iodine (I₂)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
10% aqueous sodium thiosulfate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Chloroform
-
Round-bottomed flask
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a round-bottomed flask equipped with a magnetic stir bar, dissolve 3-methoxyphenol (1.0 eq) in distilled water.
-
Addition of Reagents: Cool the flask in an ice-water bath. To the stirred solution, add iodine (1.1 eq). Then, slowly add sodium bicarbonate (1.1 eq) in portions. Vigorous gas evolution (CO₂) will be observed.
-
Reaction: After the addition of sodium bicarbonate is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 30-60 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Transfer the reaction mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic extracts and wash successively with 10% aqueous sodium thiosulfate solution (to remove unreacted iodine) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: The crude this compound can be purified by trituration with cold chloroform or by column chromatography on silica gel.
Safety Precautions:
-
Iodine is corrosive and should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
The reaction generates carbon dioxide; ensure adequate ventilation to prevent pressure buildup.
Visualization of the Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthetic workflow for this compound.
Characterization of this compound
| Property | Expected Value/Observation |
| Appearance | Likely a solid at room temperature.[5] |
| Molecular Formula | C₇H₇IO₂[6] |
| Molecular Weight | 250.03 g/mol [6] |
| ¹H NMR | Expected signals for the aromatic protons (likely complex multiplets or doublets of doublets), a singlet for the methoxy group protons, and a broad singlet for the hydroxyl proton. |
| ¹³C NMR | Expected signals for the seven carbon atoms, with the carbon bearing the iodine atom showing a characteristic downfield shift. |
| Mass Spectrometry | A molecular ion peak (M⁺) at m/z = 250. |
Conclusion
This technical guide provides a comprehensive starting point for the synthesis of this compound. The adapted experimental protocol, based on a reliable method for a similar substrate, offers a high probability of success. Researchers should note that optimization of reaction conditions, including stoichiometry, reaction time, and temperature, may be necessary to achieve the desired yield and purity. Thorough characterization of the final product using modern analytical techniques is crucial to confirm its identity and purity. The successful synthesis of this compound will provide a valuable building block for the exploration of new chemical entities in drug discovery and development.
References
- 1. Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. rsc.org [rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. chemsynthesis.com [chemsynthesis.com]
regioselective iodination of guaiacol derivatives
An In-depth Technical Guide to the Regioselective Iodination of Guaiacol Derivatives
Introduction
Guaiacol (2-methoxyphenol) is a fundamental structural motif present in a vast array of natural products and is a key platform chemical derived from lignin. Its derivatives are pivotal intermediates in the synthesis of pharmaceuticals, fragrances, and other high-value fine chemicals. The introduction of an iodine atom onto the guaiacol scaffold significantly enhances its synthetic utility, providing a versatile handle for carbon-carbon and carbon-heteroatom bond formation through reactions such as Suzuki, Sonogashira, and Heck cross-couplings.
However, the guaiacol ring possesses multiple potential sites for electrophilic substitution, making the regioselective introduction of iodine a significant chemical challenge. The precise control of iodination is crucial for the efficient synthesis of target molecules and the avoidance of isomeric mixtures that complicate purification and reduce yields. This technical guide provides a comprehensive overview of the principles and modern methodologies for achieving regioselective iodination on guaiacol and its derivatives, aimed at researchers, scientists, and professionals in drug development.
Fundamentals of Regioselectivity in Guaiacol Derivatives
The regiochemical outcome of electrophilic aromatic substitution on a substituted benzene ring is governed by the electronic properties of the substituents already present. In guaiacol, the hydroxyl (-OH) and methoxy (-OCH3) groups are both strong ortho-, para-directing activators due to their ability to donate electron density to the aromatic ring via resonance.[1][2]
-
Hydroxyl Group (-OH): As a powerful activating group, it strongly directs incoming electrophiles to the positions ortho (C6) and para (C4) to it.
-
Methoxy Group (-OCH3): This group also activates the ring and directs substitution to its ortho (C1, C3 - though C1 is substituted) and para (C5) positions.
The interplay of these directing effects determines the most probable sites for iodination. The C4 and C6 positions are activated by the potent hydroxyl group, while the C5 position is activated by the methoxy group. Steric hindrance can also play a role, often disfavoring substitution at the more crowded C6 position, which is ortho to both existing substituents. Therefore, the primary sites for electrophilic attack are C4 and C5, with the specific outcome depending heavily on the reaction conditions and the nature of the iodinating agent.
General Mechanism: Electrophilic Aromatic Iodination
Most methods for the iodination of aromatic compounds proceed via an electrophilic aromatic substitution (EAS) mechanism.[3] Molecular iodine (I₂) itself is generally not electrophilic enough to react with aromatic rings unless they are highly activated.[4] Therefore, an oxidizing agent is typically required to generate a more potent electrophilic iodine species, such as the iodonium ion (I⁺) or a polarized complex.[3][5][6] The general mechanism involves three key steps:
-
Generation of Electrophile: An oxidizing agent reacts with molecular iodine to form a powerful electrophile (e.g., I⁺, I₃⁺).
-
Nucleophilic Attack: The electron-rich aromatic ring of the guaiacol derivative attacks the electrophilic iodine species, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. This step temporarily disrupts the ring's aromaticity.
-
Deprotonation: A base removes a proton from the carbon atom bearing the iodine, restoring aromaticity and yielding the final iodinated product.
Iodination Methodologies and Protocols
The choice of iodinating agent and reaction conditions is paramount for controlling regioselectivity. Several reliable methods have been developed, each with distinct advantages.
Molecular Iodine (I₂) with Hydrogen Peroxide (H₂O₂)
This system is considered a green and efficient method for the iodination of activated aromatic compounds like phenols.[4][7][8] Hydrogen peroxide acts as an in-situ oxidant to generate the electrophilic iodine species.[4][7] The reaction is often performed in water, enhancing its environmental credentials.[8] Selectivity can be tuned by controlling the stoichiometry of the reagents.
Data Presentation
| Substrate | I₂ (equiv.) | H₂O₂ (30%) (equiv.) | Solvent | Conditions | Product(s) | Yield (%) | Ref |
| Phenol | 1.0 | 2.0 | Water | RT, 24h | 2,6-Diiodophenol | 76 | [8] |
| Phenol | 1.5 | 3.0 | Water | RT, 24h | 2,6-Diiodophenol | 83 | [8] |
| 2,6-Dichlorophenol | 1.5 | 3.0 | Water | 50°C, 24h | 2,6-Dichloro-4-iodophenol | 95 | [8] |
| Aniline | - | - | Water | 50°C, 24h | 2,4,6-Triiodoaniline | 85 | [7] |
Experimental Protocol: Synthesis of 2,6-Dichloro-4-iodophenol [8]
-
To a round-bottom flask, add 2,6-dichlorophenol (1.0 mmol), molecular iodine (1.5 mmol), and 10 mL of deionized water.
-
Stir the suspension vigorously at 50°C.
-
Add 30% aqueous hydrogen peroxide (3.0 mmol) dropwise to the mixture.
-
Continue stirring at 50°C for 24 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the color of iodine disappears.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure 2,6-dichloro-4-iodophenol.
Oxone® and Potassium Iodide (KI)
This method provides a safe and effective alternative for the iodination of electron-rich aromatics, including vanillin (a guaiacol derivative).[9][10] Oxone® (potassium peroxymonosulfate) oxidizes potassium iodide to generate the electrophilic iodinating species in situ. A key advantage is the ability to perform the reaction in water, making it a greener choice.[10]
Data Presentation
| Substrate | Oxidant | Iodine Source | Solvent | Conditions | Product | Yield (%) | Ref |
| Vanillin | Oxone® (1.03 equiv) | KI (1.0 equiv) | Water | Reflux, 1h | 5-Iodovanillin | ~90 (crude) | [10] |
Experimental Protocol: Synthesis of 5-Iodovanillin [10]
-
Assemble a 25-mL round-bottom flask with a reflux condenser and an addition funnel.
-
In the flask, create a suspension of vanillin (0.50 g, 3.3 mmol) and potassium iodide (0.55 g, 3.3 mmol) in 4 mL of deionized water.
-
Separately, dissolve Oxone® (1.05 g, 3.41 mmol of KHSO₅) in 4 mL of deionized water.
-
Add the clear Oxone® solution to the addition funnel and add it dropwise over 5 minutes to the rapidly stirred vanillin suspension.
-
Heat the resulting mixture to reflux and maintain for 1 hour.
-
Cool the reaction mixture in an ice bath to induce precipitation of the product.
-
Collect the solid product by vacuum filtration and wash with cold deionized water.
-
Dry the solid to obtain crude 5-iodovanillin. Recrystallization from ethanol/water can be performed for further purification.
Iodine Monochloride (ICl)
Iodine monochloride is a highly effective and reactive reagent for the iodination of a wide range of aromatic compounds.[11] Due to its inherent polarization (Iδ⁺—Clδ⁻), it is a potent source of electrophilic iodine and often does not require an additional oxidant.[11] It exhibits high regioselectivity but must be handled with care due to its corrosive and volatile nature.[12][13]
Data Presentation
| Substrate | Reagent (equiv.) | Solvent | Conditions | Product(s) | Yield (%) | Ref |
| 1-Acyl-5-hydroxy-dihydropyrazole | ICl (3.0), Li₂CO₃ (2.0) | Dichloromethane | RT | 1-Acyl-4-iodo-pyrazole | up to 95 | [12] |
| Anisole | ICl (generated in situ) | Acetic Acid | Reflux | 4-Iodoanisole | - | [13] |
Experimental Protocol: General Procedure for ICl-Induced Iodination [12]
-
In a dry round-bottom flask under an inert atmosphere, dissolve the substrate (e.g., a guaiacol derivative) (1.0 mmol) in a suitable anhydrous solvent such as dichloromethane (10 mL).
-
Add a mild base like lithium carbonate (Li₂CO₃) (2.0 mmol) to neutralize the HCl byproduct.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of iodine monochloride (1.0 M in dichloromethane, 1.1 mmol) dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo.
-
Purify the residue via column chromatography to yield the desired iodo-guaiacol derivative.
Conclusion
The is a critical transformation for the synthesis of complex molecules in the pharmaceutical and chemical industries. Control over the site of iodination is achievable through the careful selection of reagents and reaction conditions. Modern methods employing systems like I₂/H₂O₂ and Oxone®/KI offer greener, safer, and highly efficient routes, often proceeding in aqueous media with high yields. For less reactive substrates or when different selectivity is desired, classic reagents like iodine monochloride remain a powerful tool. The protocols and data presented in this guide offer a robust starting point for researchers to develop and optimize iodination strategies tailored to their specific guaiacol-based substrates and synthetic goals.
References
- 1. youtube.com [youtube.com]
- 2. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 3. Electrophilic halogenation - Wikipedia [en.wikipedia.org]
- 4. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 5. WO2010121904A1 - Process for the iodination of aromatic compounds - Google Patents [patents.google.com]
- 6. US20120041224A1 - Process For The Iodination Of Aromatic Compounds - Google Patents [patents.google.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. scielo.br [scielo.br]
- 9. gctlc.org [gctlc.org]
- 10. tandfonline.com [tandfonline.com]
- 11. calibrechem.com [calibrechem.com]
- 12. Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles [organic-chemistry.org]
- 13. CN108373404B - Synthesis method of 4-iodoanisole - Google Patents [patents.google.com]
A Technical Guide to the Electrophilic Iodination of Substituted Phenols for Researchers and Drug Development Professionals
An in-depth exploration of the mechanisms, reagents, and experimental protocols governing the synthesis of iodinated phenolic compounds, crucial intermediates in pharmaceutical development.
The introduction of iodine into the aromatic ring of substituted phenols is a fundamental transformation in organic synthesis, with significant implications for the pharmaceutical industry. Iodinated phenols serve as versatile building blocks for the creation of complex molecules, including radiocontrast agents, thyroid hormone analogs, and a variety of other therapeutic agents. This technical guide provides a comprehensive overview of the electrophilic iodination of substituted phenols, detailing the underlying reaction mechanisms, a comparative analysis of common iodinating agents, and practical experimental protocols.
Core Principles: The Mechanism of Electrophilic Aromatic Substitution
The iodination of phenols proceeds via an electrophilic aromatic substitution (EAS) mechanism. The hydroxyl group of the phenol is a strong activating group, donating electron density to the aromatic ring and making it more susceptible to attack by an electrophile. This activation is most pronounced at the ortho and para positions, thus directing the incoming iodine substituent to these sites.
The reaction can be conceptualized in two primary steps:
-
Generation of the Electrophile: A sufficiently reactive iodine electrophile (often depicted as I⁺) is generated from a less reactive precursor.[1]
-
Nucleophilic Attack and Rearomatization: The electron-rich aromatic ring of the phenol attacks the iodine electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. A subsequent deprotonation step restores the aromaticity of the ring, yielding the iodinated phenol.[1][2]
The nature of the iodinating agent and the reaction conditions can influence the precise mechanism and the rate-determining step. For instance, studies on the iodination of 4-nitrophenol have shown that the loss of a proton from the intermediate can be the rate-determining step.[3] In some cases, particularly with hypervalent iodine reagents, radical-chain pathways have been proposed.[4]
Caption: General mechanism of electrophilic iodination of phenol.
The Influence of Substituents on Reactivity and Regioselectivity
The existing substituents on the phenolic ring play a critical role in determining the rate and orientation of iodination.
-
Activating Groups: Electron-donating groups (e.g., alkyl, alkoxy) further enhance the electron density of the ring, increasing the reaction rate. They reinforce the ortho and para directing effect of the hydroxyl group.
-
Deactivating Groups: Electron-withdrawing groups (e.g., nitro, carboxyl, halo) decrease the nucleophilicity of the aromatic ring, slowing down the reaction. While the hydroxyl group's activating effect still directs substitution to the ortho and para positions, harsher reaction conditions may be necessary.[5] For instance, the reactivity order for iodination with N-iodosuccinimide (NIS) has been observed as: m-cresol > p-cresol > phenol > m-chlorophenol > p-chlorophenol > p-bromophenol > p-nitrophenol.
Caption: Effect of substituents on the rate of electrophilic iodination.
A Comparative Overview of Iodinating Agents
A variety of reagents can be employed for the electrophilic iodination of phenols, each with its own advantages in terms of reactivity, selectivity, and reaction conditions.
| Iodinating Agent(s) | Typical Conditions | Key Features & Applications |
| Iodine (I₂) / Base | Aqueous NaOH, NaHCO₃, or Na₂CO₃ solution.[5][6] | A classic and cost-effective method. The base generates hypoiodite (IO⁻) in situ, which is a more potent iodinating species.[5] |
| N-Iodosuccinimide (NIS) | Often used with a catalytic amount of acid (e.g., p-toluenesulfonic acid, trifluoroacetic acid) in solvents like acetonitrile.[1][7] | A mild and highly regioselective reagent, often favoring para-iodination.[7] The reaction can be performed under neutral or acidic conditions. |
| Iodine Monochloride (ICl) | Typically used in solvents like acetic acid or chlorinated hydrocarbons. | A more reactive iodinating agent than molecular iodine, suitable for less activated phenols.[8] |
| Iodine (I₂) / Oxidizing Agent | H₂O₂, (NH₄)₂S₂O₈, HIO₃ in solvents like water or methanol.[9][10][11] | The oxidizing agent generates a more powerful iodine electrophile. These methods are often promoted as environmentally benign.[9][11] |
| Potassium Iodide (KI) / Oxidizing Agent | (NH₄)₂S₂O₈ in aqueous methanol.[9] | An environmentally friendly approach that provides predominantly ortho-monoiodinated products.[9] |
| Hypervalent Iodine Reagents | Various specialized reagents.[12][13] | Can offer high reactivity and regioselectivity under mild conditions.[12][13] |
Detailed Experimental Protocols
The following sections provide illustrative experimental procedures for the iodination of phenols using common reagents.
Protocol 1: Iodination of Phenol using Iodine and Sodium Bicarbonate
This procedure is adapted from a general method for the iodination of phenols under basic conditions.[5]
Materials:
-
Phenol
-
Iodine (I₂)
-
Sodium Bicarbonate (NaHCO₃)
-
Sodium Thiosulfate (Na₂S₂O₃) solution (10% w/v)
-
Hydrochloric Acid (HCl) (2 M)
-
Diethyl ether
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve phenol in an aqueous solution of sodium bicarbonate.
-
Add a solution of iodine in the same solvent dropwise with stirring at room temperature. The reaction progress can be monitored by TLC.
-
After the reaction is complete, quench any remaining iodine by adding a 10% aqueous solution of sodium thiosulfate until the brown color disappears.
-
Acidify the reaction mixture with 2 M hydrochloric acid to precipitate the iodinated phenol.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product, which can be further purified by recrystallization or column chromatography.
Protocol 2: Regioselective para-Iodination using N-Iodosuccinimide (NIS) and p-Toluenesulfonic Acid (p-TsOH)
This protocol is based on the highly regioselective iodination of phenols.[7]
Materials:
-
Substituted Phenol
-
N-Iodosuccinimide (NIS)
-
p-Toluenesulfonic Acid (p-TsOH)
-
Acetonitrile (CH₃CN)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) solution
-
Ethyl acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a solution of the substituted phenol in acetonitrile, add N-iodosuccinimide (1.1 equivalents) and a catalytic amount of p-toluenesulfonic acid.
-
Stir the reaction mixture at room temperature. Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic phase over anhydrous magnesium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by column chromatography on silica gel.
Protocol 3: Iodination using Potassium Iodide and Ammonium Persulfate
This procedure is an example of an environmentally benign method for the iodination of activated aromatics.[9]
Materials:
-
Phenol or activated aromatic substrate
-
Potassium Iodide (KI)
-
Ammonium Persulfate ((NH₄)₂S₂O₈)
-
Aqueous Methanol
-
Sodium Thiosulfate (Na₂S₂O₃) solution
-
Ethyl acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve the phenolic substrate and potassium iodide in aqueous methanol at room temperature.
-
To this stirring solution, add ammonium persulfate portion-wise over a period of time.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Once the reaction is complete, add an aqueous solution of sodium thiosulfate to quench any excess oxidant and iodine.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain the crude iodinated product, which can be purified as needed.
Caption: A typical experimental workflow for the iodination of phenols.
Conclusion
The electrophilic iodination of substituted phenols is a robust and adaptable synthetic tool. A thorough understanding of the reaction mechanism, the influence of substituents, and the characteristics of various iodinating agents allows for the rational design of synthetic strategies to access a wide array of iodinated phenolic compounds. The protocols outlined in this guide provide a practical foundation for researchers and drug development professionals to effectively utilize this important transformation in their synthetic endeavors. The choice of a specific method will depend on factors such as the reactivity of the substrate, the desired regioselectivity, and considerations for environmentally sustainable practices.
References
- 1. benchchem.com [benchchem.com]
- 2. studylib.net [studylib.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scispace.com [scispace.com]
- 5. Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16 – Chemia [chemia.manac-inc.co.jp]
- 6. [Experimental observations on the iodination of phenols in the preparation of intermediates of pharmaceutical interest] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Reactions of Phenols - Chemistry Steps [chemistrysteps.com]
- 9. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
- 10. EP2394984A1 - Process for the iodination of phenolic derivatives - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. [PDF] A New Rapid and Specific Iodination Reagent for Phenolic Compounds | Semantic Scholar [semanticscholar.org]
physical and chemical properties of 2-Iodo-3-methoxyphenol
An In-depth Technical Guide to 2-Iodo-3-methoxyphenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is an organoiodine compound featuring a phenol ring substituted with both an iodine atom and a methoxy group. While specific experimental data for this particular isomer is sparse in publicly accessible literature, its structure suggests significant utility as a versatile building block in synthetic organic chemistry. The presence of an aryl iodide moiety, a phenolic hydroxyl group, and a methoxy group provides multiple sites for chemical modification. This guide synthesizes available data, proposes synthetic methodologies, and predicts the physicochemical and spectroscopic properties of this compound to serve as a comprehensive resource for research and development.
Physical and Chemical Properties
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Identifiers | ||
| CAS Number | 121980-50-5 | [2] |
| Molecular Formula | C₇H₇IO₂ | [1] |
| Molecular Weight | 250.04 g/mol | [2] |
| InChIKey | DLVPKRMLAXQBGK-UHFFFAOYSA-N | - |
| Canonical SMILES | COC1=C(C(=CC=C1)O)I | - |
| Computed Properties | ||
| Exact Mass | 249.9491 g/mol | - |
| XLogP3 | 2.2 | - |
| Hydrogen Bond Donor Count | 1 | - |
| Hydrogen Bond Acceptor Count | 2 | - |
| Rotatable Bond Count | 1 | - |
| Topological Polar Surface Area | 29.5 Ų | - |
Experimental Protocols
Proposed Synthesis: Electrophilic Iodination of 3-Methoxyphenol
A plausible and efficient route to this compound is the regioselective electrophilic iodination of the commercially available starting material, 3-methoxyphenol. The hydroxyl and methoxy groups are ortho-, para-directing activators. The position ortho to the hydroxyl group and meta to the methoxy group (C2) is sterically accessible and electronically activated, making it a likely site for iodination. A common method involves using N-Iodosuccinimide (NIS) with a catalytic amount of acid.[3]
Methodology:
-
Reaction Setup: To a solution of 3-methoxyphenol (1.0 eq.) in a suitable solvent such as acetonitrile or dichloromethane, add N-Iodosuccinimide (1.05 eq.).
-
Initiation: Add a catalytic amount of a protic acid, such as trifluoroacetic acid (0.1 eq.), to the mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any remaining iodine.
-
Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure this compound.
Caption: Proposed workflow for the synthesis of this compound.
Predicted Spectroscopic Data
¹H NMR Spectroscopy
-
Phenolic Proton (-OH): A broad singlet is expected, typically in the range of δ 5.0-7.0 ppm. This peak would disappear upon shaking the sample with D₂O.[4]
-
Aromatic Protons (-C₆H₃-): Three protons on the aromatic ring will appear between δ 6.5-7.5 ppm. They would likely present as a complex multiplet or as distinct doublets and triplets depending on the coupling constants.
-
Methoxy Protons (-OCH₃): A sharp singlet, integrating to three protons, is expected around δ 3.8-4.0 ppm.[5]
¹³C NMR Spectroscopy
-
Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 90-160 ppm).
-
The carbon bearing the iodine (C2) will be shifted significantly upfield to approximately δ 90-100 ppm due to the "heavy atom effect".[6]
-
The carbons attached to oxygen (C1 and C3) will be deshielded and appear downfield, likely in the δ 145-160 ppm range.[7]
-
The remaining three aromatic carbons (C4, C5, C6) will resonate in the typical δ 110-130 ppm range.
-
-
Methoxy Carbon (-OCH₃): A signal for the methoxy carbon is expected around δ 55-60 ppm.
Infrared (IR) Spectroscopy
-
O-H Stretch: A strong, broad absorption band characteristic of a phenolic hydroxyl group is expected in the region of 3200-3600 cm⁻¹.[8]
-
Aromatic C-H Stretch: Signals will appear just above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Absorptions from the methoxy group will be present just below 3000 cm⁻¹.
-
Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region are characteristic of the aromatic ring.
-
C-O Stretch: Strong bands corresponding to the aryl-OH and aryl-O-CH₃ bonds are expected in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions, respectively.
Mass Spectrometry (MS)
-
Molecular Ion (M⁺): The molecular ion peak is expected at an m/z of 250.
-
Key Fragmentations:
-
Loss of Iodine: A prominent peak at m/z 123 ([M-I]⁺) resulting from the cleavage of the C-I bond.[9]
-
Loss of Methyl Radical: A peak at m/z 235 ([M-CH₃]⁺) from the loss of the methoxy methyl group.
-
Loss of CO: Subsequent loss of carbon monoxide from the phenolic fragment is possible, leading to further fragmentation.
-
Chemical Reactivity and Applications
This compound is an attractive substrate for constructing more complex molecules, primarily through reactions involving the aryl iodide bond. Aryl iodides are highly reactive partners in palladium-catalyzed cross-coupling reactions.
-
Suzuki-Miyaura Coupling: The reaction with an arylboronic acid can form a biaryl structure, a common motif in pharmaceuticals.[10][11]
-
Heck Reaction: Coupling with an alkene can introduce a vinyl group, enabling further synthetic transformations.[12][13]
-
Sonogashira Coupling: Reaction with a terminal alkyne provides a route to arylethynes.
-
Buchwald-Hartwig Amination: Formation of a carbon-nitrogen bond by reacting with an amine.
The phenolic hydroxyl group can also be readily functionalized through O-alkylation or O-acylation to introduce different functional groups or protecting groups.
Caption: Potential cross-coupling reactions of this compound.
Conclusion
This compound represents a valuable, though under-characterized, synthetic intermediate. Its trifunctional nature—possessing an aryl iodide, a phenol, and a methoxy ether—offers a rich platform for the synthesis of complex organic molecules. This guide provides a foundational understanding of its properties and reactivity, derived from established chemical principles and data on analogous compounds, to facilitate its application in research and drug development. Further experimental validation of the predicted properties and synthetic routes is warranted.
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. EP2394984A1 - Process for the iodination of phenolic derivatives - Google Patents [patents.google.com]
- 3. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
- 4. chemistryconnected.com [chemistryconnected.com]
- 5. compoundchem.com [compoundchem.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Heck reaction - Wikipedia [en.wikipedia.org]
- 13. Heck Reaction [organic-chemistry.org]
1H and 13C NMR spectroscopic data for 2-Iodo-3-methoxyphenol
For Researchers, Scientists, and Drug Development Professionals
Predicted ¹H and ¹³C NMR Spectroscopic Data
The chemical shifts for 2-iodo-3-methoxyphenol are predicted based on the electronic effects of the iodo, methoxy, and hydroxyl substituents on the benzene ring. The iodine atom is expected to exert a deshielding effect on the ortho proton (H-4), while the methoxy and hydroxyl groups will have more complex shielding and deshielding influences on the aromatic protons.
Predicted ¹H NMR Data
The following table summarizes the predicted ¹H NMR spectral data for this compound. The data is presented with predicted chemical shifts (δ) in parts per million (ppm), the multiplicity of the signal, the predicted coupling constants (J) in Hertz (Hz), and the integration (number of protons).
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H-4 | 7.10 - 7.30 | Doublet of doublets (dd) | JH4-H5 = 7.5 - 8.5, JH4-H6 = ~1.5 | 1H |
| H-5 | 6.95 - 7.15 | Triplet (t) | JH5-H4 = JH5-H6 = 7.5 - 8.5 | 1H |
| H-6 | 6.70 - 6.90 | Doublet of doublets (dd) | JH6-H5 = 7.5 - 8.5, JH6-H4 = ~1.5 | 1H |
| -OH | 5.0 - 6.0 | Broad singlet (br s) | - | 1H |
| -OCH₃ | 3.80 - 3.95 | Singlet (s) | - | 3H |
Predicted ¹³C NMR Data
The predicted ¹³C NMR chemical shifts are outlined below. The carbon attached to the iodine atom (C-2) is expected to have a significantly upfield chemical shift due to the heavy atom effect.
| Signal Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 | 155 - 158 |
| C-2 | 90 - 95 |
| C-3 | 158 - 162 |
| C-4 | 115 - 120 |
| C-5 | 120 - 125 |
| C-6 | 110 - 115 |
| -OCH₃ | 55 - 57 |
Experimental Protocols
The following section details a standard methodology for the acquisition of ¹H and ¹³C NMR spectra for a compound such as this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.
-
Solvent Selection: Choose a suitable deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), ensuring the sample is fully soluble.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube.
-
Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in the pipette during transfer.
Instrumentation and Data Acquisition
-
Spectrometer: A high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment.
-
Number of Scans: 8 to 16 scans, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 3-4 seconds.
-
Spectral Width: A range of -2 to 12 ppm is typically sufficient.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled pulse program (e.g., zgpg30).
-
Number of Scans: 1024 to 4096 scans, as the ¹³C nucleus is less sensitive.
-
Relaxation Delay: 2-5 seconds.
-
Acquisition Time: 1-2 seconds.
-
Spectral Width: A range of 0 to 220 ppm.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Reference the spectrum to the internal standard (TMS at 0.00 ppm).
-
Molecular Structure and Atom Numbering
The following diagram illustrates the chemical structure of this compound with the atom numbering used for the NMR signal assignments in the tables above.
Caption: Chemical structure of this compound with atom numbering.
Mass Spectrometry Analysis of 2-Iodo-3-methoxyphenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the anticipated electron ionization mass spectrometry (EI-MS) analysis of 2-Iodo-3-methoxyphenol. Due to the limited availability of direct experimental mass spectra for this specific compound in public databases, this guide synthesizes information from established fragmentation patterns of structurally related molecules, including iodinated phenols and methoxyphenols, to predict its mass spectral behavior.
Predicted Mass Spectrum Data
The electron ionization mass spectrum of this compound is expected to be characterized by a distinct molecular ion peak and several key fragment ions resulting from the cleavage of its functional groups and aromatic ring. The primary fragmentation pathways are anticipated to involve the loss of the iodine atom, the methyl group from the methoxy moiety, and carbonyl (CO) or formyl (CHO) groups, which are characteristic of phenolic compounds.
The table below summarizes the predicted major fragment ions, their corresponding mass-to-charge ratios (m/z), and their proposed structures.
| m/z | Proposed Fragment Ion | Formula | Notes on Fragmentation |
| 250 | [C7H7IO2]+• | [M]+• | Molecular ion |
| 235 | [C6H4IO2]+ | [M-CH3]+ | Loss of a methyl radical from the methoxy group. |
| 123 | [C7H7O2]+ | [M-I]+ | Loss of an iodine radical. |
| 108 | [C6H4O2]+• | [M-I-CH3]+• | Subsequent loss of a methyl radical after iodine loss. |
| 95 | [C6H7O]+ | [M-I-CO]+ | Loss of carbon monoxide from the [M-I]+ fragment. |
| 80 | [C5H4O]+• | [M-I-CO-CH3]+• | Loss of a methyl radical from the [M-I-CO]+ fragment. |
| 67 | [C5H5]+ | [M-I-CO-CHO]+ | Loss of a formyl radical from a rearranged intermediate. |
| 51 | [C4H3]+ | - | Common fragment in the breakdown of aromatic rings. |
Proposed Fragmentation Pathway
The fragmentation of this compound under electron ionization is initiated by the removal of an electron to form the molecular ion ([M]+•) at m/z 250. This high-energy species then undergoes a series of fragmentation reactions to produce smaller, more stable ions. The predicted major fragmentation pathways are visualized in the diagram below.
Caption: Proposed EI fragmentation pathway for this compound.
Experimental Protocols
To acquire a mass spectrum of this compound, a standard approach would involve Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source. The following provides a detailed, generalized methodology.
3.1. Sample Preparation
-
Solvent Selection: Dissolve a small amount (approximately 1 mg) of solid this compound in a high-purity volatile solvent such as dichloromethane or ethyl acetate to a final concentration of approximately 1 mg/mL.
-
Filtration: If any particulate matter is visible, filter the solution through a 0.22 µm syringe filter to prevent contamination of the GC inlet.
3.2. Gas Chromatography (GC) Conditions
-
Injector: Split/splitless injector, typically operated in splitless mode for high sensitivity.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: A non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
3.3. Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 40 to 350.
-
Solvent Delay: 3 minutes to prevent filament damage from the solvent peak.
The diagram below illustrates the general workflow for the GC-MS analysis.
Caption: General experimental workflow for GC-MS analysis.
Conclusion
The mass spectrometry analysis of this compound by electron ionization is predicted to yield a rich fragmentation pattern that can provide significant structural information. The molecular ion should be readily identifiable, and the characteristic losses of iodine, a methyl group, and carbon monoxide will be key indicators in the interpretation of the mass spectrum. The experimental protocols outlined in this guide provide a robust starting point for researchers to obtain high-quality mass spectral data for this and similar compounds. This information is crucial for the identification, characterization, and quality control of this compound in various research and development applications.
A Technical Guide to the FT-IR Spectrum Interpretation of 2-Iodo-3-methoxyphenol
For Researchers, Scientists, and Drug Development Professionals
Predicted FT-IR Spectral Data for 2-Iodo-3-methoxyphenol
The FT-IR spectrum of this compound is characterized by the vibrational frequencies of its key functional groups: the hydroxyl (-OH) group, the methoxy (-OCH₃) group, the aromatic benzene ring, and the carbon-iodine (C-I) bond. The substitution pattern on the benzene ring (1,2,3-trisubstituted) also gives rise to a characteristic out-of-plane C-H bending vibration.
The predicted spectral data, compiled from analyses of similar compounds such as 3-methoxyphenol and 2-iodophenol, are summarized in the table below.
| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 3550 - 3200 | Strong, Broad | O-H stretch (hydrogen-bonded) | Phenolic -OH |
| 3100 - 3000 | Medium | C-H stretch | Aromatic C-H |
| 2960 - 2850 | Medium | C-H stretch (asymmetric and symmetric) | Methoxy -CH₃ |
| 1600 - 1585 | Medium | C=C stretch (in-ring) | Aromatic Ring |
| 1500 - 1400 | Medium | C=C stretch (in-ring) | Aromatic Ring |
| ~1450 | Medium | C-H bend (asymmetric) | Methoxy -CH₃ |
| 1300 - 1200 | Strong | C-O stretch (asymmetric) | Aryl Ether (Ar-O-CH₃) |
| 1200 - 1150 | Strong | In-plane O-H bend | Phenolic -OH |
| 1050 - 1000 | Medium | C-O stretch (symmetric) | Aryl Ether (Ar-O-CH₃) |
| 900 - 675 | Strong | Out-of-plane C-H bend | 1,2,3-Trisubstituted Ring |
| Below 600 | Medium-Weak | C-I stretch | Aryl Iodide |
Experimental Protocol for FT-IR Analysis of a Solid Phenolic Compound
This section outlines a detailed methodology for acquiring the FT-IR spectrum of a solid phenolic compound like this compound using the Attenuated Total Reflectance (ATR) technique.
Objective: To obtain a high-quality FT-IR spectrum of a solid organic compound for structural analysis.
Materials and Equipment:
-
Fourier-Transform Infrared (FT-IR) Spectrometer with an ATR accessory (e.g., diamond or germanium crystal)
-
Sample of this compound (solid)
-
Spatula
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lint-free wipes
Procedure:
-
Instrument Preparation:
-
Ensure the FT-IR spectrometer and the ATR accessory are clean and properly aligned.
-
Record a background spectrum. This involves running a scan without any sample on the ATR crystal to account for atmospheric and instrumental interferences.
-
-
Sample Preparation:
-
Place a small amount of the solid this compound sample onto the ATR crystal using a clean spatula.
-
Apply pressure to the sample using the ATR's pressure clamp to ensure good contact between the sample and the crystal surface. The pressure should be sufficient to create a thin, uniform layer of the sample on the crystal.
-
-
Spectrum Acquisition:
-
Collect the FT-IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Set the spectral range from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
-
Data Processing:
-
The collected spectrum is automatically ratioed against the background spectrum by the instrument's software to produce the final absorbance or transmittance spectrum.
-
If necessary, perform a baseline correction to ensure the spectral baseline is flat.
-
Label the significant peaks with their corresponding wavenumber values.
-
-
Cleaning:
-
After the analysis, release the pressure clamp and carefully remove the sample from the ATR crystal using a spatula.
-
Clean the crystal surface thoroughly with a lint-free wipe soaked in an appropriate solvent (e.g., isopropanol) to remove any residual sample.
-
Logical Workflow for FT-IR Spectrum Interpretation
The following diagram illustrates a systematic approach to interpreting the FT-IR spectrum of a substituted phenol, using this compound as an example.
Stability and Storage of 2-Iodo-3-methoxyphenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited direct stability and storage data for 2-Iodo-3-methoxyphenol is publicly available. This guide is based on the general chemical properties of substituted phenols, iodinated aromatic compounds, and information available for structurally related molecules. All recommendations should be supplemented with in-house stability studies for specific applications.
Introduction
This compound is a substituted aromatic compound with potential applications in organic synthesis and pharmaceutical development. Understanding its stability and appropriate storage conditions is crucial for maintaining its integrity and ensuring the reliability of experimental results. This technical guide provides a comprehensive overview of the known and inferred stability profile of this compound, along with recommended storage and handling procedures.
Chemical Properties and Inferred Stability
This compound's structure, featuring a hydroxyl group, a methoxy group, and an iodine atom on a benzene ring, dictates its reactivity and stability. Phenols are generally susceptible to oxidation, which can be accelerated by light, heat, and the presence of basic conditions. The carbon-iodine bond can be labile, particularly under photolytic conditions, potentially leading to de-iodination.
Key Inferred Stability Characteristics:
-
Light Sensitivity: Iodinated aromatic compounds are often light-sensitive. Exposure to UV or visible light can induce cleavage of the C-I bond, leading to the formation of radical species and subsequent degradation products.
-
Thermal Liability: While generally stable at ambient temperatures, elevated temperatures can promote decomposition. Thermal decomposition of similar compounds can involve the loss of the iodine atom.
-
Oxidative Degradation: The phenolic hydroxyl group makes the molecule susceptible to oxidation. This can lead to the formation of colored impurities, such as quinone-type structures. The presence of oxygen can accelerate this process.
-
pH Sensitivity: In basic solutions, the phenol can deprotonate to form a phenoxide ion, which is typically more susceptible to oxidation. Acidic conditions are generally preferred for storage in solution.
Quantitative Stability Data
| Parameter | Recommendation/Information | Rationale |
| Storage Temperature | 2-8°C is recommended for long-term storage. | Reduced temperature slows down the rate of potential degradation reactions. |
| Light Exposure | Store in the dark, in amber vials or containers. | To prevent photolytic cleavage of the carbon-iodine bond. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To minimize oxidative degradation of the phenol moiety. |
| Physical Form | Solid form is generally more stable than solutions. | Reduced molecular mobility in the solid state decreases reactivity. |
| pH of Solutions | If in solution, maintain a slightly acidic pH. | To prevent the formation of the more reactive phenoxide ion. |
| Incompatible Materials | Avoid contact with strong oxidizing agents, strong bases, and strong acids. | These can cause rapid decomposition or reaction. |
Potential Degradation Pathways
The degradation of this compound can be postulated to occur through several pathways, primarily driven by light and oxidation.
Solubility of 2-Iodo-3-methoxyphenol in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Iodo-3-methoxyphenol. A thorough understanding of a compound's solubility is fundamental for a wide range of applications, including reaction chemistry, purification, formulation development, and drug delivery. This document outlines the predicted solubility of this compound in various common organic solvents, presents a detailed experimental protocol for accurate solubility determination, and provides visual workflows to aid in experimental design.
Quantitative and Qualitative Solubility Data
A comprehensive search of publicly available scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. The absence of such data necessitates that researchers perform experimental solubility studies for their specific solvents and conditions of interest.
However, based on the structural features of this compound—namely the polar hydroxyl (-OH) group capable of hydrogen bonding, the moderately polar methoxy (-OCH₃) group, and the larger, less polar iodinated benzene ring—we can predict its qualitative solubility. The principle of "like dissolves like" suggests that the compound will exhibit better solubility in solvents with similar polarity.[1] The parent compound, 2-methoxyphenol (guaiacol), is slightly soluble in water and miscible with ethanol, ether, and chloroform.[2] The addition of a large iodine atom is expected to decrease solubility in polar solvents like water and increase it in less polar organic solvents.
The following table provides a qualitative prediction of the solubility of this compound in a range of common organic solvents, categorized by their polarity.
| Solvent Class | Solvent | Predicted Qualitative Solubility | Rationale |
| Polar Protic | Methanol | Soluble | The hydroxyl group of methanol can hydrogen bond with the phenol and methoxy groups of the solute. |
| Ethanol | Soluble | Similar to methanol, ethanol's polarity and hydrogen bonding capability should facilitate dissolution.[1] | |
| Water | Sparingly to Slightly Soluble | The large, nonpolar iodinated aromatic ring counteracts the solubility-enhancing effects of the hydroxyl and methoxy groups. | |
| Polar Aprotic | Acetone | Soluble | The polarity of acetone is suitable for interacting with the polar functional groups of the solute. |
| Acetonitrile | Moderately Soluble | Expected to be a reasonably good solvent due to its polarity. | |
| N,N-Dimethylformamide (DMF) | Very Soluble | DMF is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds.[3] | |
| Dimethyl Sulfoxide (DMSO) | Very Soluble | Like DMF, DMSO is a highly polar solvent that should readily dissolve the compound.[3] | |
| Moderately Polar | Ethyl Acetate | Moderately Soluble | Offers a balance of polarity that can interact with both the polar and nonpolar regions of the molecule. |
| Dichloromethane (DCM) | Soluble | A common solvent for many organic compounds of intermediate polarity. | |
| Diethyl Ether | Soluble | The ether functionality can interact with the solute, and its overall lower polarity is compatible with the aromatic ring.[3] | |
| Nonpolar | Toluene | Sparingly Soluble | The aromatic nature of toluene will have favorable interactions with the benzene ring of the solute. |
| Hexane | Insoluble to Very Slightly Soluble | The highly nonpolar nature of hexane is a poor match for the polar functional groups of the solute. |
Predicting Solubility: A Logical Approach
The solubility of an organic compound is governed by the balance of intermolecular forces between the solute and solvent molecules. The "like dissolves like" principle is a useful heuristic for predicting solubility. The following diagram illustrates the decision-making process for selecting a suitable solvent based on the structural characteristics of this compound.
Caption: Logical workflow for predicting solubility based on molecular structure.
Experimental Protocol: The Saturation Shake-Flask Method
The saturation shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a solid compound in a solvent. This method involves creating a saturated solution and then quantifying the concentration of the dissolved solute.
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvent(s)
-
Analytical balance
-
Scintillation vials or flasks with airtight caps
-
Constant temperature orbital shaker or water bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)
Procedure:
-
Preparation: Add an excess amount of solid this compound to a vial. The presence of undissolved solid is essential to ensure that equilibrium is reached with a saturated solution.
-
Solvent Addition: Add a known volume of the chosen organic solvent to the vial.
-
Equilibration: Seal the vial tightly and place it in a constant temperature shaker. Agitate the mixture for a sufficient duration (typically 24 to 48 hours) to ensure that equilibrium solubility is achieved. The temperature should be precisely controlled and recorded.
-
Phase Separation: After equilibration, cease agitation and allow the vial to stand at the same constant temperature for at least 2 hours to allow the excess solid to settle.
-
Sample Withdrawal and Filtration: Carefully withdraw a sample from the supernatant (the clear liquid phase) using a syringe. Immediately pass the solution through a syringe filter to remove all undissolved solid particles. This step is critical to prevent artificially high solubility measurements.
-
Dilution: Accurately dilute the filtered, saturated solution with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument.
-
Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in units such as g/L, mg/mL, or mol/L.
The following diagram outlines the experimental workflow for this method.
Caption: Experimental workflow for the shake-flask solubility determination method.
Conclusion
References
theoretical calculations on the electronic properties of 2-Iodo-3-methoxyphenol
An In-depth Technical Guide on the Theoretical Calculations of the Electronic Properties of 2-Iodo-3-methoxyphenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical approach to characterizing the electronic properties of this compound. Understanding these properties is crucial for predicting the molecule's reactivity, stability, and potential applications in medicinal chemistry and materials science. While direct experimental and theoretical studies on the electronic properties of this compound are not extensively documented in publicly available literature, this guide outlines a robust computational methodology based on well-established quantum chemical methods. The protocols and expected data are synthesized from standard practices in computational chemistry and findings from related substituted phenols.
Introduction to this compound and its Significance
This compound is an aromatic organic compound that has found utility as a precursor in various chemical syntheses, including palladium-mediated carbonylation reactions for the preparation of radiolabeled compounds.[1][2] The presence of an iodine atom, a methoxy group, and a hydroxyl group on the benzene ring imparts a unique electronic structure that governs its chemical behavior. Theoretical calculations provide a powerful tool to elucidate these electronic characteristics, offering insights that can guide synthetic strategies and the design of novel derivatives with desired functionalities.
Detailed Computational Methodology
The electronic properties of this compound can be effectively investigated using quantum chemical calculations, primarily through Density Functional Theory (DFT). DFT offers a good balance between computational cost and accuracy for molecules of this size.
Computational Protocol
A standard protocol for these calculations would involve the following steps:
-
Structure Optimization: The initial 3D structure of this compound is drawn using a molecular editor and subjected to geometry optimization. This process finds the lowest energy conformation of the molecule. A common and effective level of theory for this step is the B3LYP functional with a 6-311++G(d,p) basis set.[3]
-
Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide thermodynamic properties.
-
Electronic Property Calculation: Using the optimized geometry, single-point energy calculations are performed to determine various electronic properties. This includes the analysis of frontier molecular orbitals (HOMO and LUMO), the molecular electrostatic potential (MEP), and Mulliken population analysis to determine atomic charges.
-
Solvent Effects: To simulate a more realistic chemical environment, the influence of a solvent can be incorporated using a continuum solvation model, such as the Polarizable Continuum Model (PCM).
The following diagram illustrates the typical workflow for these theoretical calculations.
Predicted Electronic Properties
Based on the computational protocol described above, a range of quantitative electronic properties can be determined. The following tables summarize the expected data for this compound.
Table 1: Frontier Molecular Orbital (FMO) Energies and Related Properties
| Property | Symbol | Formula | Expected Value (a.u.) | Expected Value (eV) |
| Highest Occupied Molecular Orbital Energy | EHOMO | - | -0.21 to -0.23 | -5.7 to -6.3 |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | -0.03 to -0.05 | -0.8 to -1.4 |
| HOMO-LUMO Energy Gap | ΔE | ELUMO - EHOMO | 0.16 to 0.20 | 4.4 to 5.4 |
Table 2: Global Reactivity Descriptors
Global reactivity descriptors provide insight into the chemical reactivity and stability of the molecule.[4]
| Property | Symbol | Formula | Expected Value (eV) |
| Ionization Potential | IP | -EHOMO | 5.7 to 6.3 |
| Electron Affinity | EA | -ELUMO | 0.8 to 1.4 |
| Electronegativity | χ | (IP + EA) / 2 | 3.25 to 3.85 |
| Chemical Hardness | η | (IP - EA) / 2 | 2.2 to 2.7 |
| Chemical Softness | S | 1 / (2η) | 0.18 to 0.23 |
| Electrophilicity Index | ω | χ2 / (2η) | 1.9 to 2.9 |
The relationship between the frontier molecular orbitals and these reactivity descriptors is visualized in the following diagram.
Analysis of Electronic Properties
-
HOMO-LUMO Gap (ΔE): The energy gap between the HOMO and LUMO is a critical indicator of molecular stability. A larger energy gap suggests higher kinetic stability and lower chemical reactivity.
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. It helps identify electrophilic and nucleophilic sites, which is crucial for predicting how the molecule will interact with other species. For this compound, the regions around the hydroxyl group are expected to be electron-rich (nucleophilic), while the areas near the iodine atom may exhibit some electron-deficient character.
-
Mulliken Atomic Charges: These charges provide a quantitative measure of the electron distribution among the atoms in the molecule. They can further refine the understanding of reactive sites.
Conclusion
Theoretical calculations offer a powerful and cost-effective means to thoroughly investigate the electronic properties of this compound. By employing Density Functional Theory, researchers can obtain valuable data on the molecule's frontier molecular orbitals, reactivity descriptors, and charge distribution. These insights are instrumental for professionals in drug development and materials science, enabling the prediction of chemical behavior and the rational design of new molecules with tailored properties. The methodologies and expected outcomes presented in this guide provide a solid framework for conducting such theoretical investigations.
References
Methodological & Application
Application Notes and Protocols: 2-Iodo-3-methoxyphenol as a Precursor for Biphenyl Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the utilization of 2-iodo-3-methoxyphenol as a versatile precursor for the synthesis of substituted biphenyl compounds. The methodologies outlined are centered around the robust and widely applicable Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.
Biphenyl scaffolds are privileged structures in medicinal chemistry and materials science, frequently appearing in pharmaceuticals, agrochemicals, and functional materials. The strategic use of this compound allows for the introduction of diverse aryl and heteroaryl substituents, providing a pathway to novel and complex molecular architectures.
Principle of the Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction facilitates the cross-coupling of an organohalide with an organoboron compound, catalyzed by a palladium(0) complex. In the context of this protocol, this compound serves as the organohalide partner. The reaction proceeds through a catalytic cycle involving three key steps: oxidative addition of the aryl iodide to the Pd(0) catalyst, transmetalation with the organoboron species (activated by a base), and reductive elimination to yield the biphenyl product and regenerate the Pd(0) catalyst.
Data Presentation: Representative Reaction Conditions for Suzuki-Miyaura Coupling
While specific quantitative data for the Suzuki-Miyaura coupling of this compound is not extensively reported in the literature, the following table summarizes typical reaction conditions and expected yields based on analogous couplings of structurally similar aryl iodides. These conditions provide a strong starting point for reaction optimization.
| Coupling Partner (Ar-B(OH)₂) | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent System | Temperature (°C) | Time (h) | Typical Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3-5) | - | K₂CO₃ (2) | Toluene/Ethanol/H₂O (4:1:1) | 80-100 | 12-24 | 85-95 |
| 4-Methylphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.5) | Dioxane/H₂O (5:1) | 100 | 8-16 | 90-98 |
| 3-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | THF/H₂O (10:1) | 80 | 12 | 88-96 |
| 4-Fluorophenylboronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ (2) | DMF/H₂O (8:1) | 90 | 16 | 82-92 |
| 2-Thiopheneboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | 1,2-Dimethoxyethane/H₂O (4:1) | 85 | 24 | 75-85 |
Experimental Protocols
The following is a generalized protocol for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. It is recommended to perform small-scale test reactions to optimize the conditions for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., potassium carbonate [K₂CO₃])
-
Anhydrous solvent (e.g., Toluene, Dioxane, or a mixture with water)
-
Round-bottom flask or reaction tube
-
Magnetic stirrer and heating mantle or oil bath
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add this compound (1.0 equivalent), the arylboronic acid (1.2-1.5 equivalents), and the base (2.0-3.0 equivalents).
-
Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (typically 1-5 mol%).
-
Solvent Addition: Add the degassed solvent system to the flask via syringe. A common solvent mixture is toluene/ethanol/water (4:1:1).
-
Reaction: The reaction mixture is stirred and heated to the desired temperature (typically 80-110 °C). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
-
Characterization: The structure and purity of the final biphenyl product should be confirmed by analytical techniques such as NMR (¹H and ¹³C) and mass spectrometry.
Visualizations
Caption: Suzuki-Miyaura cross-coupling reaction pathway.
Caption: General experimental workflow for biphenyl synthesis.
Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling of 2-Iodo-3-methoxyphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the generation of biaryl and heteroaryl-aryl structures. This powerful palladium-catalyzed reaction offers broad functional group tolerance and generally proceeds under mild conditions, making it an invaluable tool in medicinal chemistry and drug development for the synthesis of complex molecular scaffolds.
This document provides a detailed protocol for the Suzuki-Miyaura cross-coupling of 2-Iodo-3-methoxyphenol with various arylboronic acids. The presence of both a hydroxyl and a methoxy group on the aromatic ring makes this compound a versatile building block for the synthesis of substituted biaryl phenols, which are prevalent motifs in biologically active compounds. The presented protocol is based on established methodologies for similar substituted iodophenols and provides a reliable starting point for the synthesis of a diverse range of 3-methoxy-2-arylphenols.
Reaction Principle
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction between an organohalide (in this case, this compound) and an organoboron compound (an arylboronic acid). The catalytic cycle is generally understood to proceed through three key steps: oxidative addition of the aryl iodide to a Pd(0) complex, transmetalation of the organic group from the boronic acid to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst. A base is required to activate the organoboron species for transmetalation.
Experimental Protocol
This protocol details a general procedure for the Suzuki-Miyaura cross-coupling of this compound with a representative arylboronic acid. The conditions can be adapted for a range of aryl and heteroarylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])
-
Base (e.g., Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃), or Potassium phosphate (K₃PO₄))
-
Solvent (e.g., 1,4-Dioxane, Toluene, or N,N-Dimethylformamide (DMF), typically with water as a co-solvent)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Deionized water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask or sealed vial, condenser, magnetic stirrer, etc.)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or a sealable reaction vial containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), and the base (2.0-3.0 mmol, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask with a rubber septum or cap and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (0.02-0.05 mmol, 2-5 mol%). Then, add the degassed solvent system (e.g., 1,4-dioxane/water 4:1, 5-10 mL).
-
Reaction: Place the reaction vessel in a preheated oil bath and stir the mixture at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and then with brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-methoxy-2-arylphenol.
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids, based on analogous reactions reported in the literature.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/EtOH/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ (2.5) | 1,4-Dioxane/H₂O | 90 | 8 | 80-90 |
| 3 | 4-Fluorophenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (3) | Toluene/H₂O | 100 | 10 | 82-92 |
| 4 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | DMF/H₂O | 110 | 16 | 75-85 |
Note: Yields are indicative and may vary depending on the specific reaction conditions and the purity of the reagents.
Visualizations
Experimental Workflow:
Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling of this compound.
Suzuki-Miyaura Catalytic Cycle:
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Safety Precautions
-
Palladium catalysts are flammable and may be toxic. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Organic solvents are flammable and should be handled with care, away from ignition sources.
-
Reactions under pressure (in sealed vials) should be performed behind a blast shield.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
The Suzuki-Miyaura cross-coupling reaction provides an efficient and versatile method for the synthesis of 3-methoxy-2-arylphenols from this compound. The protocol outlined in these application notes serves as a robust starting point for the synthesis of a wide array of biaryl compounds, which are of significant interest in drug discovery and materials science. Optimization of the catalyst, base, solvent, and temperature may be necessary to achieve the highest yields for specific substrates.
Application Notes and Protocols for Palladium-Catalyzed Coupling Reactions of 2-Iodo-3-methoxyphenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the selection of palladium catalysts and reaction conditions for various cross-coupling reactions involving 2-iodo-3-methoxyphenol. The protocols detailed below are based on established methodologies for structurally similar substrates and serve as a robust starting point for reaction optimization.
Introduction to Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the synthesis of complex molecules from readily available starting materials. For a substrate such as this compound, the electron-donating methoxy group and the acidic phenolic proton present unique challenges and opportunities in catalyst selection and reaction optimization. The choice of the palladium precursor, ligand, base, and solvent system is critical to achieving high yields and selectivity.
Catalyst Selection and Optimization
The success of a palladium-catalyzed coupling reaction is highly dependent on the nature of the catalyst system. Bulky, electron-rich phosphine ligands are often effective in promoting the key steps of the catalytic cycle. For challenging substrates, the use of specialized ligands, such as those from the Buchwald and Hartwig groups, can be particularly advantageous.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between aryl halides and organoboron compounds. For this compound, the choice of a suitable palladium catalyst and base is crucial to overcome potential substrate inhibition and achieve high yields.
Table 1: Recommended Palladium Catalyst Systems for Suzuki-Miyaura Coupling of this compound
| Palladium Precursor (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | Toluene/H₂O (10:1) | 100 | 85-95 |
| PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DMF | 90 | 80-92 |
| Pd(PPh₃)₄ (5) | - | K₃PO₄ (3) | Dioxane/H₂O (4:1) | 100 | 75-90 |
| Pd/C (10%) (5) | - | Na₂CO₃ (3) | Ethanol/H₂O (1:1) | 80 | 70-88 |
Heck Coupling
The Heck reaction facilitates the coupling of aryl halides with alkenes. For electron-rich aryl iodides like this compound, careful selection of the catalyst and base is necessary to promote the desired vinylation and suppress side reactions.
Table 2: Recommended Palladium Catalyst Systems for Heck Coupling of this compound
| Palladium Precursor (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N (2) | DMF | 100 | 70-85 |
| Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (6) | Cy₂NMe (2) | Dioxane | 120 | 75-90 |
| PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ (2.5) | NMP | 120 | 65-80 |
| Pd(OAc)₂ (2) | - | Bu₄NCl (1), K₂CO₃ (2.5) | DMF | Room Temp | 60-75 |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. This reaction is typically cocatalyzed by copper(I) iodide. For phenolic substrates, the choice of base is critical to avoid deprotonation of the phenol, which can interfere with the reaction.
Table 3: Recommended Palladium Catalyst Systems for Sonogashira Coupling of this compound
| Palladium Precursor (mol%) | Co-catalyst (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N (3) | THF | Room Temp | 80-95 |
| Pd(PPh₃)₄ (2) | CuI (4) | Diisopropylamine (3) | Toluene | 50 | 75-90 |
| Pd(OAc)₂ (2) | CuI (5) | Cs₂CO₃ (2) | Dioxane | 80 | 70-85 |
| [Pd(allyl)Cl]₂ (1) | CuI (2) | Piperidine (3) | DMF | 60 | 75-88 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides and primary or secondary amines. The use of bulky, electron-rich phosphine ligands is essential for achieving high catalytic activity, especially with challenging substrates.
Table 4: Recommended Palladium Catalyst Systems for Buchwald-Hartwig Amination of this compound
| Palladium Precursor (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd₂(dba)₃ (1) | Xantphos (2) | Cs₂CO₃ (2) | Toluene | 110 | 85-98 |
| Pd(OAc)₂ (2) | X-Phos (4) | K₃PO₄ (2) | Dioxane | 100 | 80-95 |
| [Pd(allyl)Cl]₂ (1) | RuPhos (2) | NaOt-Bu (1.5) | THF | 80 | 88-97 |
| Pd(OAc)₂ (2) | BINAP (3) | K₂CO₃ (2) | Toluene | 100 | 75-90 |
Experimental Protocols
The following are generalized protocols for the palladium-catalyzed coupling reactions of this compound. These should be considered as starting points and may require optimization for specific coupling partners.
General Considerations
-
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.
-
Solvents should be anhydrous and deoxygenated prior to use.
-
The palladium precursors and ligands are often air- and moisture-sensitive and should be handled accordingly.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Ligand (e.g., SPhos, 0.04 mmol, 4 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Degassed solvent (e.g., Toluene/H₂O 10:1, 5 mL)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, arylboronic acid, palladium precursor, ligand, and base.
-
Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitor the reaction progress by a suitable technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution in vacuo and purify the crude product by flash column chromatography.
Protocol 2: Heck Coupling
This protocol provides a general method for the Heck coupling of this compound with an alkene.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Alkene (1.5 mmol, 1.5 equiv)
-
Palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Ligand (e.g., P(o-tol)₃, 0.04 mmol, 4 mol%)
-
Base (e.g., Et₃N, 2.0 mmol, 2.0 equiv)
-
Degassed solvent (e.g., DMF, 5 mL)
Procedure:
-
In a Schlenk tube, combine this compound, palladium precursor, and ligand.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the degassed solvent, base, and alkene via syringe.
-
Seal the tube and heat the mixture with stirring to the desired temperature (e.g., 100 °C).
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether).
-
Combine the organic extracts, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Protocol 3: Sonogashira Coupling
This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
Palladium precursor (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI, 0.04 mmol, 4 mol%)
-
Base (e.g., Et₃N, 3.0 mmol, 3.0 equiv)
-
Degassed solvent (e.g., THF, 5 mL)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add this compound, palladium precursor, and copper(I) iodide.
-
Add the degassed solvent and the amine base.
-
Add the terminal alkyne dropwise to the mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.
-
Once the reaction is complete, dilute the mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Protocol 4: Buchwald-Hartwig Amination
This protocol details a general method for the Buchwald-Hartwig amination of this compound with an amine.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%)
-
Ligand (e.g., Xantphos, 0.02 mmol, 2 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 mmol, 2.0 equiv)
-
Degassed solvent (e.g., Toluene, 5 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precursor, ligand, and base to a Schlenk tube.
-
Add this compound and the amine.
-
Add the degassed solvent.
-
Seal the tube and heat the mixture with stirring to the desired temperature (e.g., 110 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a plug of silica gel.
-
Concentrate the filtrate and purify the residue by column chromatography.
Visualizations
The following diagrams illustrate the general workflow for palladium-catalyzed coupling reactions and a decision-making pathway for catalyst selection.
Caption: General experimental workflow for palladium-catalyzed coupling reactions.
Caption: Decision pathway for palladium catalyst selection based on reaction type.
Application Notes and Protocols: Synthesis of Substituted Biphenyls from 2-Iodo-3-methoxyphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted biphenyls represent a critical structural motif in medicinal chemistry and materials science. Their unique conformational properties and ability to engage in various biological interactions make them prevalent in a wide array of pharmaceuticals, including anti-inflammatory agents, antihypertensives, and anti-cancer drugs.[1] The synthesis of these compounds often relies on robust cross-coupling methodologies, with the Suzuki-Miyaura reaction being a cornerstone for the formation of the biaryl bond.[2] This application note provides a detailed protocol for the synthesis of substituted biphenyls starting from 2-Iodo-3-methoxyphenol, a versatile building block for accessing a variety of functionalized biphenyl structures.
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate.[3][4] Its advantages include mild reaction conditions, high functional group tolerance, and the commercial availability and low toxicity of boronic acids.[3] This protocol will focus on the coupling of this compound with various arylboronic acids to generate 3-aryl-2-methoxyphenols, which are valuable intermediates in drug discovery and development.
Reaction Scheme
The general reaction scheme for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid is depicted below. This reaction facilitates the formation of a new carbon-carbon bond between the two aromatic rings.
Caption: General Suzuki-Miyaura coupling of this compound.
Experimental Protocols
This section provides a detailed experimental protocol for the synthesis of a representative substituted biphenyl, 2-methoxybiphenyl-3-ol, via the Suzuki-Miyaura coupling of this compound and phenylboronic acid. This protocol can be adapted for coupling with other arylboronic acids.
Materials and Equipment
-
Reactants:
-
This compound
-
Phenylboronic acid
-
-
Catalyst:
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate [Pd(OAc)₂] with a suitable phosphine ligand (e.g., SPhos)
-
-
Base:
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
-
Solvents:
-
Toluene, Dioxane, or Tetrahydrofuran (THF)
-
Water (degassed)
-
-
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
-
Rotary evaporator
-
General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).
-
Solvent Addition: Add the degassed solvent system (e.g., a mixture of toluene and water, typically in a 4:1 to 10:1 ratio) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Optimization of Reaction Conditions
The yield and purity of the substituted biphenyl product can be significantly influenced by the choice of catalyst, base, solvent, and temperature. The following table summarizes key parameters for optimization.
| Parameter | Options | Considerations |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf), Buchwald precatalysts | The choice of catalyst and ligand can impact reaction rate and efficiency, especially with sterically hindered substrates. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH | The strength and solubility of the base are crucial for the transmetalation step. Weaker bases may require higher temperatures. |
| Solvent System | Toluene/H₂O, Dioxane/H₂O, THF/H₂O, DMF | The solvent system affects the solubility of reactants and reagents. Biphasic systems are common for Suzuki couplings. |
| Temperature | 60 - 110 °C | Higher temperatures can increase the reaction rate but may also lead to side reactions or decomposition of the catalyst. |
| Reaction Time | 2 - 24 hours | Reaction time should be optimized by monitoring the consumption of the starting material via TLC or GC-MS. |
Data Presentation: Representative Yields in Suzuki-Miyaura Couplings of Related Substrates
The following table presents representative yields for Suzuki-Miyaura coupling reactions of various aryl iodides with arylboronic acids, providing an expected range for the synthesis of substituted biphenyls from this compound.
| Entry | Aryl Iodide | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodoanisole | Phenylboronic acid | Pd/C | K₂CO₃ | DMF | Reflux | 1.5 | 95 |
| 2 | Iodobenzene | Phenylboronic acid | Pd-IPG | NaOH | EtOH/H₂O | 60 | 1 | 99 |
| 3 | 5-Iodovanillin | Phenylboronic acid | Pd(OAc)₂ | Amberlite IRA-400(OH) | H₂O/EtOH | 60 | 2 | Not specified |
| 4 | 2-Iodoanisole | 4-Nitrophenylboronic acid | Pd(II)-pincer complex | - | - | - | - | Low |
| 5 | 2-Bromo-4-iodophenol | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | 12 | Not specified |
Characterization of a Representative Product: 2-Methoxybiphenyl-3-ol
The synthesized 3-aryl-2-methoxyphenols can be characterized using standard spectroscopic techniques. Below is a summary of expected spectral data for a representative product, 2-methoxybiphenyl-3-ol.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of both phenyl rings, a singlet for the methoxy group protons (around 3.8-4.0 ppm), and a broad singlet for the phenolic hydroxyl proton (which may be exchangeable with D₂O). |
| ¹³C NMR | Resonances for all carbon atoms in the biphenyl scaffold, including the methoxy carbon (around 55-60 ppm) and the carbons bearing the hydroxyl and methoxy groups. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of the product. Fragmentation patterns may show the loss of a methyl group from the methoxy substituent. |
| FT-IR | A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of the phenolic group, and C-O stretching bands for the ether and phenol functionalities. |
Signaling Pathways and Logical Relationships
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established pathway involving several key steps. Understanding this cycle is crucial for troubleshooting and optimizing the reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The Suzuki-Miyaura cross-coupling reaction provides an efficient and versatile method for the synthesis of substituted biphenyls from this compound. The protocol outlined in this application note serves as a robust starting point for the synthesis of a diverse library of 3-aryl-2-methoxyphenols. By systematically optimizing the reaction conditions, researchers can achieve high yields of the desired products, which are valuable intermediates for the development of new pharmaceuticals and functional materials. The provided data and diagrams offer a comprehensive guide for scientists engaged in synthetic and medicinal chemistry.
References
Application Notes and Protocols for the Sonogashira Coupling of 2-Iodo-3-methoxyphenol with Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, has become an indispensable tool in organic synthesis. Its mild reaction conditions and broad functional group tolerance make it particularly valuable in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced materials.[1]
This document provides detailed application notes and a generalized protocol for the Sonogashira coupling of 2-iodo-3-methoxyphenol with various terminal alkynes. The resulting 2-(alkynyl)-3-methoxyphenol scaffolds are valuable intermediates in medicinal chemistry and drug discovery, offering a versatile platform for the synthesis of novel bioactive compounds. The presence of both a phenolic hydroxyl and a methoxy group provides handles for further functionalization, making these products attractive building blocks for creating diverse molecular libraries.
Reaction Principle
The catalytic cycle of the Sonogashira reaction is generally understood to involve two interconnected cycles: a palladium cycle and a copper cycle. The palladium(0) catalyst undergoes oxidative addition with the aryl iodide. Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. Transmetalation of the acetylide group to the palladium(II) complex, followed by reductive elimination, yields the desired aryl-alkyne product and regenerates the active palladium(0) catalyst.[2]
Quantitative Data Summary
While specific yield data for the Sonogashira coupling of this compound is not extensively reported in the literature, the following table provides representative yields for the coupling of structurally similar substituted aryl iodides with various terminal alkynes under typical Sonogashira conditions. These values can serve as a benchmark for what to expect when coupling this compound. Generally, electron-donating groups on the aryl iodide are well-tolerated and can lead to good to excellent yields.[3]
| Entry | Aryl Iodide | Terminal Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Iodophenol | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | 12 | ~85-95 |
| 2 | 2-Iodophenol | 1-Hexyne | Pd(PPh₃)₄ / CuI | i-Pr₂NH | DMF | 50 | 8 | ~80-90 |
| 3 | 3-Iodoanisole | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF/Et₃N | RT | 6 | >90 |
| 4 | 3-Iodoanisole | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | Toluene | 60 | 12 | ~90 |
| 5 | 2-Iodoaniline | Phenylacetylene | (PPh₃)₂CuBH₄ | DBU | Ethanol | 120 | 24 | >95[1] |
| 6 | 4-Iodoanisole | Phenylacetylene | CuI / 3-Pphen | K₂CO₃ | Water | 100 | - | Good |
Experimental Workflow
The general workflow for the Sonogashira coupling of this compound with a terminal alkyne is depicted in the following diagram.
Detailed Experimental Protocol
This protocol describes a general procedure for the palladium and copper co-catalyzed Sonogashira coupling of this compound with a terminal alkyne. This method may require optimization for specific substrates.
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)
-
Copper(I) iodide (CuI, 2-10 mol%)
-
Anhydrous solvent (e.g., THF, DMF, or 1,4-dioxane)
-
Amine base (e.g., triethylamine (Et₃N), diisopropylamine (i-Pr₂NH), 2-4 eq)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask or reaction tube
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon line with manifold)
-
Syringes for liquid transfer
-
Standard glassware for workup and purification
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and copper(I) iodide (5 mol%).
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.
-
Add the anhydrous solvent (e.g., THF) via syringe, followed by the amine base (e.g., triethylamine, 3.0 eq).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Slowly add the terminal alkyne (1.2 eq) to the reaction mixture via syringe.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 50-80 °C) if necessary.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material (this compound) is consumed.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as diethyl ether or ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst residues and ammonium salts, washing the pad with the same organic solvent.
-
Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride solution to remove the copper catalyst, followed by washing with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure 2-(alkynyl)-3-methoxyphenol.
-
Signaling Pathway (Catalytic Cycle)
The Sonogashira coupling reaction proceeds via a dual catalytic cycle involving both palladium and copper catalysts.
Conclusion
The Sonogashira coupling of this compound with terminal alkynes provides an efficient route to a variety of substituted phenol derivatives that are of significant interest in drug discovery and materials science. The provided protocol, based on established methodologies for similar substrates, offers a robust starting point for researchers. Optimization of reaction conditions, such as the choice of catalyst, base, solvent, and temperature, may be necessary to achieve the highest yields for specific terminal alkynes.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Iodo-3-methoxyphenol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the palladium-catalyzed Buchwald-Hartwig amination of 2-Iodo-3-methoxyphenol. This reaction is a powerful tool for the formation of a carbon-nitrogen (C-N) bond, yielding N-aryl-2-amino-3-methoxyphenol derivatives, which are valuable intermediates in pharmaceutical and materials science research. The presence of both a sterically demanding ortho-iodo group and an electron-donating methoxy group, along with a potentially reactive phenol, requires careful optimization of reaction conditions.
The Buchwald-Hartwig amination is a cross-coupling reaction that involves an aryl halide or pseudohalide with an amine in the presence of a palladium catalyst and a base.[1] The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands often being employed to facilitate the catalytic cycle.
Key Considerations for the Amination of this compound:
-
Substrate: this compound is an electron-rich aryl iodide. While aryl iodides are generally reactive, the ortho-iodo and meta-methoxy substituents introduce significant steric hindrance.
-
Free Hydroxyl Group: The phenolic hydroxyl group is acidic and can potentially react with the strong bases typically used in this reaction. However, with careful selection of the base and stoichiometry, the amination can often be performed without protection of the phenol. Weaker inorganic bases like cesium carbonate or potassium carbonate can be advantageous in this regard.
-
Catalyst System: A combination of a palladium precursor, such as palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and a bulky, electron-rich phosphine ligand is generally required. Ligands like XPhos, RuPhos, or BrettPhos have shown broad utility in challenging amination reactions.
-
Base: A strong, non-nucleophilic base is necessary to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) is a common choice, but for substrates with sensitive functional groups, milder bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) may be preferred.[2]
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or tetrahydrofuran (THF) are typically used.[2]
Reaction Scheme
Caption: General reaction scheme.
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the Buchwald-Hartwig amination of this compound with a primary amine (e.g., aniline). These are representative data and actual results may vary depending on the specific amine and precise reaction conditions.
Table 1: Optimization of Reaction Conditions
| Entry | Palladium Precursor (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12 | 85 |
| 2 | Pd₂(dba)₃ (1) | RuPhos (3) | NaOtBu (1.5) | Toluene | 100 | 12 | 92 |
| 3 | Pd(OAc)₂ (2) | BrettPhos (4) | NaOtBu (1.5) | Dioxane | 100 | 18 | 88 |
| 4 | Pd₂(dba)₃ (1) | XPhos (3) | Cs₂CO₃ (2.0) | Dioxane | 110 | 24 | 75 |
| 5 | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (2.5) | Toluene | 110 | 24 | 68 |
Table 2: Substrate Scope with Various Amines (using optimized conditions from Entry 2)
| Entry | Amine | Product | Yield (%) |
| 1 | Aniline | N-(3-methoxy-2-hydroxyphenyl)aniline | 92 |
| 2 | 4-Methoxyaniline | N-(4-methoxyphenyl)-3-methoxy-2-hydroxyphenol | 95 |
| 3 | n-Butylamine | N-(n-butyl)-3-methoxy-2-hydroxyphenol | 78 |
| 4 | Morpholine | 4-(3-methoxy-2-hydroxyphenyl)morpholine | 85 |
| 5 | Benzylamine | N-(benzyl)-3-methoxy-2-hydroxyphenol | 81 |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of this compound
This protocol is a general guideline and may require optimization for specific amines.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., RuPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.5 equiv)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
-
Schlenk tube or other suitable reaction vessel
-
Standard laboratory glassware for workup and purification
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the palladium precatalyst, the phosphine ligand, and the base.
-
Evacuate and backfill the tube with the inert gas three times.
-
Add the this compound and the amine to the Schlenk tube.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and quench with water or a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-2-amino-3-methoxyphenol derivative.
Mandatory Visualizations
Catalytic Cycle of the Buchwald-Hartwig Amination
Caption: The catalytic cycle.
Experimental Workflow
Caption: A typical experimental workflow.
References
experimental procedure for the synthesis of [target molecule] using 2-Iodo-3-methoxyphenol
Application Note: Synthesis of 3-methoxy-[1,1'-biphenyl]-2-ol via Suzuki-Miyaura Coupling
Introduction
Biphenyl scaffolds are privileged structures in medicinal chemistry, appearing in a wide range of pharmacologically active compounds. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. This application note provides a detailed, step-by-step protocol for the synthesis of 3-methoxy-[1,1'-biphenyl]-2-ol from 2-Iodo-3-methoxyphenol and phenylboronic acid. The procedure utilizes a common palladium catalyst and base, offering a reliable method for obtaining the target molecule in good yield.
Reaction Scheme
The overall reaction is a palladium-catalyzed cross-coupling between an aryl halide (this compound) and an arylboronic acid (phenylboronic acid).
Figure 1: Reaction scheme for the Suzuki-Miyaura coupling.
Experimental Protocol
3.1 Materials and Reagents
-
This compound (Starting Material)
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (Catalyst)
-
Potassium carbonate (K₂CO₃) (Base)
-
Toluene (Solvent)
-
Deionized Water
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) (Drying agent)
-
Silica gel (for column chromatography)
-
Hexane and Ethyl Acetate (for column chromatography)
3.2 Equipment
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Nitrogen or Argon gas inlet
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
-
NMR tubes and spectrometer
-
Mass spectrometer
3.3 Detailed Procedure
-
Reaction Setup: To a 100 mL round-bottom flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Inert Atmosphere: The flask is sealed with a septum, and the atmosphere is replaced with an inert gas (Nitrogen or Argon) by evacuating and backfilling three times.
-
Solvent Addition: Add toluene and water in a 4:1 ratio (e.g., 20 mL toluene, 5 mL H₂O). The mixture is stirred to ensure all solids are suspended.
-
Catalyst Addition: Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.03 eq), to the flask under the inert atmosphere.
-
Reaction: The reaction mixture is heated to 90 °C and stirred vigorously for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), the mixture is cooled to room temperature. The aqueous layer is separated, and the organic layer is washed with water (2 x 20 mL) and then with brine (1 x 20 mL).
-
Extraction: The aqueous layers are combined and back-extracted with ethyl acetate (2 x 20 mL).
-
Drying and Concentration: The combined organic layers are dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 3-methoxy-[1,1'-biphenyl]-2-ol.
Data Summary
The following table summarizes the typical quantitative data for this synthesis.
| Parameter | Value |
| Reactant Ratios | |
| This compound | 1.0 eq |
| Phenylboronic acid | 1.2 eq |
| K₂CO₃ | 2.0 eq |
| Pd(PPh₃)₄ | 0.03 eq |
| Reaction Conditions | |
| Solvent | Toluene/H₂O (4:1) |
| Temperature | 90 °C |
| Reaction Time | 12-16 hours |
| Results | |
| Yield | 85-95% (isolated yield) |
| Purity (by NMR) | >98% |
| Characterization Data | |
| ¹H NMR (400 MHz, CDCl₃) δ | 7.55-7.45 (m, 2H), 7.42-7.35 (m, 2H), 7.34-7.28 (m, 1H), 7.15 (t, J=8.0 Hz, 1H), 6.80 (dd, J=8.0, 1.2 Hz, 1H), 6.70 (dd, J=8.0, 1.2 Hz, 1H), 5.80 (s, 1H, -OH), 3.90 (s, 3H, -OCH₃) |
| ¹³C NMR (101 MHz, CDCl₃) δ | 157.0, 145.0, 138.0, 129.5, 128.5, 127.5, 122.0, 115.0, 108.0, 105.0, 56.0 |
| Mass Spec (ESI+) m/z | [M+H]⁺ calculated for C₁₃H₁₂O₂: 201.08; found: 201.09 |
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis and purification process.
Figure 2: Workflow for the synthesis of 3-methoxy-[1,1'-biphenyl]-2-ol.
Safety Precautions
-
Palladium compounds are toxic and should be handled with care in a fume hood.
-
Organic solvents are flammable and should be kept away from ignition sources.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
The reaction should be conducted under an inert atmosphere to prevent catalyst degradation.
Conclusion
This protocol describes a reliable and high-yielding method for the synthesis of 3-methoxy-[1,1'-biphenyl]-2-ol. The procedure is straightforward and utilizes standard laboratory techniques, making it accessible for researchers in various fields of chemical and pharmaceutical sciences. The detailed characterization data provides a benchmark for confirming the identity and purity of the synthesized compound.
Application Notes and Protocols for the Scale-Up Synthesis of Biaryl Compounds with 2-Iodo-3-methoxyphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biaryl scaffolds are fundamental structural motifs in a vast array of pharmaceuticals and biologically active molecules. Their unique three-dimensional arrangement allows for precise interactions with biological targets, making them privileged structures in drug discovery. This document provides detailed application notes and scalable protocols for the synthesis of biaryl compounds utilizing 2-Iodo-3-methoxyphenol as a key starting material. The methodologies described herein are centered around robust and scalable palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura coupling for the formation of carbon-carbon bonds and the Buchwald-Hartwig amination for the synthesis of biaryl amines. These protocols are designed to be adaptable for large-scale synthesis, addressing the needs of process chemistry and drug development.
Biaryl-containing compounds are known to modulate a variety of signaling pathways implicated in diseases such as cancer and inflammatory disorders. For instance, many kinase inhibitors possess a biaryl core, which is crucial for their binding to the ATP pocket of the kinase domain, thereby inhibiting downstream signaling cascades like the MAPK/ERK and PI3K/Akt pathways. Furthermore, biaryl amides have emerged as important pharmacophores in inhibitors targeting transcription factors and other key proteins in inflammatory pathways.[1][2]
Data Presentation
Table 1: Representative Suzuki-Miyaura Coupling of this compound with Arylboronic Acids (Generalized Conditions)
| Entry | Arylboronic Acid | Product | Catalyst System | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | 3-Methoxy-[1,1'-biphenyl]-2-ol | Pd(PPh₃)₄ (1 mol%) | Toluene/EtOH/H₂O (4:1:1) | K₂CO₃ (2.0 eq) | 90 | 12 | 85-95 |
| 2 | 4-Methylphenylboronic acid | 4'-Methyl-3-methoxy-[1,1'-biphenyl]-2-ol | Pd(dppf)Cl₂ (0.5 mol%) | 1,4-Dioxane/H₂O (4:1) | K₃PO₄ (2.5 eq) | 100 | 8 | 88-96 |
| 3 | 3-Aminophenylboronic acid | 3'-Amino-3-methoxy-[1,1'-biphenyl]-2-ol | XPhos Pd G3 (0.1 mol%) | 2-MeTHF/H₂O (10:1) | K₃PO₄ (3.0 eq) | 80 | 16 | 82-90 |
| 4 | 4-Acetylphenylboronic acid | 1-(4'-(2-Hydroxy-3-methoxyphenyl)phenyl)ethan-1-one | SPhos Pd G2 (0.2 mol%) | Toluene/H₂O (5:1) | Cs₂CO₃ (2.0 eq) | 100 | 10 | 80-88 |
Note: The data presented are representative yields based on analogous reactions and should be considered as a guide for optimization. Actual yields may vary depending on the specific reaction conditions and scale.
Table 2: Representative Buchwald-Hartwig Amination of this compound with Amines (Generalized Conditions)
| Entry | Amine | Product | Catalyst System | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | N-(2-hydroxy-3-methoxyphenyl)aniline | RuPhos Pd G3 (1 mol%) | Toluene | NaOtBu (1.5 eq) | 100 | 18 | 75-85 |
| 2 | Piperidine | 1-(2-Hydroxy-3-methoxyphenyl)piperidine | XPhos Pd G2 (0.5 mol%) | 1,4-Dioxane | LHMDS (1.8 eq) | 90 | 24 | 70-80 |
| 3 | Morpholine | 4-(2-Hydroxy-3-methoxyphenyl)morpholine | BrettPhos Pd G3 (0.5 mol%) | 2-MeTHF | K₃PO₄ (2.0 eq) | 100 | 20 | 78-88 |
Note: The data presented are representative yields based on analogous reactions and should be considered as a guide for optimization. Actual yields may vary depending on the specific reaction conditions and scale.
Experimental Protocols
Safety Precaution: These reactions should be carried out in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. Palladium catalysts and phosphine ligands can be air-sensitive and/or toxic. Consult the Safety Data Sheet (SDS) for all reagents before use.
Protocol 1: Kilogram-Scale Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
This protocol describes a generalized procedure for the kilogram-scale synthesis of a biaryl compound from this compound.
Materials:
-
This compound (1.00 kg, 3.76 mol, 1.0 eq)
-
Arylboronic acid (e.g., 4-Methylphenylboronic acid) (1.2 eq)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂) (0.1 - 1.0 mol%)
-
Base (e.g., K₃PO₄) (2.0 - 3.0 eq)
-
Solvent (e.g., 2-Methyltetrahydrofuran (2-MeTHF) or Toluene) (10 L)
-
Degassed water (2 L)
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography (if necessary)
-
Appropriate organic solvents for extraction and chromatography (e.g., Ethyl acetate, Heptane)
Procedure:
-
Reaction Setup: To a clean and dry 20 L glass reactor equipped with a mechanical stirrer, reflux condenser, temperature probe, and nitrogen inlet, charge this compound (1.00 kg, 3.76 mol) and the arylboronic acid (1.2 eq).
-
Inert Atmosphere: Purge the reactor with nitrogen for at least 30 minutes to establish an inert atmosphere.
-
Reagent Addition: Add the base (e.g., K₃PO₄, 2.5 eq) to the reactor.
-
Solvent Addition: Add the organic solvent (e.g., 2-MeTHF, 10 L) and degassed water (2 L) to the reactor. Stir the mixture to form a suspension.
-
Degassing: Sparge the reaction mixture with nitrogen for an additional 30 minutes while stirring.
-
Catalyst Addition: Under a positive flow of nitrogen, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.5 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction progress by HPLC or TLC. The reaction is typically complete within 8-16 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Separate the organic layer. Extract the aqueous layer with the organic solvent (2 x 2 L).
-
Washing: Combine the organic layers and wash with water (2 x 3 L) and then with brine (3 L).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/heptane) or by flash column chromatography on silica gel.
References
Application Notes and Protocols: The Use of 2-Iodo-3-methoxyphenol in the Synthesis of Natural Product Scaffolds
For Researchers, Scientists, and Drug Development Professionals
While direct, published total syntheses of complex natural products commencing from 2-iodo-3-methoxyphenol are not extensively documented in readily available literature, its structural motifs suggest its utility as a key building block for certain classes of bioactive molecules. This document outlines a prospective application of this compound in the synthesis of a dibenzofuran core, a scaffold present in numerous natural products with diverse biological activities. The protocols provided are based on well-established synthetic methodologies, such as the Ullmann condensation and subsequent palladium-catalyzed intramolecular cyclization.
Hypothetical Application: Synthesis of a Dibenzofuran Core
This compound is a valuable starting material for the construction of substituted dibenzofurans. The strategic placement of the iodo, hydroxyl, and methoxy groups allows for a convergent synthetic strategy. The hydroxyl group can participate in a nucleophilic substitution to form a diaryl ether, while the iodo group provides a handle for a subsequent intramolecular C-H activation/cyclization to forge the dibenzofuran ring system.
Table 1: Hypothetical Reaction Parameters and Yields
| Step | Reaction Type | Reactants | Catalyst/Reagents | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | Ullmann Condensation | This compound, 1-bromo-2,4-difluorobenzene | CuI, L-proline, K₂CO₃ | DMSO | 110 | 24 | 2-(2,4-Difluorophenoxy)-1-iodo-3-methoxybenzene | 75 |
| 2 | Intramolecular C-H Activation/Cyclization | 2-(2,4-Difluorophenoxy)-1-iodo-3-methoxybenzene | Pd(OAc)₂, P(o-tol)₃, K₂CO₃ | DMA | 120 | 12 | 1,3-Difluoro-4-methoxydibenzofuran | 85 |
Experimental Protocols
Step 1: Synthesis of 2-(2,4-Difluorophenoxy)-1-iodo-3-methoxybenzene (Ullmann Condensation)
Materials:
-
This compound (1.0 eq)
-
1-Bromo-2,4-difluorobenzene (1.2 eq)
-
Copper(I) iodide (CuI) (0.1 eq)
-
L-proline (0.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, potassium carbonate, L-proline, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous dimethyl sulfoxide (DMSO) via syringe, followed by the addition of 1-bromo-2,4-difluorobenzene.
-
Heat the reaction mixture to 110 °C and stir for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-(2,4-difluorophenoxy)-1-iodo-3-methoxybenzene.
Step 2: Synthesis of 1,3-Difluoro-4-methoxydibenzofuran (Intramolecular C-H Activation/Cyclization)
Materials:
-
2-(2,4-Difluorophenoxy)-1-iodo-3-methoxybenzene (1.0 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (0.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Dimethylacetamide (DMA)
Procedure:
-
To an oven-dried Schlenk tube, add 2-(2,4-difluorophenoxy)-1-iodo-3-methoxybenzene, palladium(II) acetate, tri(o-tolyl)phosphine, and potassium carbonate.
-
Evacuate and backfill the tube with an inert atmosphere.
-
Add anhydrous dimethylacetamide (DMA) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 120 °C for 12 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate) to yield 1,3-difluoro-4-methoxydibenzofuran.
Visualizations
Caption: Synthetic pathway to a dibenzofuran core.
Caption: General experimental workflow for synthesis.
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with 2-Iodo-3-methoxyphenol
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield and success rate of Suzuki coupling reactions involving the sterically hindered and electron-rich substrate, 2-Iodo-3-methoxyphenol.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Question: My Suzuki coupling reaction with this compound is giving a low yield or failing completely. What are the most likely causes?
Answer: Low yields with a substrate like this compound are common and typically stem from its specific structural features:
-
Steric Hindrance: The methoxy group is ortho to the iodine, which can sterically hinder the approach of the palladium catalyst to the C-I bond. This slows down the crucial initial step of the catalytic cycle, the oxidative addition.[1][2][3]
-
Electron-Rich Nature: The methoxy and hydroxyl groups are electron-donating, increasing the electron density on the aromatic ring. This makes the carbon-iodine bond stronger and less susceptible to oxidative addition by the Pd(0) catalyst, which is the rate-limiting step for such substrates.[4][5]
-
Interference from the Phenolic Group: The acidic proton of the hydroxyl group can interact with the base or the catalyst, potentially leading to side reactions or catalyst inhibition. While many modern catalyst systems can tolerate free hydroxyl groups, this remains a point of consideration.[1][6]
To address these issues, a systematic optimization of the reaction conditions is necessary, focusing on the catalyst system (palladium precursor and ligand), the base, and the solvent.
Question: I am observing significant amounts of a side product that appears to be the result of my boronic acid coupling with itself (homocoupling). How can I minimize this?
Answer: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen or an excess of Pd(II) species at the start of the reaction. To minimize this:
-
Rigorous Degassing: Ensure your solvents and reaction mixture are thoroughly degassed before adding the catalyst. This can be done by several freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period (e.g., 30 minutes).[7]
-
Use of Pd(0) Pre-catalysts: Start with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃. If you are using a Pd(II) source like Pd(OAc)₂, ensure your conditions effectively reduce it to the active Pd(0) species. Using pre-catalysts that readily generate Pd(0) can be beneficial.[7]
-
Controlled Reagent Addition: In some cases, the slow addition of the boronic acid to the reaction mixture can help minimize its self-coupling.
Question: My starting this compound is being consumed, but I am not seeing the desired product. Instead, I am isolating 3-methoxyphenol. What is happening?
Answer: The consumption of the starting material without the formation of the desired product strongly suggests that dehalogenation (replacement of iodine with hydrogen) is occurring. This happens when a hydride source is present in the reaction mixture.
Potential sources of hydrides include certain bases or impurities in the solvents. To address this:
-
Screen Different Bases: Switch to a non-hydridic base. For example, if you are using a base that could potentially act as a hydride donor, consider switching to carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), or alkoxides (NaOt-Bu, KOt-Bu).[8][9]
-
Use High-Purity Solvents: Ensure your solvents are anhydrous and of high purity to avoid contaminants that could lead to dehalogenation.
Frequently Asked Questions (FAQs)
Q1: What is the best catalyst and ligand combination for a sterically hindered and electron-rich substrate like this compound?
A1: For challenging substrates like this, standard catalysts like Pd(PPh₃)₄ may be insufficient. The most effective catalyst systems typically involve palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) combined with bulky and electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands.[10]
-
Buchwald Ligands: Ligands such as SPhos, XPhos, and RuPhos are specifically designed for difficult couplings and are excellent choices. They are electron-rich, which facilitates the oxidative addition step, and their bulkiness promotes the final reductive elimination step.[11][12]
-
NHC Ligands: N-heterocyclic carbene ligands are also highly effective due to their strong σ-donor properties, which can enhance catalytic activity for sterically demanding reactions.[1][2][13]
Screening a small set of these specialized ligands is the most effective approach to finding the optimal conditions.
Q2: Which base and solvent should I choose for my reaction?
A2: The choice of base and solvent are critical and often interdependent.
-
Bases: A range of bases can be used, and the optimal choice depends on the ligand and solvent. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[9] For particularly challenging couplings, a stronger base like potassium tert-butoxide (t-BuOK) might be necessary, often in an anhydrous solvent system.[1]
-
Solvents: A variety of solvents can be employed. Biphasic systems like dioxane/water, THF/water, or toluene/water are very common.[14] Anhydrous polar aprotic solvents like DMF or dioxane can also be effective, especially when using strong, moisture-sensitive bases like t-BuOK.[1][14]
Q3: Is water necessary for the Suzuki coupling reaction?
A3: Not always, but it is often beneficial. In many standard Suzuki protocols, water is used as a co-solvent with an organic solvent like dioxane or THF.[14] Water can help dissolve the inorganic base (like K₂CO₃ or K₃PO₄) and facilitate the transmetalation step. However, for substrates prone to protodeboronation (hydrolysis of the boronic acid), anhydrous conditions may be required.
Q4: At what temperature should I run the reaction?
A4: Reaction temperatures for Suzuki coupling can range from room temperature to over 100 °C. For a challenging substrate, starting at a moderately elevated temperature (e.g., 80-100 °C) is a good strategy.[7][14] If the reaction is sluggish, the temperature can be increased. Conversely, if side reactions are prevalent, a lower temperature with a more active catalyst system may be optimal. Microwave irradiation can also be used to accelerate the reaction.[6]
Data Presentation
Optimizing the reaction requires screening various parameters. The following table shows example data for a Suzuki coupling of a structurally analogous substrate (an ortho-substituted iodophenol) to illustrate how changing conditions can affect the product yield.
Table 1: Example Optimization of Suzuki Coupling with an Ortho-Substituted Iodophenol
| Entry | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 35 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 78 |
| 3 | Pd₂(dba)₃ (1) | XPhos (3) | K₃PO₄ (3) | Toluene/H₂O | 100 | 85 |
| 4 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Dioxane/H₂O | 100 | 92 |
| 5 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Dioxane/H₂O | 80 | 89 |
| 6 | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (2) | Dioxane/H₂O | 100 | 88 |
| 7 | Pd-NHC[1] (1) | - | KOt-Bu (2) | Dioxane (anhydrous) | 80 | >95 |
Note: This data is illustrative and based on typical results for challenging Suzuki couplings. Actual yields will vary.
Experimental Protocols
General Protocol for Suzuki Coupling Screening
This protocol provides a starting point for the Suzuki coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., SPhos, 2-10 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., Dioxane/H₂O 4:1)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, the palladium precursor, the ligand, and the base under a counterflow of inert gas.[7]
-
Inerting the Atmosphere: Seal the flask and evacuate and backfill with inert gas (e.g., Argon) three times to ensure all oxygen is removed.[7]
-
Solvent Addition: Add the degassed solvent system via syringe. If using a mixed solvent system, the water should also be thoroughly degassed.[7]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7]
-
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Visualizations
Catalytic Cycle and Troubleshooting Workflow
The following diagrams illustrate the fundamental mechanism of the Suzuki coupling and a logical workflow for troubleshooting common issues.
References
- 1. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Yoneda Labs [yonedalabs.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
common side reactions in the synthesis of 2-Iodo-3-methoxyphenol
Welcome to the technical support center for the synthesis of 2-Iodo-3-methoxyphenol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to this chemical synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low or No Conversion to this compound
Q: My reaction is showing very low or no formation of the desired product. What are the common causes and how can I address this?
A: Low or no yield in the iodination of 3-methoxyphenol can arise from several factors related to reagents, reaction conditions, or the substrate itself. Here is a systematic approach to troubleshoot this issue:
-
Reagent Quality:
-
Iodinating Agent: Ensure the purity and activity of your iodinating agent. N-Iodosuccinimide (NIS) can decompose over time, and molecular iodine (I₂) may contain impurities. If decomposition is suspected, use a fresh batch of reagent.
-
Solvent: Ensure your solvent is anhydrous if the reaction is moisture-sensitive.
-
-
Reaction Conditions:
-
Temperature: For highly activated substrates like 3-methoxyphenol, reactions are often conducted at low temperatures (e.g., 0 °C) to control selectivity and prevent side reactions.[1] If the reaction is sluggish, a gradual increase in temperature may be necessary.
-
Reaction Time: The reaction may require more time to reach completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Reaction Reversibility:
-
The iodination of phenols can be a reversible process, where the hydrogen iodide (HI) byproduct can reduce the iodinated product back to the starting material. The inclusion of an oxidizing agent, such as iodic acid or sodium hypochlorite, can mitigate this by oxidizing HI back to I₂.[2]
-
Issue 2: Formation of Multiple Products and Isomers
Q: I am observing multiple spots on my TLC plate, indicating the formation of several byproducts. How can I improve the selectivity for this compound?
A: The formation of multiple products is a common challenge in the iodination of activated aromatic rings. Here’s how to address it:
-
Understanding Regioselectivity: The hydroxyl (-OH) and methoxy (-OCH₃) groups on the 3-methoxyphenol ring are both ortho, para-directing activators.[2][3][4] This means that electrophilic substitution is favored at the positions ortho and para to these groups. For 3-methoxyphenol, the primary positions for iodination are C2, C4, and C6. The desired product is the result of substitution at the C2 position.
-
Common Side Products:
-
Isomeric Monosubstitution: Formation of 4-iodo-3-methoxyphenol and 6-iodo-3-methoxyphenol.
-
Polyiodination: Due to the high activation of the ring, di- and even tri-iodinated products can form, such as 2,4-diiodo-3-methoxyphenol and 2,6-diiodo-3-methoxyphenol.[2]
-
-
Improving Selectivity:
-
Control Stoichiometry: Carefully control the molar ratio of the iodinating agent to the substrate. Using a 1:1 or slightly less than stoichiometric amount of the iodinating agent can favor mono-iodination.[1][2]
-
Lower Reaction Temperature: Running the reaction at a lower temperature can decrease the rate of reaction and improve the selectivity for the desired isomer.[1]
-
Choice of Iodinating Agent: The choice of iodinating agent can influence regioselectivity. Milder reagents may offer better control.
-
Solvent Effects: The solvent can influence the reactivity and selectivity. Experimenting with different solvents may be beneficial.[1]
-
Issue 3: Difficulty in Product Purification
Q: I am struggling to separate the desired this compound from the other isomers and byproducts. What purification strategies are effective?
A: The separation of closely related isomers can be challenging. Here are some recommended purification techniques:
-
Column Chromatography: This is the most common method for separating isomers.[5][6]
-
Stationary Phase: Silica gel is typically used.
-
Eluent System: A non-polar/polar solvent system, such as hexanes/ethyl acetate, is commonly employed. A gradual increase in the polarity of the eluent can help to resolve compounds with similar polarities.
-
-
Recrystallization: If the product is a solid, recrystallization can be an effective method for purification, especially for removing less soluble impurities.[2]
-
Preparative TLC or HPLC: For difficult separations or to obtain very high purity material, preparative TLC or High-Performance Liquid Chromatography (HPLC) can be used.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for the synthesis of this compound?
A1: The synthesis proceeds via an electrophilic aromatic substitution (SEAr) mechanism. The electron-rich aromatic ring of 3-methoxyphenol acts as a nucleophile and attacks an electrophilic iodine species (I⁺).[2]
Q2: What are the most common iodinating agents for this reaction?
A2: Common iodinating agents for phenols include molecular iodine (I₂) in the presence of a base (like sodium bicarbonate) or an oxidizing agent (like sodium hypochlorite), and N-Iodosuccinimide (NIS).[2]
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored by Thin Layer Chromatography (TLC). The disappearance of the starting material (3-methoxyphenol) and the appearance of the product spot(s) can be visualized under UV light or by using a staining agent.
Q4: What is the purpose of a sodium thiosulfate wash during the work-up?
A4: A wash with an aqueous solution of sodium thiosulfate (Na₂S₂O₃) is used to quench any unreacted iodine in the reaction mixture.[2][7]
Data Presentation
Table 1: Representative Yields for Iodination of Substituted Phenols
| Starting Phenol | Iodinating Agent | Reaction Conditions | Product(s) | Yield (%) | Reference |
| Resorcinol | I₂ / NaHCO₃ | Water, 0 °C to RT | 2-Iodoresorcinol | 66 | Organic Syntheses[7] |
| Guaiacol | I₂ / H₂O₂ | Not specified | 4-Iodoguaiacol | Not specified | - |
| p-Cresol | I₂ / H₂O₂ | Not specified | 2-Iodo-4-methylphenol | Not specified | - |
Experimental Protocols
Representative Protocol for the Iodination of a Substituted Phenol (Adapted from the Iodination of Resorcinol)
This protocol is based on a known procedure for a similar compound and should be optimized for the synthesis of this compound.
Materials:
-
3-Methoxyphenol
-
Iodine (I₂)
-
Sodium Bicarbonate (NaHCO₃)
-
Deionized Water
-
Ethyl Acetate
-
10% Aqueous Sodium Thiosulfate (Na₂S₂O₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottomed flask equipped with a magnetic stir bar, dissolve 3-methoxyphenol (1.0 eq) in deionized water.
-
Addition of Iodine: Add solid iodine (1.05 eq) to the solution.
-
Cooling: Cool the mixture to 0 °C in an ice-water bath.
-
Addition of Base: Slowly add sodium bicarbonate (1.1 eq) in portions over 10-15 minutes with vigorous stirring. Effervescence (CO₂ evolution) will be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash sequentially with 10% aqueous sodium thiosulfate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the desired this compound from its isomers and other byproducts.
-
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Technical Support Center: Optimization of Cross-Coupling Reactions for 2-Iodo-3-methoxyphenol
Welcome to the technical support center for the optimization of cross-coupling reactions involving 2-iodo-3-methoxyphenol. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data to assist researchers, scientists, and drug development professionals in their synthetic endeavors.
Troubleshooting Guide
This section addresses common issues encountered during the cross-coupling of this compound.
Question: Why is the yield of my Suzuki-Miyaura coupling of this compound with an arylboronic acid low?
Answer: Low yields in Suzuki-Miyaura coupling can arise from several factors. A primary consideration is the choice of base and solvent. For sterically hindered substrates, a weaker base may not be sufficient to activate the boronic acid for transmetalation.[1] Conversely, a base that is too strong can lead to decomposition of starting materials or products. The solvent system is crucial for ensuring all components remain in solution and for facilitating the catalytic cycle.
-
Troubleshooting Steps:
-
Base Selection: If you are using a weak base like Na2CO3, consider switching to a stronger, non-nucleophilic base such as K3PO4 or Cs2CO3. For particularly challenging couplings, sodium phenoxide in a non-polar solvent like benzene or toluene has been shown to be effective for similar substrates.[2]
-
Solvent System: Ensure your solvent system provides adequate solubility for both the organic and inorganic reagents. A mixture of an organic solvent (e.g., dioxane, DME, toluene) and water is often effective.[3][4] For anhydrous conditions, solvents like benzene or toluene can be used.[2]
-
Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is critical. For electron-rich aryl iodides, bulky, electron-rich phosphine ligands such as SPhos or XPhos can improve reaction rates and yields.[5]
-
Reaction Temperature: Increasing the reaction temperature can sometimes overcome activation barriers, but be mindful of potential substrate or product degradation. A typical range for Suzuki couplings is 80-110 °C.[6]
-
Degassing: Thoroughly degas all solvents and reagents to prevent oxidation of the Pd(0) catalyst.
-
Question: My Sonogashira coupling of this compound with a terminal alkyne is not proceeding to completion. What should I check?
Answer: Incomplete conversion in Sonogashira coupling can be due to several factors, including catalyst deactivation, suboptimal base, or issues with the copper co-catalyst (if used).
-
Troubleshooting Steps:
-
Base Selection: An amine base, such as triethylamine (Et3N) or diisopropylethylamine (DIPEA), is crucial for the Sonogashira reaction.[7] Ensure the base is in sufficient excess (typically 2-4 equivalents). In some cases, an inorganic base like K2CO3 or Cs2CO3 may be effective, particularly in copper-free protocols.[8]
-
Solvent Choice: The solvent should solubilize all reactants. Common choices include THF, DMF, and toluene.[9][10] Polar aprotic solvents like DMF can sometimes accelerate the reaction but may also lead to side reactions if heated for prolonged periods.
-
Copper Co-catalyst: If you are using a copper co-catalyst (e.g., CuI), ensure it is fresh and handled under an inert atmosphere to prevent oxidation. Homocoupling of the alkyne (Glaser coupling) can be a side reaction promoted by copper, so minimizing the amount of copper catalyst can be beneficial.[11]
-
Palladium Catalyst and Ligand: A variety of palladium sources can be used, with Pd(PPh3)4 and PdCl2(PPh3)2 being common choices. The addition of a phosphine ligand can stabilize the catalyst.[12]
-
Inert Atmosphere: Rigorous exclusion of oxygen is critical to prevent both catalyst deactivation and alkyne homocoupling.[11]
-
Question: I am observing significant side products in my Buchwald-Hartwig amination of this compound. How can I improve the selectivity?
Answer: Side product formation in Buchwald-Hartwig amination often points to issues with the base, ligand, or reaction temperature. Common side reactions include hydrodehalogenation of the aryl iodide and undesired reactions of functional groups on the substrates.
-
Troubleshooting Steps:
-
Base Selection: Strong bases like sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS) are commonly used.[6] However, if your substrates are base-sensitive, consider using a weaker base like K3PO4 or Cs2CO3, which may require a higher reaction temperature.[13] For milder conditions, an organic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be effective.[14][15]
-
Ligand Choice: The ligand plays a crucial role in preventing side reactions. Bulky biarylphosphine ligands are often necessary to promote the desired C-N bond formation over competing pathways.[16]
-
Solvent System: Ethereal solvents like dioxane and THF, or aromatic solvents like toluene, are typically used.[6] The choice of solvent can influence the solubility of the palladium complexes and the reactivity of the base.
-
Temperature Control: While higher temperatures can increase the reaction rate, they can also promote side reactions. It is important to find the optimal temperature that allows for efficient coupling without significant decomposition. A typical range is 80-110 °C.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is the general order of reactivity for aryl halides in cross-coupling reactions?
A1: The general order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is Ar-I > Ar-Br > Ar-OTf > Ar-Cl.[6] this compound is therefore a highly reactive substrate for these transformations.
Q2: How critical is the purity of reagents and solvents?
A2: The purity of all reagents and solvents is paramount for the success of cross-coupling reactions. Impurities can poison the catalyst, and residual water or oxygen can lead to catalyst deactivation and side reactions. It is recommended to use high-purity starting materials and anhydrous, degassed solvents.
Q3: Can the phenolic hydroxyl group of this compound interfere with the reaction?
A3: The acidic proton of the phenolic hydroxyl group can potentially interfere with the reaction, especially when strong bases are used. In some cases, it may be necessary to protect the hydroxyl group prior to the cross-coupling reaction, for example, as a methyl or benzyl ether. However, many cross-coupling reactions are tolerant of free hydroxyl groups, particularly with the appropriate choice of base.
Q4: How can I monitor the progress of my reaction?
A4: The progress of the reaction can be monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS). It is advisable to take aliquots from the reaction mixture at regular intervals to determine the consumption of starting materials and the formation of the product.
Data Presentation
The following tables summarize typical conditions for the cross-coupling of aryl iodides, which can be adapted for this compound.
Table 1: Optimization of Base and Solvent for Suzuki-Miyaura Coupling of Aryl Iodides
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | Na2CO3 (2.0) | DME/H2O (1:1) | 25 | High | [3] |
| 2 | K3PO4 (2.0) | Dioxane/H2O (5:1) | 60 | High | [4] |
| 3 | Cs2CO3 (2.0) | Dioxane | 80 | High | [1] |
| 4 | Sodium Phenoxide (2.0) | Benzene | Reflux | Good | [2] |
Table 2: Optimization of Base and Solvent for Sonogashira Coupling of Aryl Iodides
| Entry | Base (equiv.) | Solvent | Co-catalyst | Temperature (°C) | Yield (%) | Reference |
| 1 | Et3N (4.0) | Water | None | 50 | Near Quantitative | [7] |
| 2 | Diisopropylamine (7.0) | THF | CuI | Room Temp. | High | |
| 3 | K2CO3 (4.0) | EtOH | CuI | 70 | High | [8] |
| 4 | Piperidine | DMF | CuI | Not specified | Good | [12] |
Table 3: Optimization of Base and Solvent for Buchwald-Hartwig Amination of Aryl Halides
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | NaOtBu (2.0) | Toluene | Reflux | High | |
| 2 | LHMDS | Not specified | Not specified | High | [6] |
| 3 | K2CO3 | Not specified | Not specified | Varies | [13] |
| 4 | DBU (2.0) | MeCN/PhMe | 140 | Good | [14][15] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium catalyst (e.g., Pd(PPh3)4, 0.05 equiv.), and the base (e.g., K3PO4, 2.0 equiv.).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., dioxane/water, 4:1).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed as monitored by TLC or GC-MS.
-
Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Sonogashira Coupling
-
To an oven-dried reaction vessel, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl2(PPh3)2, 0.02 equiv.), and the copper co-catalyst (e.g., CuI, 0.04 equiv., if used).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent (e.g., THF or DMF) followed by the amine base (e.g., Et3N, 3.0 equiv.) and the terminal alkyne (1.1 equiv.).
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete.
-
Dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with saturated aqueous NH4Cl (if a copper catalyst was used) and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried reaction vessel, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 equiv.), the ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.5 equiv.).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent (e.g., toluene), followed by this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir until completion.
-
Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: Troubleshooting logic for optimizing cross-coupling reactions.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C [organic-chemistry.org]
- 4. schroeder.scs.illinois.edu [schroeder.scs.illinois.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. DSpace [repository.kaust.edu.sa]
- 8. ijnc.ir [ijnc.ir]
- 9. researchgate.net [researchgate.net]
- 10. books.lucp.net [books.lucp.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. benchchem.com [benchchem.com]
preventing deiodination of 2-Iodo-3-methoxyphenol during reactions
Welcome to the technical support center for 2-Iodo-3-methoxyphenol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the undesired deiodination of this compound during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is deiodination and why is it a problem with this compound?
A1: Deiodination is the cleavage of the carbon-iodine bond, leading to the replacement of the iodine atom with a hydrogen atom. This results in the formation of 3-methoxyphenol as a significant byproduct, reducing the yield of the desired product. This compound is particularly susceptible to deiodination due to the electron-donating effects of the hydroxyl and methoxy groups, which increase the electron density on the aromatic ring and can weaken the C-I bond under certain reaction conditions.
Q2: Which types of reactions are most prone to causing deiodination of this compound?
A2: Palladium-catalyzed cross-coupling reactions, such as Sonogashira, Suzuki, Heck, and Buchwald-Hartwig aminations, are common reaction types where deiodination can be a significant issue. The conditions used in these reactions, including the catalyst, base, solvent, and temperature, can all influence the extent of this unwanted side reaction.
Q3: How can I detect the formation of the deiodinated byproduct, 3-methoxyphenol?
A3: The formation of 3-methoxyphenol can be monitored by standard analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Comparing the analytical data of your reaction mixture to a standard of 3-methoxyphenol will confirm its presence.
Troubleshooting Guide: Preventing Deiodination
This guide provides a systematic approach to troubleshooting and minimizing deiodination of this compound in your reactions.
Issue: Significant formation of 3-methoxyphenol byproduct is observed.
Potential Causes & Solutions:
The deiodination of this compound is often a result of a combination of factors. The following sections detail the key parameters to investigate and optimize.
1. Catalyst System (Palladium Precursor and Ligand)
-
Problem: The chosen palladium catalyst and/or ligand may promote reductive deiodination.
-
Solution: The selection of the phosphine ligand is critical. Bulky, electron-rich phosphine ligands can accelerate the desired oxidative addition and reductive elimination steps of the cross-coupling cycle, outcompeting the deiodination pathway.
Table 1: Hypothetical Comparison of Phosphine Ligands on Deiodination
| Ligand | Steric Bulk | Electron Donating Ability | Expected Product Yield (%) | Expected Deiodination (%) |
| PPh₃ (Triphenylphosphine) | Moderate | Moderate | 60 | 35 |
| P(t-Bu)₃ (Tri(tert-butyl)phosphine) | High | High | 85 | 10 |
| XPhos | High | High | 90 | <5 |
| SPhos | High | High | 92 | <5 |
2. Reaction Temperature
-
Problem: High reaction temperatures can provide the activation energy needed for the deiodination pathway.
-
Solution: It is often beneficial to run the reaction at the lowest temperature that allows for a reasonable reaction rate for the desired transformation.
Table 2: Hypothetical Effect of Temperature on Deiodination
| Temperature (°C) | Expected Product Yield (%) | Expected Deiodination (%) |
| 100 | 70 | 25 |
| 80 | 85 | 10 |
| 60 | 90 | 5 |
| Room Temperature | 88 (slower reaction) | <2 |
3. Choice of Base
-
Problem: The nature and strength of the base can significantly influence the rate of deiodination. Strong, hard bases can sometimes promote this side reaction.
-
Solution: Screening a variety of bases, including weaker inorganic bases or organic amine bases, can help identify conditions that favor the desired coupling over deiodination.
Table 3: Hypothetical Influence of Base on Deiodination
| Base | Strength | Expected Product Yield (%) | Expected Deiodination (%) |
| K₃PO₄ | Strong | 75 | 20 |
| Cs₂CO₃ | Moderate | 88 | 8 |
| Et₃N (Triethylamine) | Organic/Weak | 92 | <5 |
| DIPEA (Diisopropylethylamine) | Organic/Weak/Hindered | 94 | <3 |
4. Solvent Selection
-
Problem: The polarity and coordinating ability of the solvent can affect the stability of the organometallic intermediates and influence reaction pathways.
-
Solution: Aprotic solvents are generally preferred. The choice of solvent can impact the solubility of reagents and the stability of the catalytic species.
Table 4: Hypothetical Solvent Effects on Deiodination
| Solvent | Polarity | Expected Product Yield (%) | Expected Deiodination (%) |
| Toluene | Nonpolar | 85 | 12 |
| THF (Tetrahydrofuran) | Polar Aprotic | 90 | 7 |
| Dioxane | Polar Aprotic | 91 | 6 |
| DMF (Dimethylformamide) | Polar Aprotic | 82 | 15 |
Experimental Protocols
Protocol 1: General Procedure for a Sonogashira Coupling with Minimized Deiodination
This protocol provides a starting point for the Sonogashira coupling of this compound with a terminal alkyne, incorporating best practices to suppress deiodination.
-
Reagent Preparation:
-
In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).
-
Add the terminal alkyne (1.2 eq).
-
Add PdCl₂(PPh₃)₂ (0.02 eq) and CuI (0.04 eq).
-
Add a bulky, electron-rich phosphine ligand such as XPhos (0.04 eq).
-
-
Solvent and Base Addition:
-
Add degassed, anhydrous THF or Dioxane as the solvent.
-
Add a degassed organic base such as triethylamine (Et₃N, 2.0 eq) or diisopropylethylamine (DIPEA, 2.0 eq).
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-60 °C).
-
Monitor the reaction progress by TLC or GC-MS, checking for the consumption of the starting material and the formation of both the desired product and the deiodinated byproduct (3-methoxyphenol).
-
-
Work-up and Purification:
-
Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired coupled product.
-
Visualizations
Caption: General reaction pathway showing the desired cross-coupling versus the undesired deiodination side reaction.
Caption: A systematic workflow for troubleshooting and minimizing deiodination.
Technical Support Center: Purification of 2-Iodo-3-methoxyphenol Reaction Products
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Iodo-3-methoxyphenol and its reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: Common impurities include unreacted 3-methoxyphenol, di-iodinated and tri-iodinated byproducts, and residual reagents from the iodination reaction. The extent of these impurities can be influenced by the reaction stoichiometry and conditions.[1]
Q2: How can I monitor the progress of the purification process?
A2: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the separation of this compound from impurities during column chromatography. Staining with a suitable reagent or visualization under UV light can help in identifying the spots corresponding to the product and impurities.
Q3: Is this compound stable during purification?
A3: Phenolic compounds can be sensitive to prolonged exposure to heat and acidic or basic conditions. While this compound is generally stable under standard purification conditions, it is advisable to avoid unnecessarily harsh treatments.
Q4: What is the expected final purity and yield after purification?
A4: The final purity and yield depend on the chosen purification method and the initial purity of the crude product. The following table provides typical expectations for common purification techniques based on data from structurally similar compounds.[2]
Data Presentation: Purification Efficacy
| Purification Method | Starting Purity (Typical) | Final Purity (Expected) | Yield (Expected) | Key Advantages | Key Disadvantages |
| Recrystallization | 85-90% | >98% | 60-70% | Scalable, cost-effective, simple setup. | Potential for lower yield, less effective for complex impurity profiles.[2] |
| Column Chromatography | 85-90% | >99% | 80-90% | High resolution, suitable for complex mixtures. | More time-consuming, requires more solvent, less scalable.[2] |
Troubleshooting Guides
Purification by Flash Column Chromatography
Flash column chromatography is a highly effective method for obtaining high-purity this compound.
Problem 1: Poor separation of the desired product from impurities.
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Possible Cause: Inappropriate solvent system.
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Solution: The polarity of the eluent is critical for good separation. A systematic approach to solvent selection using TLC is recommended. Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent such as ethyl acetate or dichloromethane. A common starting point for phenolic compounds is a mixture of hexane and ethyl acetate.[3]
-
-
Possible Cause: Co-elution of closely related impurities.
-
Solution: If impurities have very similar polarity to the product, a shallow solvent gradient during elution can improve separation. Using a longer column or a stationary phase with a smaller particle size can also enhance resolution.
-
-
Possible Cause: Column overloading.
-
Solution: Overloading the column with crude material leads to broad bands and poor separation. A general rule of thumb is to use a silica gel to crude product ratio of at least 50:1 by weight.
-
Problem 2: The product is not eluting from the column.
-
Possible Cause: The solvent system is not polar enough.
-
Solution: Gradually increase the polarity of the eluent. For highly polar compounds, a small percentage of methanol in dichloromethane can be effective.[4]
-
-
Possible Cause: The compound has degraded on the silica gel.
-
Solution: Phenols can sometimes interact strongly with the acidic silica gel. If degradation is suspected, consider using deactivated silica gel (e.g., by adding a small amount of triethylamine to the eluent) or an alternative stationary phase like alumina.
-
Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid compounds.
Problem 1: The product does not crystallize or "oils out".
-
Possible Cause: Inappropriate solvent.
-
Solution: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For phenolic compounds, common recrystallization solvents include ethanol, methanol, toluene, or mixtures with water.[1] Experiment with different solvents or solvent mixtures to find the optimal conditions.
-
-
Possible Cause: The solution is supersaturated or cooled too quickly.
-
Solution: If the solution is too concentrated, the product may precipitate rapidly, trapping impurities. Try using a more dilute solution. Allow the solution to cool slowly to room temperature before further cooling in an ice bath. Scratching the inside of the flask with a glass rod can sometimes induce crystallization.
-
-
Possible Cause: Presence of significant impurities.
-
Solution: High levels of impurities can inhibit crystal formation. If recrystallization fails, it may be necessary to first purify the crude product by column chromatography to remove the bulk of the impurities and then perform a final recrystallization step.
-
Experimental Protocols
Method 1: Column Chromatography
This protocol provides a general guideline for the purification of this compound using flash column chromatography.
1. Preparation of the Column:
- Securely clamp a glass column in a vertical position.
- Place a small plug of cotton or glass wool at the bottom of the column.[3]
- Add a thin layer of sand.
- Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
- Carefully pour the slurry into the column, allowing the silica gel to settle evenly. Gently tap the column to remove any air bubbles.[3]
- Add another thin layer of sand on top of the silica gel bed.
- Wash the column with the initial eluent until the silica gel is well-packed and the solvent level is just above the top layer of sand.
2. Sample Loading:
- Dissolve the crude this compound in a minimal amount of the initial eluent or a suitable volatile solvent.
- Carefully apply the sample solution to the top of the silica gel bed using a pipette.
- Allow the sample to adsorb onto the silica gel by draining the solvent until it is level with the top of the sand.
3. Elution and Fraction Collection:
- Carefully add the eluent to the top of the column.
- Begin elution with a low polarity solvent system (e.g., 95:5 hexane:ethyl acetate).
- Gradually increase the polarity of the eluent as needed to move the product down the column.
- Collect fractions in separate test tubes.
- Monitor the fractions by TLC to identify those containing the pure product.
4. Isolation of the Product:
- Combine the fractions containing the pure this compound.
- Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Method 2: Recrystallization
This protocol outlines the general steps for purifying solid this compound by recrystallization.
1. Solvent Selection:
- Test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to find a suitable solvent or solvent pair.
2. Dissolution:
- Place the crude solid in an Erlenmeyer flask.
- Add the chosen solvent portion-wise while heating the mixture with stirring until the solid is completely dissolved. Avoid using an excessive amount of solvent.
3. Hot Filtration (if necessary):
- If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.
4. Crystallization:
- Allow the hot, clear solution to cool slowly to room temperature.
- Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
5. Isolation and Drying:
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of cold solvent.
- Allow the crystals to air dry on the filter paper or in a desiccator to remove any remaining solvent.
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for common purification issues.
References
Technical Support Center: Suzuki-Miyaura Coupling of Boronic Acids with 2-Iodo-3-methoxyphenol
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help you minimize the homocoupling of boronic acids in Suzuki-Miyaura cross-coupling reactions with 2-Iodo-3-methoxyphenol. This electron-rich and potentially sterically hindered substrate can present unique challenges, and this guide is designed to help you navigate them effectively.
Frequently Asked Questions (FAQs)
Q1: I am observing significant homocoupling of my boronic acid. What are the primary causes?
A1: Homocoupling of boronic acids in Suzuki-Miyaura reactions is a common side reaction that can significantly reduce the yield of your desired cross-coupled product. The two primary mechanisms responsible for this are:
-
Oxygen-Mediated Homocoupling: The presence of molecular oxygen can lead to the oxidation of the active Pd(0) catalyst to Pd(II). This Pd(II) species can then react with two molecules of the boronic acid to form the undesired homocoupled product. Rigorous exclusion of oxygen from your reaction is therefore critical.
-
Pd(II)-Mediated Homocoupling: If you are using a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) as a precatalyst, it can directly promote the homocoupling of the boronic acid before the catalytic cycle for the cross-coupling reaction is fully established.
Q2: How can I minimize homocoupling when working with this compound?
A2: Given that this compound is an electron-rich aryl iodide, the oxidative addition step should be relatively facile. However, the electron-donating nature of the methoxy group can still influence side reactions. To minimize homocoupling, consider the following strategies:
-
Rigorous Degassing: Ensure your solvent and reaction mixture are thoroughly degassed to remove dissolved oxygen. This can be achieved through techniques like freeze-pump-thaw cycles or by bubbling an inert gas (e.g., Argon or Nitrogen) through the solvent prior to use.
-
Use of Pd(0) Catalysts or Efficient Precatalysts: Whenever possible, use a Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) to avoid the initial presence of Pd(II). Alternatively, modern precatalysts (e.g., Buchwald G3 or G4 precatalysts) are designed to generate the active Pd(0) species rapidly and cleanly, which can help suppress homocoupling.
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands. Ligands such as SPhos and XPhos have been shown to be effective in promoting the desired cross-coupling with electron-rich aryl halides and can sterically hinder the formation of intermediates that lead to homocoupling.
-
Base Selection: The choice of base is crucial. Weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over strong bases like sodium hydroxide (NaOH), as they are less likely to promote homocoupling.
-
Controlled Addition: In some instances, the slow addition of the boronic acid to the reaction mixture can help to maintain a low concentration of it at any given time, thereby disfavoring the bimolecular homocoupling reaction.
Q3: My reaction is not proceeding to completion, and I'm still seeing starting material. What should I check?
A3: If your reaction is sluggish or incomplete when using this compound, consider the following troubleshooting steps:
-
Catalyst Activity: Ensure your palladium source and ligand are active and not degraded. Using a fresh batch of catalyst and storing it under an inert atmosphere is recommended.
-
Base and Solvent Compatibility: The base and solvent system are interdependent. Ensure the base is sufficiently soluble in the chosen solvent to be effective. For biphasic reactions, vigorous stirring is essential to maximize the interfacial area where the reaction occurs.
-
Temperature: While electron-rich iodides are generally reactive, if the reaction is slow, a moderate increase in temperature may be beneficial. However, be aware that higher temperatures can also sometimes increase the rate of side reactions.
-
Purity of Reagents: Verify the purity of your this compound and the boronic acid. Impurities can sometimes inhibit the catalyst.
Troubleshooting Guide
This table provides a summary of common problems encountered during the Suzuki-Miyaura coupling with this compound and suggests potential solutions.
| Problem | Potential Cause | Recommended Solution(s) |
| High levels of boronic acid homocoupling | 1. Presence of oxygen. 2. Use of a Pd(II) precatalyst. 3. Inappropriate base. | 1. Thoroughly degas all solvents and reagents. Maintain a strict inert atmosphere (Ar or N₂). 2. Use a Pd(0) catalyst or a modern, efficient precatalyst (e.g., Buchwald G3/G4). 3. Switch to a weaker inorganic base such as K₂CO₃ or K₃PO₄. |
| Low or no yield of the desired product | 1. Inactive catalyst system. 2. Suboptimal ligand for the electron-rich substrate. 3. Poor choice of base or solvent. | 1. Use a fresh, high-quality palladium source and ligand. 2. Screen bulky, electron-rich phosphine ligands like SPhos or XPhos. 3. Screen different base/solvent combinations (e.g., K₃PO₄ in dioxane/water, Cs₂CO₃ in THF/water). |
| Formation of dehalogenated starting material (protodeiodination) | 1. Presence of a hydrogen source. 2. Side reaction promoted by certain catalyst/ligand combinations. | 1. Ensure solvents are anhydrous if the reaction is sensitive to water. 2. Consider screening different ligands or catalyst systems. |
Experimental Protocols
While specific conditions should be optimized for each unique boronic acid coupling partner, the following protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound.
General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%; or a precatalyst like SPhos Pd G3, 1-3 mol%)
-
Ligand (if not using a precatalyst, e.g., SPhos, 2-6 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
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Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
Procedure:
-
To a flame-dried Schlenk flask or reaction vial, add this compound, the arylboronic acid, the palladium catalyst (and ligand, if separate), and the base.
-
Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. Alternatively, evacuate and backfill with the inert gas three times.
-
Add the degassed solvent(s) via syringe.
-
Place the reaction vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing Key Concepts
To further aid in understanding the principles of minimizing homocoupling, the following diagrams illustrate important relationships and workflows.
Caption: Key factors contributing to boronic acid homocoupling.
Caption: A troubleshooting workflow for addressing homocoupling.
Caption: The desired Suzuki cycle versus the homocoupling side reaction.
Technical Support Center: Catalyst Poisoning Issues in Reactions with 2-Iodo-3-methoxyphenol
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address catalyst poisoning and other common issues encountered during cross-coupling reactions involving 2-Iodo-3-methoxyphenol.
Troubleshooting Guides
This section addresses specific issues in a question-and-answer format to help you navigate experimental challenges.
Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling
Question: My Suzuki-Miyaura reaction with this compound is showing low to no conversion of the starting material. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no conversion in the Suzuki-Miyaura coupling of this compound is a common issue that can often be attributed to catalyst poisoning or suboptimal reaction conditions. The presence of both a hydroxyl and a methoxy group ortho to the iodine can lead to chelation with the palladium catalyst, forming inactive complexes.
Potential Causes & Solutions:
-
Catalyst Poisoning by Chelation: The vicinal hydroxyl and methoxy groups can act as a bidentate ligand, chelating to the palladium center and inhibiting its catalytic activity.
-
Solution: Employ bulky, electron-rich phosphine ligands. These ligands can sterically hinder the substrate from coordinating too strongly with the palladium catalyst and promote the desired catalytic cycle.
-
-
Inappropriate Ligand Choice: The ligand plays a crucial role in stabilizing the active Pd(0) species and facilitating the oxidative addition and reductive elimination steps.
-
Solution: Screen a variety of bulky, electron-rich phosphine ligands.
-
-
Base Selection: The choice and strength of the base are critical for the activation of the boronic acid and the overall efficiency of the catalytic cycle.
-
Solution: Experiment with different inorganic bases. While stronger bases like NaOH can be effective, they might also promote side reactions. Weaker bases like K₂CO₃ or K₃PO₄ in a biphasic solvent system are often a good starting point.
-
-
Solvent System: The solubility of all reaction components is crucial for an efficient reaction.
-
Solution: A mixture of an organic solvent (e.g., Toluene, Dioxane) and water is commonly used to dissolve both the organic-soluble catalyst and the inorganic base and boronic acid.
-
Troubleshooting Workflow for Low Suzuki-Miyaura Conversion
Caption: Troubleshooting workflow for low Suzuki-Miyaura conversion.
Issue 2: Catalyst Deactivation in Sonogashira Coupling
Question: I am observing rapid catalyst deactivation during the Sonogashira coupling of this compound. What are the likely causes and how can I mitigate this?
Answer:
Catalyst deactivation in Sonogashira couplings with this substrate can be particularly challenging due to the potential for the phenolic proton to interfere with the basic reaction conditions and for the substrate to chelate the palladium and/or copper catalysts.
Potential Causes & Solutions:
-
Phenolic Proton Interference: The acidic proton of the hydroxyl group can react with the amine base, affecting its ability to deprotonate the terminal alkyne.
-
Solution: Use a stronger base or a higher concentration of the amine base to ensure complete deprotonation of the alkyne. Alternatively, protection of the hydroxyl group as a silyl ether or other suitable protecting group can be considered, though this adds extra synthetic steps.
-
-
Chelation to Palladium and Copper: The ortho-hydroxyl and methoxy groups can chelate to both the palladium and copper catalysts, leading to the formation of inactive complexes.
-
Solution: The use of a copper-free Sonogashira protocol can sometimes be beneficial. If copper is necessary, using a ligand that can preferentially coordinate to the metals and prevent substrate chelation is recommended.
-
-
Homocoupling of the Alkyne (Glaser Coupling): This is a common side reaction in Sonogashira couplings, often promoted by the presence of oxygen and the copper catalyst.
-
Solution: Ensure the reaction is performed under strictly anaerobic conditions. Running the reaction under an inert atmosphere (e.g., argon or nitrogen) and using degassed solvents is crucial.
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Logical Relationship of Sonogashira Troubleshooting
Caption: Logical relationships in troubleshooting Sonogashira catalyst deactivation.
Issue 3: Low Yields in Buchwald-Hartwig Amination
Question: My Buchwald-Hartwig amination of this compound with a primary amine is giving low yields. What factors should I investigate?
Answer:
Low yields in the Buchwald-Hartwig amination of this substrate are often related to catalyst inhibition by the substrate itself or by the product, as well as suboptimal choice of base and ligand.
Potential Causes & Solutions:
-
Catalyst Inhibition by the Phenolic Group: The hydroxyl group can deprotonate under the basic reaction conditions and coordinate to the palladium center, inhibiting the catalytic cycle.
-
Solution: The choice of a suitable bulky and electron-rich biarylphosphine ligand is critical to prevent product inhibition and promote reductive elimination.[1]
-
-
Base Incompatibility: The choice of base is crucial and can significantly impact the reaction outcome. Strong bases like sodium tert-butoxide (NaOt-Bu) are commonly used but may not be compatible with all functional groups.[1]
-
Solution: Weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be more suitable, potentially requiring higher reaction temperatures. A screening of different bases is recommended.
-
-
Ligand Selection: The ligand must be able to facilitate both the oxidative addition of the sterically hindered aryl iodide and the subsequent reductive elimination.
-
Solution: For challenging substrates like this, second-generation or later biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are often necessary to achieve good yields.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common catalyst poisons in cross-coupling reactions?
A1: Common catalyst poisons include sulfur-containing compounds, nitrogen-containing heterocycles, and sometimes the substrates, products, or byproducts of the reaction themselves.[2] These substances can coordinate strongly to the palladium catalyst, blocking active sites and rendering it inactive.[2]
Q2: How can I purify my reagents to remove potential catalyst poisons?
A2: It is crucial to use high-purity reagents and solvents. Solvents should be anhydrous and degassed. If you suspect impurities in your starting materials, consider purification by recrystallization, distillation, or column chromatography. Passing solvents through a column of activated alumina can also remove trace impurities.
Q3: Are there any general recommendations for ligand selection when working with this compound?
A3: Yes, for cross-coupling reactions involving electron-rich and potentially chelating substrates like this compound, bulky and electron-rich phosphine ligands are generally recommended. For Suzuki-Miyaura, ligands like SPhos and XPhos have shown good performance with challenging substrates. For Buchwald-Hartwig aminations, biarylphosphine ligands are typically the best choice.
Q4: Can I use the same catalyst system for different types of cross-coupling reactions with this substrate?
A4: While some catalyst systems can be versatile, it is generally recommended to optimize the catalyst, ligand, and base for each specific type of cross-coupling reaction (Suzuki, Sonogashira, Buchwald-Hartwig, etc.) and coupling partner. The optimal conditions can vary significantly between reaction types.
Quantitative Data Summary
The following tables provide a summary of representative reaction conditions and yields for cross-coupling reactions involving substrates similar to this compound. Note that direct data for this compound is limited in the literature, so these serve as a starting point for optimization.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Substituted Iodophenols
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 12 | 85-95 | Hypothetical |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Toluene/H₂O | 90 | 16 | 80-90 | Hypothetical |
| Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 80 | 24 | 60-75 | Hypothetical |
Table 2: Representative Conditions for Sonogashira Coupling of Substituted Iodophenols
| Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | RT | 6 | 70-85 | Hypothetical |
| Pd(OAc)₂ | - (Copper-free) | piperidine | DMF | 80 | 12 | 65-80 | Hypothetical |
| PdCl₂(dppf) | CuI | DIPA | Toluene | 60 | 8 | 75-90 | Hypothetical |
Table 3: Representative Conditions for Buchwald-Hartwig Amination of Substituted Iodophenols
| Pd Pre-catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ | XPhos | NaOt-Bu | Toluene | 100 | 12 | 80-95 | Hypothetical |
| Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane | 110 | 18 | 75-90 | Hypothetical |
| G3-XPhos | - | Cs₂CO₃ | t-BuOH | 90 | 16 | 85-98 | Hypothetical |
Experimental Protocols
General Procedure for a Suzuki-Miyaura Coupling of this compound
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
In a separate vial, weigh the palladium pre-catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%) and add them to the Schlenk flask.
-
Add the degassed solvent system (e.g., Dioxane/H₂O in a 4:1 to 10:1 ratio).
-
Seal the flask and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
References
effect of temperature on the rate of 2-Iodo-3-methoxyphenol reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Iodo-3-methoxyphenol in chemical reactions. The focus is on palladium-catalyzed cross-coupling reactions, a common application for aryl iodides of this type.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of reactions for this compound?
A1: Given its structure as an aryl iodide, this compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These include, but are not limited to, Suzuki-Miyaura coupling (to form C-C bonds), Buchwald-Hartwig amination (to form C-N bonds), and Heck coupling (to form C-C bonds with alkenes). The electron-donating methoxy group can influence the reactivity of the aryl iodide.
Q2: How does temperature generally affect the rate of these reactions?
A2: As with most chemical reactions, increasing the temperature generally increases the rate of reaction for this compound.[1][2] A common rule of thumb is that the reaction rate approximately doubles for every 10°C increase in temperature.[1][3] This is due to an increased frequency of molecular collisions and a higher proportion of molecules possessing the necessary activation energy to react.[1][4] However, excessively high temperatures can lead to catalyst decomposition and the formation of side products.
Q3: What are the key factors to consider when setting up a cross-coupling reaction with this compound?
A3: Several factors are critical for a successful cross-coupling reaction. These include the choice of palladium catalyst and ligand, the base, the solvent, and the reaction temperature. The purity of all reagents and the exclusion of oxygen and moisture are also crucial for achieving high yields and reproducibility.
Troubleshooting Guide
This guide addresses common issues encountered during palladium-catalyzed cross-coupling reactions involving this compound.
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion to Product | Inactive Catalyst: The Pd(0) active species may not have been generated effectively, or the catalyst may have decomposed. | - Use a fresh source of palladium precursor.- Ensure proper activation of the precatalyst if required.- Choose an appropriate ligand to stabilize the palladium catalyst. |
| Insufficient Temperature: The reaction may be too slow at the current temperature. | - Gradually increase the reaction temperature in 10°C increments.- Monitor for potential side product formation at higher temperatures. | |
| Poor Reagent Quality: Impurities in the starting materials, base, or solvent can inhibit the reaction. | - Use high-purity, anhydrous solvents and reagents.- Ensure the base is freshly opened or properly stored. | |
| Formation of Side Products (e.g., Homocoupling) | Suboptimal Ligand-to-Palladium Ratio: An incorrect ratio can lead to undesired side reactions. | - Optimize the ligand-to-palladium ratio. An excess of ligand can sometimes suppress homocoupling. |
| Reaction Temperature is Too High: Elevated temperatures can promote side reactions. | - Attempt the reaction at a lower temperature, even if it requires a longer reaction time. | |
| Catalyst Decomposition (Formation of Palladium Black) | High Temperature: The palladium catalyst can agglomerate and become inactive at excessive temperatures. | - Lower the reaction temperature.- Use a more robust ligand that can stabilize the catalyst at the desired temperature. |
| Presence of Oxygen: Oxygen can lead to the oxidation and deactivation of the Pd(0) catalyst. | - Ensure the reaction is set up under an inert atmosphere (e.g., nitrogen or argon) and use properly degassed solvents. | |
| Inconsistent Results | Variability in Reagent Quality: Inconsistent purity of starting materials or solvents. | - Use reagents from the same batch for a series of experiments.- Always use freshly distilled or high-purity anhydrous solvents. |
| Atmospheric Contamination: Inconsistent exclusion of air and moisture. | - Standardize the procedure for setting up reactions under an inert atmosphere. |
Data Presentation: Effect of Temperature on Reaction Rate
The following table provides representative data on how temperature can influence the rate of a generic Suzuki-Miyaura reaction with this compound. Note that these are illustrative values and actual results may vary depending on the specific reaction conditions.
| Temperature (°C) | Relative Reaction Rate Constant (k) | Time to 50% Conversion (t½) (hours) |
| 60 | 1.0 | 8.0 |
| 70 | 2.1 | 3.8 |
| 80 | 4.3 | 1.9 |
| 90 | 8.5 | 0.9 |
| 100 | 16.8 | 0.5 |
This data is illustrative and assumes first-order kinetics. The trend of increasing reaction rate with temperature is a general principle.
Experimental Protocols
Key Experiment: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol provides a general methodology for the Suzuki-Miyaura coupling reaction. Optimization of specific parameters may be required for optimal results.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Catalyst Addition: In a separate vial, pre-mix Pd(OAc)₂ (0.02 mmol) and PPh₃ (0.04 mmol) in a small amount of anhydrous dioxane. Add this catalyst mixture to the Schlenk flask.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask.
-
Inert Atmosphere: Seal the flask and purge with nitrogen or argon for 10-15 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
References
Technical Support Center: Catalyst Removal in 2-Iodo-3-methoxyphenol Couplings
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the effective removal of catalyst residues from coupling reactions involving 2-iodo-3-methoxyphenol.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used in coupling reactions with this compound, and what are the typical methods for their removal?
A1: The most common catalysts are palladium-based (e.g., for Suzuki-Miyaura couplings) and copper-based (e.g., for Ullmann-type couplings). Effective removal strategies are crucial to ensure the purity of the final product, especially in pharmaceutical applications where residual metal content is strictly regulated.[1][2][3]
Common removal techniques include:
-
For Palladium:
-
For Copper:
Q2: I am observing a significant loss of my desired product after using activated carbon to remove palladium. What could be the cause and how can I mitigate this?
A2: Product loss when using activated carbon is often due to the non-specific binding of your product to the carbon surface.[9] The methoxyphenol moiety in your product could potentially interact with the carbon.
Solutions:
-
Optimize Carbon Loading: Use the minimum amount of activated carbon necessary. Start with a small-scale trial to determine the optimal weight percentage relative to your crude product.
-
Solvent Selection: The choice of solvent can affect the adsorption of your product. Experiment with different solvents to find one that minimizes product binding while still effectively removing the palladium.[9]
-
Alternative Scavengers: Consider using a more selective scavenger, such as thiol-functionalized silica, which has a high affinity for palladium but is less likely to bind with your organic product.[4]
Q3: My recrystallization attempts are not effectively reducing the palladium content in my product to the required levels. What can I do?
A3: If recrystallization alone is insufficient, it may be because the palladium is forming a stable complex with your product or is finely dispersed within the crystalline solid.
Solutions:
-
Combined Approach: Pre-treat your crude product with a scavenger or an aqueous wash before recrystallization. This can remove the bulk of the palladium, making the subsequent recrystallization more effective.
-
Additive-Assisted Crystallization: The addition of certain sulfur-containing ligands, such as N-acetylcysteine or thiourea, can help to keep the palladium in the mother liquor during crystallization.[1]
Q4: The aqueous layer in my copper-catalyzed reaction workup is not turning blue after washing with an ammonium chloride/ammonia solution. Does this mean all the copper has been removed?
A4: Not necessarily. While the deep blue color of the aqueous layer is a good indicator of the formation of a copper-ammonia complex, the absence of color does not guarantee complete removal, especially at low concentrations.[8] For pharmaceutical applications, it is crucial to quantify the residual copper levels using analytical techniques like inductively coupled plasma mass spectrometry (ICP-MS).[1][10]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Incomplete Palladium Removal with Scavengers | Incorrect Scavenger Selection: The scavenger may not be effective for the specific palladium species (e.g., Pd(0) vs. Pd(II)) in your reaction mixture.[9] | Screen Scavengers: Test a small panel of scavengers with different functional groups (e.g., thiol, amine, thiourea) to find the most effective one.[9] |
| Insufficient Scavenger Amount: Too little scavenger will lead to incomplete removal. | Increase Equivalents: Start with at least 5 equivalents of the scavenger relative to the initial amount of palladium catalyst and optimize from there.[9] | |
| Product-Palladium Complexation: Your product may form a stable complex with the palladium, preventing the scavenger from accessing it.[9] | Use a Competing Ligand: Add a competing ligand or change the solvent to disrupt the product-palladium interaction before introducing the scavenger.[9] | |
| Persistent Copper Contamination After Aqueous Wash | Ineffective Chelating Agent: The chosen chelating agent may not be optimal for your reaction conditions (e.g., pH). | Alternative Aqueous Washes: Try washing with a saturated solution of EDTA, sodium thiosulfate, or pyridine.[7] Note that pyridine will require a subsequent acidic wash to remove it from the organic layer.[7] |
| Formation of Insoluble Copper Salts: The copper may have precipitated as an insoluble salt that is not removed by a simple aqueous wash. | Filtration: Filter the crude reaction mixture through a plug of Celite before performing the aqueous workup.[8] | |
| Low Product Yield After Workup | Emulsion Formation During Extraction: The presence of both organic and aqueous phases with residual catalyst can lead to stable emulsions and product loss. | Break the Emulsion: Add brine (saturated NaCl solution) or a small amount of a different organic solvent to help break the emulsion. Gentle centrifugation can also be effective. |
| Product Precipitation with Catalyst: The desired product may co-precipitate with the catalyst during the workup. | Solubility Adjustment: Ensure your product remains fully dissolved during the catalyst removal step. This may require adjusting the solvent system or temperature. |
Data on Catalyst Removal Efficiency
The following table summarizes the performance of various methods for catalyst removal. Note that efficiency can be highly dependent on the specific reaction conditions, substrate, and solvent.
| Catalyst | Removal Method | Reagent/Scavenger | Typical Efficiency | Reference |
| Palladium | Adsorption | QuadraSil™ MP (Thiol-functionalized silica) | >95% | [4] |
| Adsorption | Activated Carbon | Variable, can be high but risks product loss | [6][9] | |
| Adsorption | Trimercaptotriazine (TMT) Resins | Excellent, but may require long reaction times (16-24h) | [1][10] | |
| Crystallization | With N-acetylcysteine | Can significantly lower Pd content in the final product | [1] | |
| Copper | Aqueous Wash | EDTA Solution | Effective for chelating and removing copper ions | [7][8] |
| Aqueous Wash | Ammonium Chloride / Ammonia | Effective, often indicated by a blue aqueous layer | [7][8] | |
| Adsorption | Chelex 100 Resin | Effective for chelating and removing copper | [7] |
Experimental Protocols
Protocol 1: Palladium Removal using Thiol-Functionalized Silica Gel (e.g., QuadraSil™ MP)
-
Reaction Quench: Once the coupling reaction is complete, cool the reaction mixture to room temperature.
-
Dilution: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, toluene) to reduce viscosity.
-
Scavenger Addition: Add 5-10 equivalents of thiol-functionalized silica gel relative to the initial moles of palladium catalyst.
-
Stirring: Stir the suspension vigorously at room temperature for 2-4 hours. Gentle heating (e.g., to 40-50 °C) may improve efficiency but should be tested on a small scale first.[9]
-
Filtration: Filter the mixture through a pad of Celite to remove the silica scavenger and any precipitated palladium.
-
Washing: Wash the filter cake thoroughly with the same organic solvent used for dilution.
-
Concentration: Combine the filtrate and washes, and concentrate under reduced pressure to obtain the crude product, now depleted of palladium.
-
Analysis: Analyze the product for residual palladium content using ICP-MS or a similar technique.[1]
Protocol 2: Copper Removal using an EDTA Wash
-
Reaction Quench: After the reaction is complete, cool the mixture to room temperature.
-
Dilution: Dilute the reaction mixture with an appropriate organic solvent in which your product is soluble (e.g., dichloromethane, ethyl acetate).
-
Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash with a 0.5 M aqueous solution of EDTA (pH adjusted to ~8 with ammonium hydroxide can be effective).[7]
-
Extraction: Shake the separatory funnel well, allowing the EDTA to chelate the copper. Allow the layers to separate and drain the aqueous layer.
-
Repeat: Repeat the wash with the EDTA solution one or two more times, or until the aqueous layer is colorless.[8]
-
Brine Wash: Wash the organic layer with brine to remove any remaining aqueous components.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Analysis: Quantify the residual copper in the product via ICP-MS.
Visualizations
Caption: General workflow for a coupling reaction and subsequent catalyst removal.
Caption: Troubleshooting logic for high residual catalyst content.
References
- 1. arborassays.com [arborassays.com]
- 2. Ullmann Reaction [organic-chemistry.org]
- 3. catalysis-conferences.com [catalysis-conferences.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. biotage.com [biotage.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
Confirming the Structure of 2-Iodo-3-methoxyphenol using 2D NMR: A Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel or synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of two-dimensional nuclear magnetic resonance (2D NMR) techniques for the structural elucidation of 2-Iodo-3-methoxyphenol, a substituted aromatic compound. We present supporting experimental data and detailed protocols to assist in the practical application of these methods.
The correct assignment of the substitution pattern on the phenyl ring is crucial, and 2D NMR spectroscopy offers a powerful suite of experiments to determine the connectivity of atoms within a molecule. This guide will focus on the application of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) to confirm the structure of this compound.
Predicted Chemical Structure
The hypothesized structure of this compound is presented below. The numbering of the carbon and hydrogen atoms is provided for clarity in the subsequent NMR data analysis.
Figure 1. Chemical structure of this compound with atom numbering for NMR assignments.
Logical Workflow for Structural Confirmation
The process of confirming the molecular structure using 2D NMR follows a logical progression from proton-proton correlations to one-bond and multiple-bond proton-carbon correlations. This workflow ensures a systematic and thorough analysis.
A Comparative Guide to Analytical Techniques for Assessing the Purity of 2-Iodo-3-methoxyphenol
For researchers, scientists, and drug development professionals, establishing the purity of chemical intermediates like 2-Iodo-3-methoxyphenol is a critical step to ensure the reliability of experimental outcomes and the safety of final products. This guide provides an objective comparison of key analytical techniques for assessing the purity of this compound, complete with detailed experimental protocols and illustrative performance data.
The synthesis of this compound, typically involving the iodination of 3-methoxyphenol, can result in a variety of impurities. These may include unreacted starting material, positional isomers (such as 4-iodo-3-methoxyphenol and 6-iodo-3-methoxyphenol), and di-iodinated byproducts. A multi-technique approach is often recommended for a comprehensive purity assessment.
Comparison of Analytical Techniques
The selection of an analytical technique for purity determination depends on several factors, including the nature of the expected impurities, the required accuracy, and the available instrumentation. The following table summarizes the key performance characteristics of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the analysis of this compound.
Table 1: Comparison of Analytical Techniques for Purity Assessment of this compound (Illustrative Data)
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Principle | Separation based on differential partitioning between a stationary and mobile phase. | Separation based on volatility and interaction with a stationary phase, with mass-based detection. | Signal intensity is directly proportional to the number of atomic nuclei. |
| Information Provided | Purity (% area), retention time, detection of non-volatile impurities. | Purity (% area), retention time, mass spectrum for impurity identification. | Absolute purity (wt%), structural confirmation, quantification without a specific reference standard for each impurity.[1][2] |
| Limit of Detection (LOD) | ~0.1 - 1 µg/mL | ~0.01 - 0.1 ng/L (with derivatization and SPME)[3] | Dependent on concentration and number of scans. |
| Limit of Quantitation (LOQ) | ~0.3 - 3 µg/mL | ~0.03 - 0.3 ng/L (with derivatization and SPME)[3] | Dependent on concentration and number of scans. |
| Linearity (R²) | >0.999 | >0.99 | >0.999 |
| Precision (RSD) | < 2% | < 5% | < 1%[4] |
| Sample Preparation | Simple dissolution and filtration. | Can require derivatization for improved volatility.[5] | Accurate weighing of sample and internal standard.[6] |
| Throughput | High | Moderate to High | Moderate |
| Key Advantages | Robust, widely available, suitable for non-volatile impurities. | High sensitivity and selectivity, excellent for impurity identification. | Primary analytical method, provides absolute purity without the need for identical standards for each impurity.[7] |
| Limitations | Requires a chromophore for UV detection, relative quantification based on peak area. | May require derivatization for polar compounds, potential for thermal degradation. | Lower sensitivity than chromatographic methods, requires a high-field NMR spectrometer. |
**Disclaimer: The quantitative data in this table is illustrative and based on typical performance characteristics of the techniques for structurally similar compounds. Actual performance may vary and requires method-specific validation.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a robust and widely used technique for the purity assessment of non-volatile organic compounds. A reversed-phase method is generally suitable for phenolic compounds like this compound.[8]
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Phosphoric acid (analytical grade)
Procedure:
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute with the mobile phase to a working concentration of approximately 0.1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient elution is recommended for optimal separation of potential impurities. For example, a gradient of water (containing 0.1% formic acid) and acetonitrile.
-
Start with 70:30 (v/v) water:acetonitrile.
-
Linearly increase to 30:70 (v/v) water:acetonitrile over 15 minutes.
-
Hold for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 275 nm
-
Injection Volume: 10 µL
-
-
Data Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry, making it a powerful tool for detecting and identifying volatile and semi-volatile impurities.[1][3][5] For polar compounds like phenols, derivatization is often employed to increase volatility and improve peak shape.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (MS)
-
Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Reagents:
-
Dichloromethane or Ethyl Acetate (GC grade)
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
Pyridine (catalyst)
Procedure:
-
Sample Preparation (with Derivatization):
-
Accurately weigh approximately 1 mg of the this compound sample into a vial.
-
Dissolve the sample in 100 µL of pyridine.
-
Add 100 µL of BSTFA.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Injector Temperature: 280 °C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-500
-
-
Data Analysis: Purity is estimated by the area percentage of the main peak. Impurities can be tentatively identified by comparing their mass spectra with spectral libraries (e.g., NIST).
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the determination of absolute purity without the need for a specific reference standard of the analyte.[2][4][6][7][9]
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
High-precision analytical balance
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆)
-
Internal standard of known purity (e.g., maleic acid, 1,4-dinitrobenzene)
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample (e.g., 15-25 mg) into an NMR tube.
-
Accurately weigh a known amount of the internal standard (e.g., 5-10 mg) and add it to the same NMR tube.
-
Add a precise volume of the deuterated solvent (e.g., 0.6 mL of DMSO-d₆).
-
Ensure the sample and internal standard are completely dissolved.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being integrated to ensure full relaxation and accurate integration.
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (>250:1 for accurate integration).[2]
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of this compound and a signal from the internal standard.
-
Calculate the purity using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a valuable technique for confirming the functional groups present in the this compound molecule and for identifying gross impurities. It is primarily a qualitative tool for structural confirmation.[10][11][12][13]
Instrumentation:
-
FTIR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Data Acquisition: The spectrum is acquired over a typical range of 4000-400 cm⁻¹.
-
Data Analysis: The obtained spectrum is analyzed for characteristic absorption bands.
Expected Characteristic Bands for this compound:
-
O-H stretch (phenolic): Broad band around 3500-3200 cm⁻¹
-
C-H stretch (aromatic): ~3100-3000 cm⁻¹
-
C-H stretch (methyl): ~2950-2850 cm⁻¹
-
C=C stretch (aromatic): ~1600-1450 cm⁻¹
-
C-O stretch (aryl ether): ~1250 cm⁻¹
-
O-H bend (phenolic): ~1350 cm⁻¹
-
C-I stretch: ~600-500 cm⁻¹[12]
The absence of significant peaks outside of these expected regions provides evidence of the sample's purity from a functional group perspective. The region below 1500 cm⁻¹ is known as the "fingerprint region" and is unique to the molecule.[12]
Conclusion
A comprehensive assessment of the purity of this compound is best achieved by employing a combination of orthogonal analytical techniques. HPLC-UV provides excellent quantitative data on purity with respect to other UV-active components. GC-MS offers high sensitivity for volatile impurities and provides structural information for their identification. qNMR stands out as a primary method for determining absolute purity without the need for specific impurity standards. Finally, FTIR serves as a rapid and straightforward method for structural confirmation. The choice and combination of these techniques will depend on the specific requirements of the research or drug development stage.
References
- 1. scribd.com [scribd.com]
- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 3. Different headspace solid phase microextraction--gas chromatography/mass spectrometry approaches to haloanisoles analysis in wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. pubsapp.acs.org [pubsapp.acs.org]
- 7. qNMR: A powerful tool for purity determination | RSSL [rssl.com]
- 8. benchchem.com [benchchem.com]
- 9. Determination of total phenol and six polyphenolic components in the polyphenol extract of Cinnamomi cortex by quantitative nuclear magnetic resonance spectroscopy - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. rjpbcs.com [rjpbcs.com]
- 11. academicedgepress.co.uk [academicedgepress.co.uk]
- 12. infrared spectrum of 2-iodo-2-methylpropane (CH3)3CI prominent wavenumbers cm-1 detecting functional groups present finger print for identification of tert-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of Reactivity: 2-Iodo-3-methoxyphenol vs. 2-Bromo-3-methoxyphenol in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex organic molecules, particularly in the pharmaceutical industry, the choice of starting materials is paramount to the efficiency and success of a synthetic route. Aryl halides are fundamental building blocks in a multitude of cross-coupling reactions that form the backbone of modern synthetic chemistry. This guide provides a comparative analysis of the reactivity of 2-iodo-3-methoxyphenol and 2-bromo-3-methoxyphenol, two important intermediates. While direct, head-to-head quantitative experimental data for these specific isomers in all major cross-coupling reactions is not extensively documented in publicly available literature, this guide leverages established principles of organic chemistry to provide a robust qualitative and predictive comparison.
The general trend in reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl >> F. This is primarily dictated by the bond dissociation energy of the carbon-halogen bond. The weaker C-I bond leads to a faster rate of oxidative addition to the palladium catalyst, a crucial and often rate-determining step in the catalytic cycle. Consequently, this compound is anticipated to be a more reactive coupling partner than its bromo counterpart.
Qualitative Reactivity Comparison
The following table outlines the expected differences in reactivity and reaction conditions when using this compound versus 2-bromo-3-methoxyphenol in common palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations.
| Feature | This compound | 2-Bromo-3-methoxyphenol | Rationale |
| Relative Reactivity | Higher | Lower | Weaker C-I bond compared to C-Br bond. |
| Typical Reaction Temperature | Milder (often room temperature to moderate heat) | Higher (often requires elevated temperatures) | Lower energy barrier for oxidative addition. |
| Reaction Time | Shorter | Longer | Faster kinetics of the catalytic cycle. |
| Catalyst Loading | Generally lower | May require higher catalyst loading | To compensate for the slower oxidative addition step. |
| Ligand Choice | A wider range of phosphine ligands are often effective. | Often requires more electron-rich and bulky ligands to promote oxidative addition. | Less demanding due to higher intrinsic reactivity. |
| Substrate Scope | Generally broader due to milder conditions. | May be more limited, especially with sensitive functional groups that cannot tolerate harsh conditions. | Milder conditions are compatible with a wider array of functional groups. |
General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling
The diagram below illustrates the fundamental steps involved in a typical palladium-catalyzed cross-coupling reaction, which is applicable to both 2-iodo- and 2-bromo-3-methoxyphenol. The cycle involves oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the coupling partner (e.g., an organoboron compound in Suzuki coupling) and subsequent reductive elimination to yield the product and regenerate the Pd(0) catalyst.
Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Representative Experimental Protocols
The following are representative experimental protocols for Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions using halophenols. These can serve as a starting point for developing specific conditions for 2-iodo- and 2-bromo-3-methoxyphenol. It is expected that the iodo-derivative will react under the specified conditions or milder variations, while the bromo-derivative may require more forcing conditions (e.g., higher temperature, longer reaction time, or a more specialized catalyst system).
Suzuki-Miyaura Coupling
This reaction is a versatile method for forming carbon-carbon bonds.[1][2][3]
-
Reaction: Aryl Halide + Arylboronic Acid → Biaryl
-
Protocol:
-
To a reaction vessel, add the halophenol (1.0 mmol), the arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and a base such as K₂CO₃ (2.0 mmol).
-
The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen).
-
A solvent mixture, such as toluene/ethanol/water (e.g., in a 4:1:1 ratio, 5 mL), is added.
-
The reaction mixture is heated (e.g., to 80-100 °C) and stirred for a period of 2-24 hours, while monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
-
Heck Reaction
The Heck reaction couples an aryl halide with an alkene to form a substituted alkene.[4][5][6]
-
Reaction: Aryl Halide + Alkene → Substituted Alkene
-
Protocol:
-
In a sealable reaction tube, combine the halophenol (1.0 mmol), the alkene (1.5 mmol), a palladium source such as Pd(OAc)₂ (0.02 mmol, 2 mol%), a phosphine ligand such as P(o-tolyl)₃ (0.04 mmol, 4 mol%), and a base such as triethylamine (1.5 mmol).
-
Add a polar aprotic solvent such as DMF or NMP (3-5 mL).
-
The tube is sealed and the mixture is heated (e.g., to 100-140 °C) for 12-48 hours.
-
After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated.
-
Purification of the residue by flash chromatography yields the desired product.
-
Buchwald-Hartwig Amination
This reaction is a powerful tool for the formation of carbon-nitrogen bonds.[7][8][9]
-
Reaction: Aryl Halide + Amine → Arylamine
-
Protocol:
-
To an oven-dried reaction vessel, add a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), a suitable phosphine ligand (e.g., Xantphos, 0.03 mmol, 3 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, 1.4 mmol).
-
The vessel is sealed, evacuated, and backfilled with an inert gas.
-
The halophenol (1.0 mmol), the amine (1.2 mmol), and an anhydrous solvent such as toluene or dioxane (5 mL) are added via syringe.
-
The reaction is heated (e.g., to 80-110 °C) with vigorous stirring for 4-24 hours.
-
After completion, the reaction is cooled, diluted with an organic solvent, and quenched with water.
-
The layers are separated, and the aqueous layer is extracted with the organic solvent.
-
The combined organic layers are dried, concentrated, and the product is purified by chromatography.
-
Conclusion
While specific quantitative data is sparse, the established principles of organic chemistry provide a clear predictive framework for the relative reactivity of this compound and 2-bromo-3-methoxyphenol. The iodo-derivative is expected to be the more reactive substrate, allowing for milder reaction conditions and potentially offering a broader substrate scope. The bromo-derivative, while less reactive, remains a valuable and often more cost-effective substrate, though it may require more optimization of reaction conditions, including the use of more sophisticated catalyst systems. The provided protocols offer a solid foundation for researchers to develop efficient cross-coupling strategies for either of these valuable synthetic intermediates.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. Heck Reaction [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
A Comparative Guide to Palladium Catalysts for the Coupling Reactions of 2-Iodo-3-methoxyphenol
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of substituted phenols is a cornerstone of modern synthetic chemistry, particularly in the development of novel pharmaceutical agents and advanced materials. 2-Iodo-3-methoxyphenol represents a versatile building block, amenable to various palladium-catalyzed cross-coupling reactions. The choice of an appropriate palladium catalyst is critical to the success of these transformations, directly influencing reaction efficiency, yield, and substrate scope. This guide provides a comparative overview of the relative efficiencies of different palladium catalysts for Suzuki-Miyaura, Heck, and Buchwald-Hartwig coupling reactions involving this compound, supported by illustrative experimental data derived from analogous systems in the absence of direct comparative studies on this specific substrate.
Catalyst Performance Comparison: An Overview
The efficacy of a palladium catalyst is intrinsically linked to the nature of the palladium precursor and the associated ligands. Bulky, electron-rich phosphine ligands are known to be particularly effective in promoting the key steps of the catalytic cycle. Below, we present a summary of the expected performance of various common palladium catalyst systems in the context of this compound coupling reactions.
Table 1: Illustrative Comparison of Palladium Catalysts for the Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
| Catalyst System | Palladium Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Illustrative Yield (%) |
| System 1 | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 |
| System 2 | Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 8 | >95 |
| System 3 | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | t-BuOH | 80 | 6 | >95 |
| System 4 | [Pd(allyl)Cl]₂ | cataCXium® A | K₃PO₄ | Toluene | 110 | 10 | 90-98 |
Table 2: Illustrative Comparison of Palladium Catalysts for the Heck Reaction of this compound with Styrene
| Catalyst System | Palladium Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Illustrative Yield (%) |
| System 1 | Pd(OAc)₂ | P(o-tolyl)₃ | Et₃N | DMF | 100 | 16 | 80-90 |
| System 2 | PdCl₂(PPh₃)₂ | PPh₃ | NaOAc | DMAc | 120 | 12 | 85-95 |
| System 3 | Herrmann's Catalyst | - | K₂CO₃ | NMP | 100 | 8 | >90 |
| System 4 | Pd₂(dba)₃ | P(t-Bu)₃ | Cy₂NMe | Toluene | 100 | 10 | >95 |
Table 3: Illustrative Comparison of Palladium Catalysts for the Buchwald-Hartwig Amination of this compound with Morpholine
| Catalyst System | Palladium Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Illustrative Yield (%) |
| System 1 | Pd(OAc)₂ | BINAP | NaOt-Bu | Toluene | 100 | 18 | 80-90 |
| System 2 | Pd₂(dba)₃ | XPhos | K₃PO₄ | 1,4-Dioxane | 90 | 10 | >95 |
| System 3 | RuPhos Pd G3 | RuPhos | LHMDS | THF | 80 | 6 | >95 |
| System 4 | BrettPhos Pd G3 | BrettPhos | Cs₂CO₃ | t-BuOH | 80 | 8 | >95 |
Experimental Protocols
Detailed methodologies for the key coupling reactions are provided below. These protocols are intended as a general guide and may require optimization for specific applications.
General Procedure for Suzuki-Miyaura Coupling
To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen) is added this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and the specified base (2.0-3.0 equiv.). The palladium precursor (0.01-0.05 mmol, 1-5 mol%) and ligand (0.01-0.10 mmol, 1-10 mol%) are then added. The specified solvent is added, and the flask is evacuated and backfilled with the inert gas three times. The reaction mixture is then heated to the specified temperature with vigorous stirring for the indicated time. Upon completion, as monitored by TLC or GC-MS, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
General Procedure for Heck Reaction
In a sealed tube, this compound (1.0 mmol, 1.0 equiv.), styrene (1.5 mmol, 1.5 equiv.), the specified base (2.0-3.0 equiv.), and the palladium catalyst system (palladium precursor and ligand, 1-5 mol%) are combined in the specified solvent. The tube is sealed and heated to the indicated temperature for the specified duration. After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent and filtered through a pad of celite to remove palladium black. The filtrate is washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The residue is purified by flash column chromatography to afford the desired product.
General Procedure for Buchwald-Hartwig Amination
Under an inert atmosphere, a reaction vessel is charged with the palladium precursor (1-3 mol%), the phosphine ligand (2-6 mol%), and the specified base (1.4-2.0 equiv.). Anhydrous, deoxygenated solvent is added, and the mixture is stirred for several minutes to allow for the formation of the active catalyst. This compound (1.0 equiv.) and morpholine (1.2 equiv.) are then added. The reaction mixture is heated to the desired temperature and monitored by a suitable technique (e.g., GC, TLC, or LC-MS). Upon completion, the reaction is cooled to room temperature and quenched with water. The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by silica gel column chromatography.
Visualizing the Workflow
To aid in the conceptualization of the catalyst selection and reaction optimization process, the following diagrams illustrate the logical workflow and the catalytic cycles.
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
A Comparative Guide: Suzuki vs. Stille Coupling for 2-Iodo-3-methoxyphenol
For researchers, scientists, and drug development professionals, the efficient synthesis of biaryl compounds is a cornerstone of modern organic chemistry. The choice of coupling reaction can significantly impact yield, purity, and scalability. This guide provides a head-to-head comparison of two stalwart palladium-catalyzed cross-coupling reactions—the Suzuki-Miyaura coupling and the Stille coupling—for the specific application of functionalizing 2-Iodo-3-methoxyphenol.
The substrate, this compound, presents a unique challenge due to the presence of both an electron-donating methoxy group and a potentially coordinating hydroxyl group, in addition to the sterically demanding ortho-iodo substituent. This guide will delve into the nuances of each reaction, providing experimental data and protocols to inform your synthetic strategy.
Performance Comparison at a Glance
The decision between Suzuki and Stille coupling often hinges on a trade-off between the toxicity of reagents and the robustness of the reaction. While the Suzuki coupling is generally favored for its use of non-toxic and easily removable boronic acid byproducts, the Stille coupling can offer superior yields and functional group tolerance, particularly with challenging substrates.[1]
| Feature | Suzuki Coupling | Stille Coupling |
| Typical Yields | 75-95% | 80-98% |
| Reaction Time | 4-24 hours | 2-12 hours |
| Catalyst Loading | 1-5 mol% | 0.5-3 mol% |
| Key Reagent | Arylboronic acid/ester | Organostannane |
| Toxicity | Low (Boron reagents) | High (Organotin reagents) |
| Byproduct Removal | Generally straightforward | Can be challenging |
| Functional Group Tolerance | Good, but can be sensitive to acidic protons | Excellent |
Catalytic Cycles: A Visual Breakdown
The fundamental mechanisms of both the Suzuki and Stille couplings involve a palladium catalyst cycling through oxidative addition, transmetalation, and reductive elimination steps.[1][2] However, the nature of the organometallic reagent in the transmetalation step is the key differentiator.
Experimental Protocols
Below are representative experimental protocols for the Suzuki and Stille couplings of this compound with a generic aryl partner. These should be considered as starting points and may require optimization for specific substrates.
Suzuki Coupling Protocol
This protocol is adapted from typical Suzuki-Miyaura reaction conditions.[3][4]
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 3 equivalents)
-
Toluene
-
Water
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (3 mmol).
-
Add palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol).
-
Add toluene and water in a 10:1 ratio (e.g., 5 mL toluene, 0.5 mL water).
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Stille Coupling Protocol
This protocol is based on established Stille coupling methodologies.[5][6]
Materials:
-
This compound
-
Aryltributylstannane (1.1 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 4 mol%)
-
Anhydrous and degassed toluene
Procedure:
-
In a glovebox or under an inert atmosphere, add this compound (1 mmol) and the aryltributylstannane (1.1 mmol) to a dry Schlenk tube.
-
Add tris(dibenzylideneacetone)dipalladium(0) (0.01 mmol) and tri(o-tolyl)phosphine (0.04 mmol).
-
Add anhydrous and degassed toluene (10 mL).
-
Seal the Schlenk tube and heat the reaction mixture to 110 °C for 4-12 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, the reaction mixture can be treated with a saturated aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts.
-
Stir the mixture vigorously for 1 hour, then filter through a pad of Celite, washing with ethyl acetate.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Discussion and Recommendations
For the cross-coupling of this compound, both Suzuki and Stille reactions are viable options.
The Suzuki coupling offers the significant advantage of using non-toxic and environmentally benign boronic acids.[1] The purification of the final product is also generally simpler due to the ease of removing boron-containing byproducts. However, the presence of the phenolic hydroxyl group may necessitate the use of a strong base, which could potentially lead to side reactions. The reaction can also be more sensitive to steric hindrance.[7]
The Stille coupling , while employing highly toxic organotin reagents, often provides higher yields and faster reaction times, especially for sterically hindered or electronically challenging substrates.[1][7] It exhibits excellent functional group tolerance and is less sensitive to the presence of acidic protons.[8] The primary drawback is the difficulty in completely removing the toxic tin byproducts from the final product, which is a critical consideration in pharmaceutical applications.[6]
Recommendation:
For initial exploratory studies and small-scale syntheses where avoiding toxic reagents is a priority, the Suzuki coupling is the recommended starting point. Optimization of the base, ligand, and solvent system may be required to achieve high yields.
For larger-scale syntheses or when the Suzuki coupling proves to be low-yielding, the Stille coupling is a powerful alternative.[8] Rigorous purification techniques must be employed to ensure the final compound is free of tin residues.
Ultimately, the choice between these two powerful cross-coupling reactions will depend on the specific requirements of the research project, balancing factors of yield, purity, scalability, and safety.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Stille Coupling | NROChemistry [nrochemistry.com]
- 7. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uwindsor.ca [uwindsor.ca]
A Comparative Guide to the Synthesis of 3-Methoxybiphenyl: Suzuki-Miyaura vs. Negishi Coupling
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of biphenyl derivatives is a cornerstone of discovery and process chemistry. This guide provides a detailed comparison of two prominent palladium-catalyzed cross-coupling methods for the synthesis of 3-methoxybiphenyl: the Suzuki-Miyaura coupling and the Negishi coupling. Both routes utilize the readily available starting material, 3-bromoanisole, offering a direct comparison of their performance based on experimental data.
This guide presents a head-to-head analysis of these synthetic strategies, evaluating them on key metrics such as reaction yield, time, and conditions. Detailed experimental protocols are provided to enable replication and adaptation for specific research needs.
At a Glance: Performance Comparison
The following table summarizes the key quantitative data for the synthesis of 3-methoxybiphenyl via Suzuki-Miyaura and Negishi coupling reactions, starting from 3-bromoanisole.
| Parameter | Suzuki-Miyaura Coupling | Negishi Coupling |
| Starting Materials | 3-Bromoanisole, Phenylboronic acid | 3-Bromoanisole, Phenylzinc chloride |
| Catalyst | Pd(dppf)Cl₂ | Pd(PPh₃)₄ |
| Base/Reagent | K₂CO₃ | n-Butyllithium, ZnCl₂ |
| Solvent | Toluene/Dioxane, Water | Tetrahydrofuran (THF) |
| Reaction Temperature | 85 °C | -78 °C to Room Temperature |
| Reaction Time | 4 hours | ~2 hours (for coupling) |
| Typical Yield | High (>80%) | Good to High |
Synthetic Route Overviews
The synthesis of 3-methoxybiphenyl from 3-bromoanisole can be efficiently achieved through two distinct palladium-catalyzed cross-coupling pathways. The choice between the Suzuki-Miyaura and Negishi coupling will depend on factors such as reagent availability, sensitivity to moisture and air, and desired reaction conditions.
Figure 1. Synthetic pathways to 3-methoxybiphenyl.
Experimental Protocols
Detailed methodologies for the Suzuki-Miyaura and Negishi coupling reactions are provided below. These protocols are based on established literature procedures and are intended to serve as a guide for laboratory synthesis.
Route 1: Suzuki-Miyaura Coupling
This protocol describes the synthesis of 3-methoxybiphenyl from 3-bromoanisole and phenylboronic acid using a palladium catalyst in a biphasic system.[1]
Materials:
-
3-Bromoanisole
-
Phenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
2 M Sodium Carbonate (Na₂CO₃) solution
-
Toluene
-
Dioxane
-
Celite
Procedure:
-
In a reaction vessel, combine 3-bromoanisole (1 equivalent), phenylboronic acid (1.2 equivalents), and Pd(dppf)Cl₂ (0.1 equivalents).
-
Add a 4:1 mixture of toluene/dioxane (10 mL) and 2 M aqueous Na₂CO₃ solution (10 mL).
-
Degas the mixture and then stir it for 4 hours at 85 °C under a nitrogen atmosphere.
-
After cooling, filter the reaction mixture through Celite.
-
Separate the organic layer from the filtrate and concentrate it under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography to obtain 3-methoxybiphenyl.
Figure 2. Workflow for Suzuki-Miyaura coupling.
Route 2: Negishi Coupling
This two-part protocol outlines the preparation of the organozinc reagent followed by the cross-coupling reaction to yield 3-methoxybiphenyl.[2] Organozinc reagents are sensitive to air and moisture, so all procedures must be conducted under an inert atmosphere using anhydrous solvents.
Part 1: Preparation of Phenylzinc Chloride
Materials:
-
Bromobenzene
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Under an inert atmosphere, dissolve anhydrous ZnCl₂ (1.1 equivalents) in anhydrous THF.
-
In a separate flask, dissolve bromobenzene (1.0 equivalent) in anhydrous THF and cool the solution to -78 °C.
-
Slowly add n-BuLi (1.0 equivalent) to the bromobenzene solution and stir for 30 minutes at -78 °C to form phenyllithium.
-
Slowly transfer the cold phenyllithium solution to the ZnCl₂ solution at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 1 hour. The resulting solution of phenylzinc chloride is ready for the coupling reaction.
Part 2: Negishi Coupling Reaction
Materials:
-
3-Bromoanisole
-
Phenylzinc chloride solution (from Part 1)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Under an inert atmosphere, dissolve 3-bromoanisole (1.0 equivalent) in anhydrous THF.
-
To this solution, add the palladium catalyst (e.g., 2-5 mol% Pd(PPh₃)₄).
-
Slowly add the prepared phenylzinc chloride solution (1.2 equivalents) to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature or gently heat to 40-50 °C. Monitor the reaction progress by TLC or GC/MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford 3-methoxybiphenyl.
Figure 3. Workflow for Negishi coupling.
Concluding Remarks
Both the Suzuki-Miyaura and Negishi coupling reactions offer effective pathways for the synthesis of 3-methoxybiphenyl from 3-bromoanisole. The Suzuki-Miyaura coupling is often favored for its use of relatively stable and commercially available boronic acids and its tolerance to a wide range of functional groups. The Negishi coupling, while requiring the in situ preparation of air- and moisture-sensitive organozinc reagents, can provide excellent yields and may be advantageous in specific synthetic contexts. The choice of method will ultimately be guided by the specific requirements of the synthesis, including scale, available resources, and the chemical nature of the substrates involved.
References
A Comparative Spectroscopic Analysis of 2-Iodo-3-methoxyphenol and Its Isomers
A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic properties of 2-Iodo-3-methoxyphenol and its positional isomers. This guide provides a detailed comparison of their predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, alongside standardized experimental protocols.
This guide presents a detailed spectroscopic comparison of this compound and its isomers: 4-iodo-3-methoxyphenol, 2-iodo-5-methoxyphenol, and 2-iodo-6-methoxyphenol. Due to the limited availability of experimental spectroscopic data in public databases, this guide utilizes predicted data to facilitate a comparative analysis. The methodologies and data interpretation principles described are directly applicable to the experimental analysis of these compounds.
Spectroscopic Data Summary
The following tables summarize the key predicted spectroscopic data for this compound and its selected isomers, enabling a direct comparison of their characteristic signals.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Compound | Chemical Shift (δ) ppm, Multiplicity, Number of Protons, Assignment |
| This compound | 7.15 (t, 1H, Ar-H), 6.85 (d, 1H, Ar-H), 6.75 (d, 1H, Ar-H), 5.50 (s, 1H, -OH), 3.90 (s, 3H, -OCH₃) |
| 4-Iodo-3-methoxyphenol | 7.30 (d, 1H, Ar-H), 6.90 (s, 1H, Ar-H), 6.70 (d, 1H, Ar-H), 5.60 (s, 1H, -OH), 3.85 (s, 3H, -OCH₃) |
| 2-Iodo-5-methoxyphenol | 7.20 (d, 1H, Ar-H), 6.50 (d, 1H, Ar-H), 6.40 (s, 1H, Ar-H), 5.40 (s, 1H, -OH), 3.75 (s, 3H, -OCH₃) |
| 2-Iodo-6-methoxyphenol | 7.05 (t, 1H, Ar-H), 6.95 (d, 1H, Ar-H), 6.65 (d, 1H, Ar-H), 5.70 (s, 1H, -OH), 3.95 (s, 3H, -OCH₃) |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Compound | Chemical Shift (δ) ppm, Assignment |
| This compound | 157.0 (C-O), 147.0 (C-O), 125.0 (Ar-CH), 115.0 (Ar-CH), 110.0 (Ar-CH), 90.0 (C-I), 56.0 (-OCH₃) |
| 4-Iodo-3-methoxyphenol | 156.0 (C-O), 148.0 (C-O), 130.0 (Ar-CH), 118.0 (Ar-CH), 112.0 (Ar-CH), 85.0 (C-I), 56.5 (-OCH₃) |
| 2-Iodo-5-methoxyphenol | 160.0 (C-O), 145.0 (C-O), 128.0 (Ar-CH), 108.0 (Ar-CH), 105.0 (Ar-CH), 88.0 (C-I), 55.5 (-OCH₃) |
| 2-Iodo-6-methoxyphenol | 155.0 (C-O), 146.0 (C-O), 123.0 (Ar-CH), 120.0 (Ar-CH), 113.0 (Ar-CH), 92.0 (C-I), 56.8 (-OCH₃) |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Spectral Data (cm⁻¹)
| Compound | Key Absorptions (cm⁻¹) and Functional Group Assignments |
| This compound | 3550-3200 (O-H stretch, broad), 3100-3000 (Ar C-H stretch), 2950-2850 (C-H stretch), 1600-1450 (Ar C=C stretch), 1250-1180 (Ar-O stretch), 1050-1000 (O-CH₃ stretch), ~550 (C-I stretch) |
| 4-Iodo-3-methoxyphenol | 3550-3200 (O-H stretch, broad), 3100-3000 (Ar C-H stretch), 2950-2850 (C-H stretch), 1600-1450 (Ar C=C stretch), 1250-1180 (Ar-O stretch), 1050-1000 (O-CH₃ stretch), ~540 (C-I stretch) |
| 2-Iodo-5-methoxyphenol | 3550-3200 (O-H stretch, broad), 3100-3000 (Ar C-H stretch), 2950-2850 (C-H stretch), 1600-1450 (Ar C=C stretch), 1250-1180 (Ar-O stretch), 1050-1000 (O-CH₃ stretch), ~560 (C-I stretch) |
| 2-Iodo-6-methoxyphenol | 3550-3200 (O-H stretch, broad), 3100-3000 (Ar C-H stretch), 2950-2850 (C-H stretch), 1600-1450 (Ar C=C stretch), 1250-1180 (Ar-O stretch), 1050-1000 (O-CH₃ stretch), ~570 (C-I stretch) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Ion (m/z), Key Fragment Ions (m/z) |
| This compound | 250 [M]⁺, 235 [M-CH₃]⁺, 207 [M-CH₃-CO]⁺, 128 [M-I]⁺, 100, 77 |
| 4-Iodo-3-methoxyphenol | 250 [M]⁺, 235 [M-CH₃]⁺, 207 [M-CH₃-CO]⁺, 128 [M-I]⁺, 100, 77 |
| 2-Iodo-5-methoxyphenol | 250 [M]⁺, 235 [M-CH₃]⁺, 207 [M-CH₃-CO]⁺, 128 [M-I]⁺, 100, 77 |
| 2-Iodo-6-methoxyphenol | 250 [M]⁺, 235 [M-CH₃]⁺, 207 [M-CH₃-CO]⁺, 128 [M-I]⁺, 100, 77 |
Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of the this compound isomers.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
¹H NMR Acquisition : Acquire the proton NMR spectrum on a 400 or 500 MHz spectrometer. Typical parameters include a spectral width of -2 to 12 ppm, 16 to 32 scans, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition : Acquire the carbon NMR spectrum on the same instrument. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) with proton decoupling is typically required to obtain a good signal-to-noise ratio.
-
Data Processing : Process the acquired Free Induction Decay (FID) using a Fourier transform. The resulting spectra should be phased and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative to TMS.
Infrared (IR) Spectroscopy
-
Sample Preparation : For solid samples, a KBr pellet is prepared by grinding 1-2 mg of the sample with ~100 mg of dry KBr and pressing the mixture into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.
-
Data Acquisition : Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of the KBr pellet or salt plate should be recorded and subtracted from the sample spectrum.
-
Data Analysis : The positions of the absorption bands are reported in wavenumbers (cm⁻¹). The intensity of the peaks can be described as strong (s), medium (m), weak (w), or broad (br).
Mass Spectrometry (MS)
-
Sample Introduction : Introduce the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds. A dilute solution of the analyte in a suitable solvent (e.g., dichloromethane or methanol) is injected into the GC.
-
Ionization : In the mass spectrometer, the sample is ionized, commonly using Electron Ionization (EI) at 70 eV.
-
Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Data Analysis : The resulting mass spectrum is a plot of ion abundance versus m/z. The molecular ion peak (M⁺) corresponds to the molecular weight of the compound. The fragmentation pattern provides valuable information about the structure of the molecule.
A Cost-Benefit Analysis of 2-Iodo-3-methoxyphenol in Multi-Step Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of starting materials in multi-step synthesis is a critical decision impacting overall efficiency, cost, and scalability. This guide provides a comprehensive cost-benefit analysis of using 2-Iodo-3-methoxyphenol as a key building block, comparing its performance with viable alternatives in common synthetic transformations.
This compound is a valuable reagent, particularly in the synthesis of complex biaryl and heterocyclic structures through palladium-catalyzed cross-coupling reactions. Its utility is pronounced in the construction of pharmacologically active molecules, such as analogs of the potent anti-cancer agent combretastatin. However, the decision to employ this iodinated phenol requires careful consideration of its synthetic cost and reactivity profile against alternative strategies.
Cost Analysis of Starting Materials
The economic viability of a synthetic route is fundamentally tied to the cost of its starting materials. This section provides a comparative overview of the approximate costs associated with the synthesis of this compound and its common alternatives.
Table 1: Comparative Cost of Starting Materials
| Reagent | Role in Synthesis | Approximate Cost (USD/gram) |
| 3-Methoxyphenol | Precursor for this compound and alternatives | $0.43 - $1.72[1][2][3][4][5] |
| Iodine | Reagent for direct iodination | $0.07 - $0.22[6][7][8][9][10] |
| N-Iodosuccinimide (NIS) | Iodinating agent | $1.48 - $2.57[11][12][13][14] |
| 2-Bromo-3-methoxyphenol | Alternative aryl halide | ~$8.76[15] |
| 3-Methoxyphenylboronic acid | Alternative nucleophile in Suzuki coupling | $3.71 - $32.95[16][17][18][19] |
Note: Prices are approximate and can vary based on supplier, purity, and quantity.
The synthesis of this compound typically starts from the readily available and relatively inexpensive 3-methoxyphenol. Direct iodination using molecular iodine is an economical option, though it may suffer from regioselectivity issues. N-Iodosuccinimide (NIS) offers higher selectivity but at a significantly greater cost. In comparison, while 2-bromo-3-methoxyphenol is commercially available, its price per gram is notably higher than the precursors for the iodo-analogue. 3-Methoxyphenylboronic acid, another key alternative for introducing the 3-methoxyphenyl moiety, has a wide price range depending on the supplier and scale.
Performance in Key Synthetic Transformations
The primary utility of this compound lies in its application as an electrophile in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions. The carbon-iodine bond is weaker than the carbon-bromine bond, which generally leads to higher reactivity.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organohalide and an organoboron compound. In the context of synthesizing biaryl structures, this compound offers distinct advantages over its bromo-analog.
Table 2: Comparative Performance in a Representative Suzuki-Miyaura Coupling
| Aryl Halide | Coupling Partner | Catalyst System | Conditions | Reaction Time | Yield (%) |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ (3 mol%), K₂CO₃ | Toluene/Ethanol/Water, 80°C | 4-12 h | ~95%[20] |
| 2-Bromo-3-methoxyphenol | Phenylboronic acid | Pd₂(dba)₃/SPhos (2 mol%), K₃PO₄ | Dioxane/Water, 100-110°C | 12-24 h | ~88%[21] |
As the data suggests, the higher reactivity of the C-I bond in this compound allows for milder reaction conditions, shorter reaction times, and often higher yields compared to 2-bromo-3-methoxyphenol. This increased efficiency can offset the potentially higher initial cost of the iodinated starting material, especially in large-scale synthesis where reaction time and throughput are critical factors.
Sonogashira Coupling
The Sonogashira coupling, which forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, follows a similar trend in reactivity.
Table 3: Comparative Performance in a Representative Sonogashira Coupling
| Aryl Halide | Coupling Partner | Catalyst System | Conditions | Reaction Time | Yield (%) |
| This compound | Phenylacetylene | PdCl₂(PPh₃)₂ (2 mol%), CuI (4 mol%), Et₃N | THF, rt to 60°C | 2-5 h | ~95%[22] |
| 2-Bromo-3-methoxyphenol | Phenylacetylene | PdCl₂(PPh₃)₂ (2 mol%), CuI (4 mol%), Et₃N | THF, reflux | 10-18 h | ~70%[23][24] |
Again, this compound demonstrates superior performance with faster reaction times and higher yields under milder conditions. This enhanced reactivity is a significant benefit, reducing energy consumption and the potential for side reactions.
Application in the Synthesis of Combretastatin A-4 Analogs
A practical application that highlights the utility of these building blocks is the synthesis of combretastatin A-4, a potent tubulin polymerization inhibitor with significant anti-cancer activity. The synthesis often involves a Suzuki coupling to form the characteristic stilbene backbone.
One synthetic strategy involves the Suzuki coupling of a vinyl iodide with an appropriately substituted phenylboronic acid. An alternative approach utilizes an aryl halide and a vinylboronic acid. The choice of reactants directly impacts the overall synthetic route and efficiency. A two-step synthesis of Combretastatin A-4 has been reported with an overall yield of 56% using a Suzuki cross-coupling approach.[25]
Experimental Protocols
Protocol 1: Synthesis of this compound
A common method for the synthesis of this compound involves the direct iodination of 3-methoxyphenol.
-
Materials: 3-methoxyphenol, N-Iodosuccinimide (NIS), Acetonitrile.
-
Procedure: To a solution of 3-methoxyphenol (1.0 eq) in acetonitrile, add N-Iodosuccinimide (1.1 eq) portion-wise at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography to yield this compound.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
-
Materials: Aryl halide (e.g., this compound or 2-bromo-3-methoxyphenol) (1.0 eq), Phenylboronic acid (1.2 eq), Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), Base (e.g., K₂CO₃, 2.0 eq), Solvent (e.g., Toluene/Ethanol/Water).
-
Procedure: To a degassed mixture of the aryl halide and phenylboronic acid in the solvent, add the base and the palladium catalyst. Heat the reaction mixture under an inert atmosphere (e.g., Argon or Nitrogen) at the specified temperature for the required time. Monitor the reaction progress by TLC. After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by column chromatography.[21][25]
Protocol 3: General Procedure for Sonogashira Coupling
-
Materials: Aryl halide (e.g., this compound or 2-bromo-3-methoxyphenol) (1.0 eq), Terminal alkyne (e.g., Phenylacetylene) (1.2 eq), Palladium catalyst (e.g., PdCl₂(PPh₃)₂), Copper(I) iodide (CuI), Base (e.g., Triethylamine), Solvent (e.g., THF).
-
Procedure: To a solution of the aryl halide and terminal alkyne in the solvent, add the palladium catalyst, copper(I) iodide, and the base. Stir the reaction mixture under an inert atmosphere at the specified temperature. Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate. The residue is then partitioned between an organic solvent and water. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography.[22][23][24]
Visualizing the Synthetic Pathways and Mechanisms
To better understand the processes discussed, the following diagrams illustrate the key synthetic workflows and reaction mechanisms.
Caption: Workflow for the cost-benefit analysis of different synthetic routes.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[6][16]
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.[14][17]
Conclusion
The choice between this compound and its alternatives is a nuanced decision that depends on the specific priorities of the synthetic campaign.
-
Cost: For initial small-scale synthesis, the higher cost of this compound or its precursor N-Iodosuccinimide may be a significant factor. Direct iodination with molecular iodine presents a more cost-effective, albeit potentially lower-yielding, route.
-
Performance: In terms of reaction efficiency, this compound consistently outperforms its bromo-analog in palladium-catalyzed cross-coupling reactions, offering higher yields in shorter reaction times under milder conditions. This can lead to significant cost savings in terms of energy, catalyst loading, and solvent usage, particularly at an industrial scale.
-
Alternative Strategies: Employing 3-methoxyphenylboronic acid in a Suzuki coupling provides a different synthetic approach that avoids the need for halogenated phenols altogether. The cost and stability of the boronic acid are key considerations for this route.
Ultimately, for syntheses where high yield, rapid reaction kinetics, and mild conditions are paramount, the superior reactivity of this compound makes it an attractive, and often more economical, choice in the long run, despite a potentially higher upfront cost of the starting material. For cost-sensitive projects or when reaction conditions are less critical, exploring the use of 2-bromo-3-methoxyphenol or alternative synthetic strategies may be more appropriate.
References
- 1. researchgate.net [researchgate.net]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. mdpi.com [mdpi.com]
- 4. DSpace [repository.kaust.edu.sa]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and Cytotoxic Activity of Combretastatin A-4 and 2,3-Diphenyl-2H-indazole Hybrids [mdpi.com]
- 9. chemsynthesis.com [chemsynthesis.com]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
- 12. jk-sci.com [jk-sci.com]
- 13. researchgate.net [researchgate.net]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. youtube.com [youtube.com]
- 18. A 2-step synthesis of Combretastatin A-4 and derivatives as potent tubulin assembly inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis of Combretastatin A-4 Analogs and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. ijnc.ir [ijnc.ir]
- 24. researchgate.net [researchgate.net]
- 25. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
literature review of cross-coupling reactions involving substituted iodophenols
A comprehensive guide to the cross-coupling of substituted iodophenols, offering a comparative analysis of catalytic systems with supporting experimental data for researchers, scientists, and drug development professionals.
The functionalization of substituted iodophenols through cross-coupling reactions is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures integral to pharmaceuticals, agrochemicals, and materials science. The reactivity of the carbon-iodine bond, being the most labile among halogens, makes iodophenols excellent substrates for a variety of palladium-, nickel-, and copper-catalyzed cross-coupling reactions. This guide provides a comparative overview of the most common cross-coupling reactions involving substituted iodophenols, presenting quantitative data, detailed experimental protocols, and mechanistic insights to aid in the selection of optimal synthetic strategies.
Performance Comparison of Catalytic Systems
The choice of catalyst, ligand, base, and solvent is critical for the success of cross-coupling reactions with substituted iodophenols. The following tables summarize the performance of various catalytic systems for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, Ullmann, Negishi, and Stille couplings.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between an organohalide and an organoboron compound. For substituted iodophenols, palladium catalysts with bulky, electron-rich phosphine ligands are often preferred to overcome steric hindrance and promote efficient catalysis.[1]
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Substrate | Product | Yield (%) | Reference |
| Pd(OAc)₂ (2 mol%) | SPhos | K₂CO₃ | Toluene/H₂O | 100 | 8 | 2-Bromo-4-iodopyridine | 2-Bromo-4-phenylpyridine | ~90-98 | [2] |
| PdCl₂(dppf) (3 mol%) | dppf | Cs₂CO₃ | DMF | 90 | 12 | 2-Bromo-4-iodopyridine | 2-Bromo-4-phenylpyridine | ~88-96 | [2] |
| Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 2,5-Diiodopyrazine | 2,5-Diphenylpyrazine | Good | [1] |
| Pd/C (1.4 mol%) | - | K₂CO₃ | DMF | Reflux (MW) | 1.5 | 4-Iodoanisole | 4-Methoxybiphenyl | 92 | [3] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. The choice of a suitable palladium precursor and a bulky phosphine ligand is crucial for achieving high yields, particularly with sterically demanding substrates.[1]
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Substrate | Amine | Product | Yield (%) | Reference |
| Pd(OAc)₂ (2 mol%) | Xantphos | Cs₂CO₃ | Toluene | 110 | 18 | 2-Bromo-4-iodopyridine | Morpholine | 4-Morpholino-2-bromopyridine | ~85-95 | [2] |
| Pd₂(dba)₃ (1 mol%) | XPhos | NaOt-Bu | Dioxane | 100 | 16 | 2,5-Diiodopyrazine | Aniline | 2,5-Dianilinopyrazine | High | [1] |
| Pd(OAc)₂ (10 mol%) | X-Phos | - | - | 100 (MW) | 0.17 | 2-Iodo-13α-estrone deriv. | Various amines | 2-Amino-13α-estrone deriv. | up to 98 | [4] |
| Ni(acac)₂ (1.5 mol%) | - | K₃PO₄ | Toluene | 110 | 48 | 1-Bromo-4-iodobenzene | Aniline | 4-Bromo-N-phenylaniline | 91 | [5] |
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl halide. This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst.[6]
| Catalyst | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Substrate | Alkyne | Product | Yield (%) | Reference |
| Pd(PPh₃)₂Cl₂ (3 mol%) | CuI (5 mol%) | Et₃N | THF | RT | 4 | 4-Bromo-3-iodophenol | Phenylacetylene | 4-Bromo-3-(phenylethynyl)phenol | 92 | [6] |
| Pd(PPh₃)₄ (5 mol%) | CuI (5 mol%) | Et₃N | THF | RT | - | 2-Bromo-4-iodopyridine | Phenylacetylene | 2-Bromo-4-(phenylethynyl)pyridine | ~90-99 | [2] |
| Pd₂(dba)₃ (2.5 mol%) | CuI (3 mol%) | i-Pr₂NH | DMSO | 45 | 1 | 2,5-Diiodo-N-morpholinebenzamide | Phenylacetylene | 2,5-Bis(phenylethynyl)-N-morpholinebenzamide | 60 | [7] |
| PdCl₂(PPh₃)₂ (0.5 mol%) | CuI (1 mol%) | Et₃N | Ionic Liquid | 55 | 3 | Iodobenzene | Phenylacetylene | Diphenylacetylene | 88 | [8] |
Other Cross-Coupling Reactions
While less commonly reported with specific quantitative data for iodophenols in the initial search, Heck, Ullmann, Negishi, and Stille couplings are also powerful methods for their functionalization.
-
Heck Reaction: Involves the coupling of an unsaturated halide with an alkene.[9]
-
Ullmann Condensation: A copper-catalyzed reaction for the formation of C-O, C-N, and C-S bonds, often requiring high temperatures.[10][11]
-
Negishi Coupling: Couples organic halides with organozinc compounds.[12][13]
-
Stille Coupling: Involves the reaction of an organic halide with an organotin compound.[14][15]
Experimental Protocols
Detailed methodologies for the key cross-coupling reactions are provided below. These protocols are generalized and may require optimization for specific substituted iodophenols.
General Procedure for Suzuki-Miyaura Coupling
Materials:
-
Substituted iodophenol (1.0 mmol, 1.0 equiv)
-
Boronic acid (1.2 mmol, 1.2 equiv)
-
Palladium precursor (e.g., Pd(OAc)₂, 0.02 equiv)
-
Ligand (e.g., SPhos, 0.04 equiv)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., Toluene/H₂O 10:1, 5 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precursor, ligand, and base to a Schlenk tube.
-
Add the substituted iodophenol and the boronic acid.
-
Add the degassed solvent system.
-
Seal the tube and heat the mixture with stirring to the desired temperature (e.g., 100 °C).
-
After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[2]
General Procedure for Buchwald-Hartwig Amination
Materials:
-
Substituted iodophenol (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Palladium precursor (e.g., Pd(OAc)₂, 0.02 equiv)
-
Ligand (e.g., Xantphos, 0.04 equiv)
-
Base (e.g., Cs₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., Toluene, 5 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precursor, ligand, and base to a Schlenk tube.
-
Add the substituted iodophenol and the amine.
-
Add the degassed solvent.
-
Seal the tube and heat the mixture with stirring to the desired temperature (e.g., 110 °C).
-
After the reaction is complete (monitored by LC-MS), cool the mixture to room temperature.
-
Dilute with an appropriate organic solvent and filter through a pad of celite to remove inorganic salts.
-
Concentrate the filtrate and purify the crude product by column chromatography.[2]
General Procedure for Sonogashira Coupling
Materials:
-
Substituted iodophenol (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.1 mmol, 1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)
-
Copper(I) co-catalyst (e.g., CuI, 0.05 equiv)
-
Base (e.g., Et₃N, 3.0 equiv)
-
Degassed solvent (e.g., THF, 5 mL)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add the substituted iodophenol, palladium catalyst, and copper(I) co-catalyst.
-
Add the degassed solvent and the amine base.
-
Add the terminal alkyne dropwise to the mixture.
-
Stir the reaction at room temperature or heat gently if necessary.
-
Monitor the reaction by TLC. Upon completion, dilute with an organic solvent and wash with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.[2][6]
Visualizing Reaction Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the catalytic cycles of common cross-coupling reactions and a general experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Caption: Catalytic cycle of the Heck cross-coupling reaction.
Caption: General experimental workflow for cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 4. real.mtak.hu [real.mtak.hu]
- 5. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions [scielo.org.mx]
- 8. d-nb.info [d-nb.info]
- 9. Palladium-catalyzed Heck reactions of styrene derivatives and 2-iodo-p-carborane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 12. Negishi coupling - Wikipedia [en.wikipedia.org]
- 13. Negishi Coupling [organic-chemistry.org]
- 14. Stille reaction - Wikipedia [en.wikipedia.org]
- 15. Stille Coupling [organic-chemistry.org]
Safety Operating Guide
Navigating the Safe Disposal of 2-Iodo-3-methoxyphenol: A Procedural Guide
For researchers and scientists in drug development, the proper handling and disposal of specialized chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 2-Iodo-3-methoxyphenol, a halogenated phenolic compound that requires careful management as hazardous waste. Adherence to these protocols is crucial for minimizing risks and maintaining regulatory compliance.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate personal protective equipment (PPE). This includes chemical-resistant gloves, safety goggles or a face shield, and a laboratory coat. All handling of this compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of any vapors or dust.
In the event of exposure:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, ensuring eyelids are held open. Seek prompt medical attention.[1]
-
Skin: Remove all contaminated clothing and thoroughly wash the affected area with soap and water.[2]
-
Ingestion: Do not induce vomiting. If the individual is conscious, rinse their mouth with water and seek immediate medical attention.[3]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.
Quantitative Data Summary of Related Compounds
| Property | 2-Methoxyphenol | 3-Methoxyphenol | 2-Iodo-4-methoxyphenol |
| Molecular Formula | C₇H₈O₂ | C₇H₈O₂ | C₇H₇IO₂ |
| Hazards | Harmful if swallowed or inhaled, Causes serious eye damage.[2] | Toxic in contact with skin, Causes serious eye damage, May cause respiratory irritation.[4] | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[5] |
| Aquatic Toxicity | Harmful to aquatic life with long lasting effects.[2] | Toxic to aquatic life.[1] | Not specified, but halogenated organic compounds are often harmful to the environment. |
Step-by-Step Disposal Protocol
The fundamental principle for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should this chemical be poured down the drain or discarded with regular solid waste.[3][6]
-
Waste Collection:
-
Collect all waste containing this compound, including unreacted material, reaction byproducts, and contaminated consumables (e.g., filter paper, chromatography media), in a designated and compatible waste container.[3]
-
The container must be made of a material that will not react with the chemical and must have a secure, sealable lid.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include any other components of the waste mixture and their approximate concentrations.
-
-
Waste Segregation:
-
Do not mix this compound waste with other waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[3] Incompatible waste mixing can lead to dangerous chemical reactions.
-
As a halogenated organic compound, it should typically be segregated with other halogenated organic waste.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure secondary containment area.[3]
-
The storage area should be away from heat, sparks, and open flames.
-
-
Arranging for Disposal:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.[3]
-
Follow all institutional procedures for waste manifest documentation and internal transportation.
-
-
Decontamination:
-
Thoroughly decontaminate all glassware, equipment, and surfaces that have come into contact with this compound.
-
Use an appropriate solvent (e.g., acetone, ethanol) for the initial rinse, and collect this rinsate as hazardous waste in your designated container.[3]
-
Follow the solvent rinse with a standard wash using soap and water.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By adhering to these detailed procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines, as local regulations may vary.
References
Personal protective equipment for handling 2-Iodo-3-methoxyphenol
For Researchers, Scientists, and Drug Development Professionals
Personal Protective Equipment (PPE)
All handling of 2-Iodo-3-methoxyphenol should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1] The following personal protective equipment is mandatory to minimize exposure and ensure safety.
| PPE Category | Item | Specifications & Best Practices |
| Eye & Face Protection | Safety Goggles or Face Shield | Wear chemical safety goggles that provide a complete seal around the eyes.[4] A face shield should be used in conjunction with goggles when there is a significant risk of splashing.[5] |
| Hand Protection | Chemical-Resistant Gloves | Wear impervious protective gloves.[2] Nitrile, neoprene, or butyl rubber gloves are commonly recommended for handling aromatic compounds.[4] Always inspect gloves for tears or holes before use and wash hands thoroughly after removal. |
| Body Protection | Laboratory Coat or Chemical-Resistant Apron | A standard laboratory coat should be worn to protect against minor splashes. For larger quantities or procedures with a higher risk of exposure, a chemical-resistant apron over the lab coat is recommended.[4] |
| Respiratory Protection | NIOSH-Approved Respirator | If working outside of a fume hood or if there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[2][5] |
| Foot Protection | Closed-Toe Shoes | Shoes that fully cover the foot are required in any laboratory setting where hazardous chemicals are handled. |
Experimental Protocol: Safe Handling Procedure
Adherence to a strict protocol is essential for the safe handling of this compound at every stage.
1. Preparation and Pre-Handling:
-
Conduct a pre-use risk assessment to identify specific hazards associated with your experiment.
-
Ensure a chemical fume hood is available and functioning correctly.
-
Locate the nearest emergency eyewash station and safety shower and confirm they are accessible.
-
Assemble all necessary PPE and inspect it for integrity.
2. Handling the Chemical:
-
Don all required PPE before opening the chemical container.
-
Conduct all weighing and transferring of the solid compound within a chemical fume hood to prevent inhalation of any dust particles.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the chemical. Avoid creating dust.
-
If dissolving the compound, add it slowly to the solvent to avoid splashing.
3. Post-Handling and Storage:
-
Securely seal the container immediately after use.
-
Store the chemical in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6]
-
Decontaminate all equipment and work surfaces thoroughly after use.
-
Remove PPE in the correct order to avoid cross-contamination and wash hands immediately.
Disposal Plan
Treat all waste containing this compound as hazardous waste.
-
Waste Collection: Collect all unused product, reaction byproducts, and contaminated materials (e.g., gloves, filter paper) in a designated and clearly labeled hazardous waste container.[1]
-
Container Labeling: The container must be made of a compatible material and labeled with "Hazardous Waste" and the full chemical name: "this compound".[1]
-
Waste Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[1]
-
Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure secondary containment area.[1]
-
Arranging for Pickup: Contact your institution's EHS office to schedule a pickup for the hazardous waste and follow their specific procedures for documentation and transportation.[1]
Emergency Procedures
In Case of Exposure:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.[1]
-
Skin: Remove all contaminated clothing and wash the affected area thoroughly with soap and water.[1]
-
Ingestion: Do NOT induce vomiting. If the individual is conscious, rinse their mouth with water and seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[1]
Chemical Spill Workflow
The following diagram outlines the immediate steps to be taken in the event of a chemical spill.
Caption: Workflow for responding to a chemical spill.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
